molecular formula C18H25NO5 B1671999 Integerrimine CAS No. 480-79-5

Integerrimine

Katalognummer: B1671999
CAS-Nummer: 480-79-5
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: HKODIGSRFALUTA-IKZAEVNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Integerrimine is a macrolide.
This compound has been reported in Senecio rodriguezii, Senecio vernalis, and other organisms with data available.
See also: Petasites hybridus root (part of).

Eigenschaften

IUPAC Name

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODIGSRFALUTA-IKZAEVNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016480
Record name Integerrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-79-5
Record name (-)-Integerrimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Integerrimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Integerrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTEGERRIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3179A6U4PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Hepatotoxic Mechanism of Action of Integerrimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a pyrrolizidine alkaloid (PA) found in various plant species, is a potent hepatotoxin. Its toxicity is not direct but is mediated through metabolic activation in the liver, a process that initiates a cascade of cellular events culminating in significant liver injury. This technical guide provides a comprehensive overview of the core mechanism of action of this compound-induced hepatotoxicity, detailing the metabolic pathways, cellular and molecular responses, and the key methodologies used to investigate these processes. While specific quantitative toxicological data for this compound are not extensively available in public literature, this document consolidates the well-established mechanisms for hepatotoxic PAs, which this compound is presumed to follow, and presents illustrative data and detailed experimental protocols relevant to its toxicological assessment.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides represent a significant class of phytotoxins that pose a health risk to both livestock and humans through the consumption of contaminated plants, herbal remedies, and food products.[1] this compound is a notable member of this class, recognized for its hepatotoxic potential.[1] The liver damage is not caused by the parent compound itself but by its bioactivation into highly reactive metabolites.[2] Understanding the intricate mechanism of this compound's hepatotoxicity is critical for risk assessment, the development of potential therapeutic interventions, and for guiding drug development professionals in screening for similar toxicological liabilities.

The Core Mechanism: A Multi-Step Process

The hepatotoxicity of this compound unfolds through a sequence of events, beginning with metabolic activation and progressing through macromolecular damage, oxidative stress, inflammatory responses, and ultimately, cell death.

Metabolic Activation: The Genesis of Toxicity

The primary and essential step in this compound-induced hepatotoxicity is its metabolic activation within the liver.[2]

  • Conversion of N-oxide: this compound often exists in plants as the less toxic N-oxide form (this compound N-oxide). In vivo, particularly by the gut microbiota, the N-oxide is reduced back to the parent tertiary amine, this compound.[2]

  • Cytochrome P450 (CYP) Metabolism: The parent this compound is then metabolized by cytochrome P450 enzymes, predominantly in the liver, through dehydrogenation.[3] This enzymatic reaction transforms the stable PA into highly reactive and electrophilic pyrrolic esters (dehydropyrrolizidine alkaloids).[1][2] These metabolites are the ultimate toxicants responsible for the ensuing liver damage.

dot

cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism Integerrimine_N_oxide This compound N-oxide (Less Toxic) This compound This compound (Parent Alkaloid) Integerrimine_N_oxide->this compound Reduction (e.g., Gut Microbiota) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Reactive_Pyrrolic_Ester Reactive Pyrrolic Ester (Dehydropyrrolizidine Alkaloid) (Highly Toxic) CYP450->Reactive_Pyrrolic_Ester Dehydrogenation

Caption: Metabolic activation pathway of this compound N-oxide.

Cellular Damage and Adduct Formation

The highly electrophilic pyrrolic esters readily react with nucleophilic centers in cellular macromolecules.

  • Protein and DNA Adducts: These reactive metabolites form covalent bonds (adducts) with proteins and DNA.[1] This adduction disrupts normal cellular function, impairs enzyme activity, and can lead to genotoxicity, initiating mutations that may contribute to carcinogenesis with chronic exposure.[1]

Oxidative Stress

The metabolic activation process and the subsequent cellular dysfunction are intrinsically linked to the generation of reactive oxygen species (ROS).[1]

  • ROS Generation: The activity of CYP enzymes and the cellular stress from macromolecular damage lead to an overproduction of ROS.

  • Glutathione (GSH) Depletion: The cell's primary antioxidant defense, reduced glutathione (GSH), is depleted in an attempt to neutralize the ROS and conjugate the reactive metabolites.

  • Lipid Peroxidation: When antioxidant capacity is overwhelmed, ROS attacks polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation. This is commonly measured by the formation of malondialdehyde (MDA). This process damages membrane integrity, further impairing cell function.

Apoptosis and Necrosis

The culmination of macromolecular damage and severe oxidative stress triggers programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[1][4]

  • Apoptosis: Cellular damage can activate intrinsic apoptotic pathways, often involving the mitochondria. This leads to the release of cytochrome c and the activation of a cascade of executioner caspases, such as Caspase-3. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in this process.

  • Necrosis: Severe cellular injury, ATP depletion, and loss of membrane integrity lead to necrosis, characterized by cell swelling and lysis, which releases cellular contents and promotes inflammation.

Inflammatory Response

The release of cellular contents from necrotic cells, along with the initial cellular stress, activates an inflammatory response.

  • Cytokine Release: Resident liver macrophages (Kupffer cells) and damaged hepatocytes release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] These cytokines amplify the injury signal, recruit other immune cells, and contribute to the overall pathology of hepatotoxicity.

dot

cluster_cellular_damage Cellular Damage cluster_consequences Downstream Consequences Reactive_Metabolite Reactive Pyrrolic Ester Adducts Protein & DNA Adducts Reactive_Metabolite->Adducts Covalent Binding Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress ROS Generation GSH Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction Adducts->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Necrosis Necrosis Oxidative_Stress->Necrosis Apoptosis Apoptosis (Caspase-3 ↑, Bcl-2 ↓) Mitochondrial_Dysfunction->Apoptosis Inflammation Inflammatory Response (TNF-α, IL-6 ↑) Hepatotoxicity Hepatotoxicity (Cell Death & Liver Injury) Inflammation->Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Inflammation DAMPs Release Necrosis->Hepatotoxicity

Caption: Signaling pathways in this compound-induced hepatotoxicity.

Data Presentation: Toxicological Parameters

While specific quantitative data for this compound are limited, the following tables provide an illustrative summary of the types of data generated in hepatotoxicity studies of related PAs. These values serve as a reference for expected outcomes in preclinical studies.

Table 1: Illustrative In Vivo Toxicological Data for a Representative Pyrrolizidine Alkaloid

Parameter Species/Model Dose Observation
Acute Toxicity (LD₅₀) Rat, oral N/A Data not readily available for this compound. Varies widely among different PAs.
Serum ALT Wistar Rat 3-9 mg/kg/day (28 days) Dose-dependent increase
Serum AST Wistar Rat 3-9 mg/kg/day (28 days) Dose-dependent increase
Liver GSH Mouse 50-70 mg/kg (single dose) Significant decrease at 12-24h post-dose
Liver MDA Mouse 50-70 mg/kg (single dose) Significant increase at 24-48h post-dose

| Histopathology | Rat/Mouse | Varies | Centrilobular necrosis, inflammation, sinusoidal endothelial cell damage |

Note: Doses are examples based on protocols for this compound N-oxide and related PAs.[3] Actual experimental values would need to be determined empirically.

Table 2: Illustrative In Vitro Cytotoxicity Data

Cell Line Assay Incubation Time (h) Endpoint (IC₅₀ / EC₅₀)
HepG2 MTT Assay 24 Data Not Available
HepG2 MTT Assay 48 Data Not Available

| Primary Hepatocytes | ATP Content | 24 | Varies; PAs are generally more cytotoxic after metabolic activation. |

Note: Quantitative cytotoxicity data for pure this compound N-oxide is not extensively available in public literature.[1] The table serves as a template for data presentation.

Table 3: Gene and Protein Expression Markers

Marker Pathway Expected Change Method of Analysis
Caspase-3 Apoptosis Increase Western Blot, IHC, qPCR
Bcl-2 Apoptosis Decrease Western Blot, qPCR
TNF-α Inflammation Increase ELISA, qPCR
IL-6 Inflammation Increase ELISA, qPCR
Nrf2 Oxidative Stress Response Increase (nuclear translocation) Western Blot, IHC

| HO-1 | Oxidative Stress Response | Increase | Western Blot, qPCR |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the hepatotoxicity of compounds like this compound.

Protocol: Sub-chronic In Vivo Hepatotoxicity Study in Rats

Objective: To evaluate the cumulative hepatotoxic effects of repeated oral administration of this compound N-oxide (INO).

  • Test System: Male Wistar rats (8-10 weeks old).

  • Acclimatization: Minimum one-week acclimatization period under controlled conditions (22 ± 2°C, 12h light/dark cycle).

  • Experimental Design:

    • Group 1: Control (Vehicle, e.g., distilled water), n=8-10.

    • Group 2: Low Dose INO (e.g., 3 mg/kg), n=8-10.

    • Group 3: Mid Dose INO (e.g., 6 mg/kg), n=8-10.

    • Group 4: High Dose INO (e.g., 9 mg/kg), n=8-10.

  • Administration: Administer INO or vehicle daily via oral gavage for 28 consecutive days.

  • In-life Observations: Monitor body weight and food consumption twice weekly. Perform daily clinical observations for signs of toxicity.

  • Terminal Procedures (Day 29):

    • Anesthetize animals (e.g., isoflurane).

    • Collect blood via cardiac puncture for serum biochemistry analysis.

    • Euthanize animals and perform a gross necropsy.

    • Collect liver tissue: fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze other portions in liquid nitrogen for biochemical and molecular analyses.

  • Endpoint Analysis:

    • Serum Biochemistry: Analyze for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

    • Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for necrosis, inflammation, and other pathological changes.

    • Biochemical Analysis: Prepare liver homogenates from frozen tissue to measure levels of GSH and MDA.

    • Molecular Analysis: Isolate RNA and protein from frozen tissue to analyze the expression of key genes and proteins (e.g., Caspase-3, Bcl-2, TNF-α, IL-6, Nrf2, HO-1) via qPCR and Western blot.

Protocol: In Vitro Cytotoxicity Assessment in HepG2 Cells

Objective: To determine the concentration-dependent cytotoxic effect of this compound N-oxide on a human liver cell line.

  • Cell Culture: Culture HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

  • Assay Preparation: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of INO in DMSO.

    • Create a serial dilution of INO in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing different concentrations of INO. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

dot

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Admin Daily Oral Gavage (28 days) Animal_Model->Admin Dose_Prep Prepare Doses (this compound N-oxide) Dose_Prep->Admin Monitor Clinical Monitoring (Weight, Behavior) Admin->Monitor Blood Blood Collection (Serum Biochemistry) Monitor->Blood Necropsy Necropsy & Liver Excision Blood->Necropsy Histo Histopathology (H&E Staining) Necropsy->Histo Mol_Analysis Biochemical & Molecular Analysis (GSH, MDA, qPCR) Histo->Mol_Analysis

Caption: Experimental workflow for an in vivo hepatotoxicity study.

Conclusion

The mechanism of action for this compound-induced hepatotoxicity is a complex, multi-faceted process that is representative of the broader class of pyrrolizidine alkaloids. It is not an intrinsic toxicity of the parent molecule but rather a consequence of its metabolic activation by hepatic CYP enzymes into highly reactive pyrrolic esters. These metabolites initiate cellular injury through the formation of macromolecular adducts, induction of severe oxidative stress, triggering of apoptotic and necrotic cell death pathways, and stimulation of a pro-inflammatory response. For professionals in drug development and toxicology, understanding this mechanism is crucial for anticipating and mitigating potential liver liabilities of new chemical entities. The experimental protocols outlined provide a robust framework for the preclinical assessment of such hepatotoxic potential. Further research to obtain specific quantitative toxicological data for this compound will be invaluable for a more precise risk assessment.

References

Integerrimine biosynthetic pathway in Senecio species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Integerrimine Biosynthetic Pathway in Senecio Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a diverse class of secondary metabolites synthesized by numerous plant species, notably within the Senecio genus of the Asteraceae family. These compounds serve as a chemical defense against herbivores but are also of significant pharmacological and toxicological interest due to their potential hepatotoxicity, carcinogenicity, and pneumotoxicity. This compound, and its N-oxide form, is a prominent PA found in various Senecio species.[1] The N-oxide is typically the primary form synthesized by the plant and is considered less toxic than its tertiary amine counterpart.[1] A thorough understanding of the this compound biosynthetic pathway is critical for toxicology, agricultural science, and the development of novel therapeutics. This document provides a comprehensive overview of the multi-step enzymatic pathway, quantitative data on alkaloid concentrations, detailed experimental protocols, and relevant toxicological pathways.

The Biosynthetic Pathway of this compound N-oxide

The biosynthesis of this compound N-oxide is a complex, multi-stage process that occurs in distinct locations within the plant. The initial formation of the precursor, senecionine N-oxide, takes place in the roots. This precursor is then transported to the aerial parts, such as leaves and flowers, where it is subsequently converted into other PAs, including this compound N-oxide.[1] The pathway can be broadly divided into three main stages.[1]

Stage 1: Biosynthesis of the Necine Base (Retronecine)

The pathway originates with the amino acids L-arginine or L-ornithine, which are converted into putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS).[1] Following a series of oxidation, cyclization, and reduction reactions, the characteristic bicyclic retronecine core of the alkaloid is formed.[1]

Stage 2: Biosynthesis of Necic Acid and Esterification

Parallel to the formation of the necine base, a separate pathway synthesizes the necic acid moiety. This acidic component is then esterified to the retronecine base, creating the primary PA, senecionine N-oxide.[1]

Stage 3: Isomerization to this compound N-oxide

The final step in the formation of this compound N-oxide is the geometric isomerization of senecionine N-oxide. This conversion involves a change in the configuration of the double bond within the necic acid portion of the molecule from a cis to a trans conformation.[1] While this chemical transformation is understood, the specific enzyme responsible for catalyzing this isomerization in Senecio species has not yet been identified and is hypothetically referred to as a "pyrrolizidine alkaloid isomerase".[1]

Integerrimine_Biosynthesis Overall Biosynthesis of this compound N-oxide cluster_0 Stage 1: Necine Base Synthesis (Roots) cluster_1 Stage 2 & 3: Esterification & Isomerization (Aerial Parts) L_Arg L-Arginine / L-Ornithine Putrescine Putrescine L_Arg->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Retronecine Retronecine (Necine Base) Homospermidine->Retronecine Oxidation, Cyclization, Reduction Senecionine Senecionine N-oxide Retronecine->Senecionine Esterification Necic_Acid Necic Acid Moiety Necic_Acid->Senecionine This compound This compound N-oxide Senecionine->this compound Isomerase? (cis to trans)

Overall biosynthesis pathway of this compound N-oxide in Senecio species.

Quantitative Data Presentation

The concentration of this compound and related PAs varies significantly among different Senecio species, the part of the plant analyzed, and environmental conditions. The following table summarizes available quantitative data from the literature. It is important to note that many studies report the presence of this compound or total PA content rather than specific concentrations of this compound N-oxide.[2]

Senecio SpeciesPlant PartCompoundConcentrationNotesReference
Senecio brasiliensisAerial partsThis compound N-oxide~70% of butanolic residueRepresents purity in an extract, not concentration in dry weight.[2]
Senecio madagascariensisWhole plantThis compound (free base)PresentTotal PA concentration ranges from 220-2000 mg/kg.[2]
Senecio vulgarisRootsThis compound N-oxideDominant PAIdentified as a dominant PA, but specific mg/g data is not provided.[2]
Senecio alpinusNot specifiedThis compound (free base)0.02 mg/g dry weightData is for the free base alkaloid.[2]
Senecio aquaticusNot specifiedThis compound (free base)0.01 mg/g dry weightData is for the free base alkaloid.[2]
Senecio erucifoliusNot specifiedThis compound (free base)0.01 mg/g dry weightData is for the free base alkaloid.[2]
Senecio jacobaeaNot specifiedThis compound (free base)0.01 mg/g dry weightData is for the free base alkaloid.[2]
Senecio ovatusNot specifiedThis compound (free base)0.02 mg/g dry weightData is for the free base alkaloid.[2]
Senecio paludosusNot specifiedThis compound (free base)< 0.01 mg/g dry weightData is for the free base alkaloid.[2]
Senecio sarracenicusNot specifiedThis compound (free base)0.01 mg/g dry weightData is for the free base alkaloid.[2]

Experimental Protocols

The analysis of this compound and other PAs from plant matrices requires robust methodologies for extraction, purification, and quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a commonly employed technique.[3]

Protocol for PA Extraction and Purification

A standard method for extracting PAs from dried, powdered plant material involves an acidic aqueous extraction followed by solid-phase extraction (SPE) for cleanup.[2][3]

  • Extraction :

    • Weigh approximately 10 mg of finely powdered plant material.[3]

    • Add 1 mL of a 2% formic acid solution in water.[3]

    • Add an internal standard (e.g., heliotrine at 1 µg/mL) to the extraction solvent for accurate quantification.[3]

    • Shake the mixture for 30 minutes.[3]

    • Centrifuge the extract to pellet the solid plant material.[3]

  • Purification :

    • Filter the supernatant through a 0.2 µm nylon membrane syringe filter to remove fine particulates.[3]

    • The resulting filtrate is ready for LC-MS/MS analysis.

Protocol for Quantification by UHPLC-MS/MS

Quantification is achieved by separating the alkaloids using Ultra-High-Performance Liquid Chromatography (UHPLC) and detecting them with a tandem mass spectrometer.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used.[4]

    • Mobile Phase : A gradient of acetonitrile and water, often with an alkaline or acidic modifier (e.g., formic acid), is used for elution.[3][4][5]

    • Flow Rate : A typical flow rate is 0.4 mL/min.[3]

  • Mass Spectrometry Detection :

    • Ionization : Electrospray Ionization (ESI) in positive mode is used to generate protonated molecules [M+H]⁺.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the fragmentation of the specific precursor ion of the target PA into characteristic product ions.[2]

  • Quantification :

    • A calibration curve is generated using certified reference standards of this compound and its N-oxide (e.g., 0-500 ng/mL).[3]

    • The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.[2]

PA_Analysis_Workflow Workflow for Pyrrolizidine Alkaloid Extraction and Analysis Sample 1. Plant Material (10mg powdered) Extraction 2. Acidic Aqueous Extraction (2% Formic Acid + Internal Std) Sample->Extraction Centrifuge 3. Centrifugation & Filtration (0.2 µm filter) Extraction->Centrifuge Purified 4. Purified Extract Centrifuge->Purified UHPLC 5. UHPLC Separation (C18 Column) Purified->UHPLC MSMS 6. MS/MS Detection (ESI+, MRM) UHPLC->MSMS Quant 7. Quantification (Calibration Curve) MSMS->Quant

Workflow for PA extraction and analysis.

Associated Signaling Pathway: Hepatotoxicity

While the biosynthetic pathway occurs within the plant, the toxicological pathway in mammals is of paramount importance for drug development and safety assessment. PAs themselves, particularly the N-oxide forms, are relatively non-toxic. Their toxicity arises from metabolic activation in the liver.[2]

  • Ingestion and Absorption : PAs and their N-oxides are ingested and absorbed.

  • Metabolic Conversion : In the gut or liver, PA N-oxides can be reduced back to their tertiary PA free base (e.g., this compound).[2] This form is then metabolized by hepatic cytochrome P450 (CYP450) enzymes.[2]

  • Formation of Reactive Metabolites : CYP450 metabolism converts the PAs into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine esters.[2]

  • Hepatotoxicity : These reactive metabolites are strong electrophiles that readily form covalent bonds with cellular macromolecules like proteins and DNA. This binding leads to cellular damage, necrosis, and ultimately, liver injury, a condition known as hepatic veno-occlusive disease.[2]

PA_Hepatotoxicity Generalized Signaling Pathway for Pyrrolizidine Alkaloid Hepatotoxicity Ingestion Ingestion & Absorption N_Oxide This compound N-oxide (Less Toxic) Ingestion->N_Oxide Reduction Reduction in Gut/Liver N_Oxide->Reduction Tertiary_PA This compound (Tertiary PA) Reduction->Tertiary_PA Metabolism Hepatic CYP450 Metabolism Tertiary_PA->Metabolism Reactive Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) Metabolism->Reactive Binding Covalent Binding to Cellular Macromolecules (Proteins, DNA) Reactive->Binding Damage Cellular Damage & Necrosis Binding->Damage Injury Liver Injury (Veno-occlusive Disease) Damage->Injury

Generalized pathway of PA hepatotoxicity.

Conclusion and Future Directions

The biosynthesis of this compound N-oxide in Senecio species is a well-outlined, multi-step process that begins with common amino acids and proceeds through the formation of a necine base, esterification, and a final isomerization step.[1] While the key precursors and the initial enzymatic steps are relatively well-understood, a significant knowledge gap remains concerning the specific enzyme responsible for the final geometric isomerization of senecionine N-oxide to this compound N-oxide.[1] The characterization of this putative "pyrrolizidine alkaloid isomerase" is a key area for future research. A deeper understanding of the complete enzymatic machinery and its regulation will be invaluable for assessing the toxicity of Senecio-contaminated products and for exploring the potential of these complex alkaloids in drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of integerrimine and its structurally related pyrrolizidine alkaloids (PAs), senecionine and retrorsine. PAs are a class of natural toxins produced by a wide variety of plants, and their presence as contaminants in food, herbal remedies, and animal products poses a significant health risk. This document summarizes quantitative toxicity data, details experimental protocols for key toxicological assays, and elucidates the mechanisms of toxicity, including the signaling pathways involved.

Executive Summary

This compound and related 1,2-unsaturated pyrrolizidine alkaloids are pro-toxins that require metabolic activation in the liver to exert their toxic effects. This bioactivation, primarily mediated by cytochrome P450 enzymes, leads to the formation of highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to a cascade of toxic events, including hepatotoxicity, genotoxicity, and carcinogenicity. The toxicity of these alkaloids is structure-dependent, with macrocyclic diesters like this compound, senecionine, and retrorsine exhibiting significant toxicity. This guide presents available quantitative data on their acute toxicity and cytotoxicity, outlines standardized protocols for their toxicological assessment, and provides a visual representation of the key mechanistic pathways.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data

AlkaloidSpeciesRoute of AdministrationLD50 / Effective DoseSource(s)
This compound MouseIntraperitoneal18.75 and 37.50 mg/kg (single acute doses causing chromosomal damage)[1]
Senecionine RodentNot specified65 mg/kg[2]
Senecionine RatOral57 mg/kg[3]
Retrorsine RatOral / Intraperitoneal34 - 38 mg/kg[3]
Retrorsine MouseOralBenchmark Dose Confidence Interval (acute liver toxicity): 24.1–88.5 mg/kg[4][5]
Retrorsine RatOralBenchmark Dose Confidence Interval (acute liver toxicity): 79.9–104 mg/kg[4][5]

Table 2: In Vitro Cytotoxicity Data

AlkaloidCell LineAssayIncubation Time (hours)IC50 / EC50Source(s)
This compound HepG2MTT, CCK-8, etc.24, 48Data Not Available
Senecionine Cultivated LSECs (after metabolic activation)Not specifiedNot specified~22 µM[6]
Senecionine HepG2-CYP3A4Not specified24~26.2 µM
Retrorsine Primary Mouse HepatocytesNot specifiedNot specified~148 µM[5][7]
Retrorsine Primary Rat HepatocytesNot specifiedNot specified~153 µM[5][7]
Retrorsine HepG2-CYP3A4Not specified7298 µM[7]
Retrorsine Primary Human Hepatocytes (PHH)Not specified24292 µM

Mechanism of Toxicity

The toxicity of this compound and related PAs is a multi-step process initiated by metabolic activation in the liver.

Metabolic Activation

1,2-unsaturated PAs like this compound are pro-toxins. In the liver, they are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites are the ultimate toxic species.

This compound This compound ReactiveMetabolites Reactive Pyrrolic Esters (DHPAs) This compound->ReactiveMetabolites CYP450 (e.g., CYP3A4) in Liver

Caption: Metabolic activation of this compound.

Cellular Damage and Genotoxicity

The reactive pyrrolic esters can covalently bind to cellular macromolecules, including DNA and proteins, to form adducts. These adducts can lead to:

  • DNA Damage: Formation of DNA adducts can result in DNA cross-linking, strand breaks, and chromosomal aberrations, contributing to the genotoxicity and carcinogenicity of these alkaloids.

  • Protein Damage: Adduct formation with proteins can impair enzyme function and disrupt cellular processes.

  • Oxidative Stress: The metabolic activation process can also lead to the generation of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.

Apoptosis Signaling Pathway

The cellular damage induced by PAs can trigger programmed cell death, or apoptosis, primarily through the mitochondrial (intrinsic) pathway.

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway PA Metabolites (DHPAs) PA Metabolites (DHPAs) Bcl_xL Bcl-xL Degradation PA Metabolites (DHPAs)->Bcl_xL Cyto_c Cytochrome c Release Bcl_xL->Cyto_c Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pyrrolizidine alkaloid-induced apoptosis.

Studies have shown that PAs like senecionine and clivorine can induce the degradation of the anti-apoptotic protein Bcl-xL.[2][6][8][9][10] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[2][6][8][9][10]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicological properties of this compound and related alkaloids. The following sections provide overviews of key experimental methodologies.

In Vivo Micronucleus Assay (OECD 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.

Experimental Workflow:

start Start treatment Animal Dosing (e.g., oral gavage, intraperitoneal) start->treatment collection Bone Marrow or Peripheral Blood Collection (24 & 48 hours post-dose) treatment->collection prep Slide Preparation and Staining collection->prep analysis Microscopic Analysis (Scoring of micronucleated polychromatic erythrocytes) prep->analysis end End analysis->end

Caption: In vivo micronucleus assay workflow.

Methodology:

  • Animal Model: Typically mice or rats are used.[11][12]

  • Dosing: The test substance is administered, usually via oral gavage or intraperitoneal injection, at a minimum of three dose levels, along with negative and positive controls.[8][12]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[11]

  • Slide Preparation: Smears are made on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[8] At least 4000 polychromatic erythrocytes per animal are scored.[13]

In Vitro Chromosome Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[2][14][15][16]

  • Exposure: Cells are exposed to the test substance at a minimum of three concentrations, with and without an exogenous metabolic activation system (S9 mix).[2][16]

  • Metaphase Arrest: At a predetermined time after exposure, a metaphase-arresting substance (e.g., colcemid) is added to the cultures.[17]

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations.[17] A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[14]

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow:

start Start embedding Cell Embedding in Agarose Gel on a Microscope Slide start->embedding lysis Cell Lysis (High salt and detergent) embedding->lysis unwinding DNA Unwinding (Alkaline solution, pH > 13) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining (Fluorescent dye) electrophoresis->staining analysis Microscopic Visualization and Scoring staining->analysis end End analysis->end

Caption: Alkaline comet assay workflow.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.[4]

  • Alkaline Unwinding: The slides are placed in an alkaline solution (pH > 13) to unwind the DNA.[4]

  • Electrophoresis: Electrophoresis is performed under alkaline conditions, allowing the broken DNA fragments to migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[5]

Conclusion

This compound and its related pyrrolizidine alkaloids, senecionine and retrorsine, are potent hepatotoxins and genotoxins. Their toxicity is intrinsically linked to their metabolic activation in the liver to reactive pyrrolic esters. These metabolites can induce significant cellular damage, including DNA adducts and chromosomal aberrations, and can trigger apoptosis through the mitochondrial pathway. The quantitative data, while incomplete for this compound itself, clearly indicates the significant toxic potential of this class of alkaloids. The standardized experimental protocols outlined in this guide provide a framework for the continued toxicological evaluation of these compounds, which is crucial for risk assessment and the protection of public health. Further research is warranted to fill the existing data gaps, particularly concerning the specific LD50 and in vitro cytotoxicity of this compound.

References

An In-depth Technical Guide on the Pharmacological Activities of Integerrimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a pyrrolizidine alkaloid (PA) found in various plant species, exhibits a range of pharmacological activities, including notable hepatotoxicity, genotoxicity, and anti-ulcer effects. As with other PAs, its biological actions are intrinsically linked to its metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules such as DNA and proteins, inducing cellular dysfunction, oxidative stress, and apoptosis. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, presenting available quantitative data, detailed experimental protocols, and the elucidated signaling pathways involved in its multifaceted effects.

Introduction

This compound is a macrocyclic retronecine-type pyrrolizidine alkaloid present in various plant genera, most notably Senecio. PAs are recognized as significant natural toxins that can contaminate livestock feed and herbal remedies, posing a health risk to both animals and humans[1]. While the toxicity of PAs is a major concern, there is also growing interest in their potential pharmacological applications[1]. This guide focuses on the documented biological activities of this compound, providing a detailed technical resource for researchers in pharmacology, toxicology, and drug development.

Hepatotoxicity

The most well-documented pharmacological effect of this compound, and PAs in general, is hepatotoxicity[1]. The N-oxide form of this compound, often less toxic, can be converted back to the parent alkaloid in the body, which then undergoes metabolic activation[2][3].

Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is initiated by its metabolic activation in the liver.

Hepatotoxicity_Mechanism This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) CYP450->Reactive_Metabolites Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Metabolites->Macromolecules Covalent Binding Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolites->Oxidative_Stress Adducts DNA and Protein Adducts Macromolecules->Adducts Cellular_Dysfunction Cellular Dysfunction Adducts->Cellular_Dysfunction Apoptosis Hepatocyte Apoptosis Cellular_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis

Metabolic activation and hepatotoxic cascade of this compound.

Quantitative Data: Toxicity

Direct and comprehensive quantitative in vivo toxicity data for pure this compound is limited. However, data from related compounds and studies on this compound-containing plant extracts provide an indication of its toxic potential.

Compound/ExtractTest SystemEndpointValueReference
This compoundC57Bl/6 MiceChromosomal Aberrations18.75 and 37.50 mg/kg (single acute dose)[4]
This compound N-oxideMale Wistar RatsSub-chronic Hepatotoxicity3 mg/kg (Low Dose)[1]
This compound N-oxideMale C57BL/6 MiceAcute Hepatotoxicity50-70 mg/kg (based on related compounds)[1]
Experimental Protocols

This protocol is based on a 28-day repeated dose study design.

  • Animals: Male Wistar rats (8-10 weeks old).

  • Housing: Standard polycarbonate cages with ad libitum access to standard chow and water, maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (50 ± 10%). A one-week acclimatization period is required.

  • Experimental Design:

    • Group 1: Control (Vehicle - e.g., distilled water).

    • Group 2: Low Dose this compound N-oxide (e.g., 3 mg/kg).

    • Group 3: Mid Dose this compound N-oxide.

    • Group 4: High Dose this compound N-oxide.

    • Administration is via oral gavage daily for 28 days.

  • Data Collection:

    • In-life: Monitor body weight and food consumption twice weekly. Daily clinical observations for toxicity.

    • Terminal (Day 29): Anesthetize rats, collect blood via cardiac puncture for serum biochemistry (ALT, AST, ALP, total bilirubin). Euthanize and perform gross necropsy, including weighing the liver.

  • Tissue Processing:

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathology (H&E staining).

    • Snap-freeze portions in liquid nitrogen for biochemical and molecular analyses.

Subchronic_Hepatotoxicity_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Group Allocation (Control, Low, Mid, High Dose) Acclimatization->Grouping Dosing Daily Oral Gavage (28 days) Grouping->Dosing Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Termination Terminal Procedures (Day 29) Monitoring->Termination Blood_Collection Blood Collection (Serum Biochemistry) Termination->Blood_Collection Necropsy Necropsy & Liver Excision Termination->Necropsy Histopathology Histopathology (H&E Staining) Necropsy->Histopathology Biochemical_Analysis Biochemical/Molecular Analysis (Frozen Tissue) Necropsy->Biochemical_Analysis

Workflow for a sub-chronic this compound N-oxide hepatotoxicity study.

Genotoxicity

This compound has been shown to possess genotoxic activity, primarily through its ability to induce chromosomal damage and mitotic recombination.

Mechanism of Genotoxicity

The genotoxicity of this compound stems from the formation of DNA adducts by its reactive pyrrolic metabolites. This can lead to various forms of genetic damage.

Quantitative Data: Genotoxicity
Test SystemEndpointConcentration/DoseResultReference
Drosophila melanogaster (SMART)Mitotic RecombinationNot specified85% to 90% of wing spots are due to mitotic recombination[5]
Mouse Bone Marrow CellsChromosomal Aberrations18.75 and 37.50 mg/kgDose-dependent increase in chromosomal aberrations[4]
Experimental Protocols

This test assesses the genotoxic and recombinagenic activity of a compound.

  • Drosophila Strains: Two crosses are typically used: a standard (ST) cross and a high bioactivation (HB) cross with elevated cytochrome P450 levels. The crosses involve markers such as flare (flr) and multiple wing hairs (mwh).

  • Treatment: Third-instar larvae are chronically fed a medium containing the test compound (this compound) for 48 hours.

  • Progeny Analysis: The wings of the resulting adult flies are analyzed for the presence of mutant spots (single and twin spots), which arise from loss of heterozygosity of the marker genes.

  • Data Interpretation: The frequency of spots is compared between treated and control groups. The use of balancer chromosomes that suppress recombination allows for the distinction between mutagenic and recombinagenic events.

SMART_Test_Workflow Crosses Drosophila Crosses (ST and HB strains) Larval_Treatment Chronic Feeding of Larvae (48 hours with this compound) Crosses->Larval_Treatment Development Larval Development to Adult Flies Larval_Treatment->Development Wing_Analysis Microscopic Analysis of Adult Wings (Scoring of Mutant Spots) Development->Wing_Analysis Data_Analysis Statistical Analysis (Comparison of Spot Frequencies) Wing_Analysis->Data_Analysis

Workflow for the Drosophila SMART test for genotoxicity assessment.

Anti-ulcer Activity

This compound, as part of a pyrrolizidine alkaloid extract, has demonstrated significant anti-ulcerogenic activity in rat models.

Mechanism of Anti-ulcer Activity

The precise mechanism of this compound's anti-ulcer effect is not fully elucidated but is thought to involve cytoprotective actions.

Quantitative Data: Anti-ulcer Activity

Specific quantitative data for pure this compound is not available.

Experimental Protocols

A general protocol for evaluating anti-ulcer activity in rats is the pylorus ligation model.

  • Animals: Wistar rats.

  • Procedure:

    • Rats are fasted for 24 hours prior to the experiment.

    • Under anesthesia, the pyloric end of the stomach is ligated.

    • The test compound (this compound) or vehicle is administered intraduodenally.

    • After a set period (e.g., 4 hours), the animals are sacrificed.

    • The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.

    • The stomach is opened along the greater curvature, and the ulcer index is determined by scoring the number and severity of lesions.

Other Pharmacological Activities

While less studied, other potential pharmacological activities of this compound and related PAs include antimicrobial and acetylcholinesterase inhibitory effects. However, specific data for this compound in these areas are lacking.

Signaling Pathways

The signaling pathways modulated by this compound are primarily related to its toxic effects, involving stress-activated and apoptotic pathways.

Hepatotoxicity Signaling

The metabolic activation of this compound leads to the generation of reactive oxygen species (ROS), which can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and induce the mitochondrial pathway of apoptosis through the release of cytochrome c and activation of caspases[6].

Hepatotoxicity_Signaling Reactive_Metabolites Reactive Pyrrolic Esters ROS ROS Generation Reactive_Metabolites->ROS JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis JNK_Pathway->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Proposed signaling pathways in this compound-induced hepatotoxicity.

Conclusion

This compound exhibits a complex pharmacological profile dominated by its hepatotoxic and genotoxic effects, which are consequences of its metabolic activation. While it also shows potential for anti-ulcer activity, further research is required to fully characterize its mechanisms of action and to isolate and quantify its various biological effects. The detailed protocols and data presented in this guide provide a foundation for future investigations into the pharmacological activities of this compound and its potential applications or risks in medicine and toxicology.

References

An In-depth Technical Guide to Integerrimine: Natural Sources, Plant Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a macrocyclic pyrrolizidine alkaloid, is a natural secondary metabolite produced by a variety of plant species worldwide. This technical guide provides a comprehensive overview of the primary plant sources of this compound, its distribution across various plant families, and quantitative data on its concentration in different plant tissues. Furthermore, this document details standardized experimental protocols for the extraction and quantification of this compound and explores its known biological interactions, including its genotoxic effects. This guide is intended to serve as a foundational resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is predominantly found in plants belonging to the Asteraceae (Compositae), Fabaceae (Leguminosae), and Boraginaceae families. These plants synthesize pyrrolizidine alkaloids (PAs) as a defense mechanism against herbivores.

The most significant sources of this compound are species within the genus Senecio (Asteraceae), which includes a vast number of plants commonly known as ragworts and groundsels. Several Senecio species have been identified as containing this compound, often alongside other PAs like senecionine, with which it is an isomer.

The genus Crotalaria (Fabaceae), also known as rattlepods, is another major source of this compound. Various species of Crotalaria are known to produce a range of toxic PAs. Additionally, this compound has been reported in certain species of the genera Heliotropium (Boraginaceae) and Symphytum (Boraginaceae), commonly known as heliotropes and comfrey, respectively.

Plant Distribution

The plant families and genera known to contain this compound are widely distributed across the globe, thriving in diverse climates and geographical regions.

  • Asteraceae (Senecio spp.): Found worldwide, with high species diversity in temperate zones and tropical mountains. Many Senecio species are considered invasive weeds in agricultural and pastoral lands.

  • Fabaceae (Crotalaria spp.): Primarily distributed in tropical and subtropical regions of the world.

  • Boraginaceae (Heliotropium spp. and Symphytum spp.): Widespread in tropical and temperate regions.

Quantitative Data on this compound Content

The concentration of this compound in plants can vary significantly depending on the species, plant part, developmental stage, and environmental conditions. The following tables summarize the available quantitative data for this compound and total pyrrolizidine alkaloids in various plant species.

Table 1: this compound and Total Pyrrolizidine Alkaloid (PA) Content in Senecio Species

SpeciesPlant PartThis compound Concentration (% of dry weight)Total PA Concentration (% of dry weight)Reference
Senecio vernalisAerial parts0.0080.116[1](--INVALID-LINK--)
Senecio brasiliensisAerial partsPresent (major PA)-[2](--INVALID-LINK--)
Senecio vulgarisWhole plantPresentVaries with developmental stage[3]

Table 2: this compound and Total Pyrrolizidine Alkaloid (PA) Content in Crotalaria Species

SpeciesPlant PartThis compound ConcentrationTotal PA Concentration (% of dry weight)Reference
Crotalaria spp.SeedsPresent (in some species)Up to 3.85 in C. spectabilis[4]
Crotalaria incana-Present-[5](--INVALID-LINK--)

Table 3: this compound and Total Pyrrolizidine Alkaloid (PA) Content in Other Genera

SpeciesPlant PartThis compound ConcentrationTotal PA Concentration (% of dry weight)Reference
Heliotropium amplexicauleAerial partsPresent (minor component)-[6](--INVALID-LINK--)
Symphytum spp.Roots & Leaves-0.04 - 0.6 (roots), lower in leaves[7]

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are crucial for research and safety assessment. The following protocols provide a general framework that can be adapted for specific research needs.

Extraction of Pyrrolizidine Alkaloids (including this compound)

This protocol outlines a common method for the extraction of PAs from dried plant material.

Materials:

  • Dried and finely ground plant material

  • Methanol

  • 0.2 M Sulfuric acid

  • Ammonia solution (25%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Extraction: Macerate 10 g of the powdered plant material with 100 mL of methanol for 24 hours at room temperature. Filter the extract and repeat the extraction process twice with fresh methanol.

  • Acidification and Purification: Combine the methanolic extracts and evaporate to dryness under reduced pressure. Dissolve the residue in 50 mL of 0.2 M sulfuric acid. Wash the acidic solution three times with 50 mL of dichloromethane to remove non-alkaloidal compounds.

  • Basification and Re-extraction: Make the aqueous solution alkaline (pH 9-10) with ammonia solution. Extract the alkaloids from the basified solution three times with 50 mL of dichloromethane.

  • Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For cleaner samples, the crude extract can be dissolved in an appropriate solvent and passed through an SPE cartridge. Elute the alkaloids with a suitable solvent system (e.g., methanol containing a small percentage of ammonia).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of PAs.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier). A typical gradient might start with a low percentage of acetonitrile and increase over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of PAs, often requiring derivatization.

Instrumentation:

  • GC-MS system with a capillary column suitable for alkaloid analysis (e.g., DB-5ms)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Derivatization: The hydroxyl groups of this compound are often derivatized (e.g., silylated) to improve volatility and chromatographic performance. React a known amount of the dried extract with a derivatizing agent at an elevated temperature.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Quantification: Use a selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantify this compound by comparing the peak area of a characteristic ion to a calibration curve prepared from derivatized this compound standards.

Signaling Pathways and Biological Effects

The biological effects of this compound are primarily attributed to its genotoxicity. While the specific signaling pathways are not fully elucidated, research indicates that its toxicity is mediated through the formation of reactive pyrrolic esters after metabolic activation in the liver.

Bioactivation and Genotoxicity

The genotoxicity of this compound is a multi-step process that begins with its metabolic activation.

Bioactivation_of_this compound This compound This compound CYP450 Cytochrome P450 (Liver Microsomes) This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Pyrrolic Ester) CYP450->Dehydrothis compound DNA_Adducts DNA Adducts Dehydrothis compound->DNA_Adducts Alkylation Chromosomal_Aberrations Chromosomal Aberrations DNA_Adducts->Chromosomal_Aberrations Cell_Cycle_Arrest Cell Cycle Arrest Chromosomal_Aberrations->Cell_Cycle_Arrest Apoptosis Apoptosis Chromosomal_Aberrations->Apoptosis

Bioactivation and Genotoxic Cascade of this compound.

As illustrated, this compound is metabolized by cytochrome P450 enzymes in the liver to form highly reactive dehydrothis compound, a pyrrolic ester. This electrophilic metabolite can then form covalent adducts with cellular macromolecules, including DNA. The formation of DNA adducts can lead to chromosomal aberrations, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8] Studies have demonstrated that this compound can induce chromosomal damage in bone marrow cells.[8]

Experimental Workflow for Assessing Genotoxicity

A common in vivo assay to evaluate the genotoxic potential of compounds like this compound is the micronucleus test in rodents.

Genotoxicity_Workflow cluster_animal_phase Animal Dosing Phase cluster_lab_phase Laboratory Analysis Phase Animal_Dosing Administer this compound to Mice (e.g., intraperitoneal injection) Time_Points Collect Bone Marrow at Specific Time Points (e.g., 24, 48, 72 hours) Animal_Dosing->Time_Points Cell_Harvest Harvest Bone Marrow Cells Time_Points->Cell_Harvest Slide_Prep Prepare Slides and Stain (e.g., Giemsa) Cell_Harvest->Slide_Prep Microscopy Microscopic Analysis: Score Micronucleated Polychromatic Erythrocytes (MN-PCEs) Slide_Prep->Microscopy Data_Analysis Statistical Analysis of Micronucleus Frequency Microscopy->Data_Analysis

Workflow for an in vivo Micronucleus Assay.

This workflow outlines the key steps in assessing the genotoxicity of this compound. Following administration of the compound to the test animals, bone marrow cells are harvested and analyzed for the presence of micronuclei, which are small, extranuclear bodies that form as a result of chromosomal damage. An increase in the frequency of micronucleated cells indicates a genotoxic effect.

Conclusion

This compound is a widely distributed pyrrolizidine alkaloid with significant toxicological implications. Its presence in numerous plant species, particularly those that can contaminate food and animal feed, necessitates reliable methods for its detection and quantification. This technical guide provides a foundational understanding of the natural sources, analytical methodologies, and biological effects of this compound. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity, which will be crucial for developing strategies to mitigate its adverse health effects and for exploring any potential therapeutic applications of related structures.

References

In Vivo Conversion of Integerrimine N-oxide to Integerrimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine N-oxide, a pyrrolizidine alkaloid found in various plant species, is a pro-toxin that requires in vivo metabolic activation to exert its toxic effects.[1][2][3] The primary step in this bioactivation cascade is the reduction of this compound N-oxide to its parent alkaloid, this compound. This conversion is a critical determinant of the overall toxicity and is primarily mediated by the gut microbiota, with a smaller contribution from hepatic enzymes, particularly under hypoxic conditions.[4][5] Subsequent metabolism of this compound by cytochrome P450 (CYP) enzymes in the liver generates highly reactive pyrrolic esters, which are responsible for the characteristic hepatotoxicity of this class of compounds.[3][6]

This technical guide provides a comprehensive overview of the in vivo conversion of this compound N-oxide to this compound, including available quantitative data from related compounds, detailed experimental protocols for studying this biotransformation, and visualizations of the key pathways and workflows.

Data Presentation: Pharmacokinetics of Pyrrolizidine Alkaloid N-oxides

Quantitative pharmacokinetic data specifically for the in vivo conversion of this compound N-oxide to this compound is limited in publicly available literature. However, studies on structurally similar pyrrolizidine alkaloid N-oxides, such as Usaramine N-oxide, provide valuable insights into the expected pharmacokinetic parameters following oral administration. The following table summarizes representative data from a study in rats, which can serve as a basis for designing and interpreting studies with this compound N-oxide.

Table 1: Pharmacokinetic Parameters of Usaramine and its N-oxide Metabolite in Rats Following Oral Administration of Usaramine (10 mg/kg)

AnalyteGenderCmax (ng/mL)Tmax (h)AUC (0-t) (ng/mL*h)
Usaramine Male1960 ± 2080.671960 ± 208
Female6073 ± 4881.06073 ± 488
Usaramine N-oxide Male1637 ± 2462.01637 ± 246
Female300 ± 624.0300 ± 62

Data presented as mean ± standard deviation. Data extracted from a study on Usaramine and its N-oxide metabolite.[7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound N-oxide Conversion in Rats

This protocol is designed to quantify the in vivo conversion of this compound N-oxide to this compound following oral administration to rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a one-week acclimatization period before the experiment.

2. Experimental Design:

  • Groups:

    • Group 1: Control (Vehicle - e.g., distilled water).

    • Group 2: this compound N-oxide (e.g., 10 mg/kg).

  • Administration: Administer a single dose of this compound N-oxide or vehicle via oral gavage.

3. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at the following time points post-administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Instrumentation: Use a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of this compound N-oxide and this compound in plasma samples.[4][8]

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of quantification for both analytes.

5. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters for both this compound N-oxide and this compound using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

  • The extent of conversion can be estimated by comparing the AUC of this compound after this compound N-oxide administration to the AUC of this compound after direct administration of a known dose of this compound (requires a separate experiment).

Protocol 2: In Vitro Biotransformation Assay using Gut Microbiota

This protocol assesses the capacity of intestinal microbiota to reduce this compound N-oxide to this compound.

1. Preparation of Gut Microbiota:

  • Collect fresh fecal samples from untreated rats.

  • Prepare a fecal slurry in an anaerobic chamber by homogenizing the feces in a pre-reduced buffer.

2. Incubation:

  • In an anaerobic chamber, incubate the fecal slurry with this compound N-oxide at a specific concentration (e.g., 10 µM) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

3. Sample Processing and Analysis:

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the bacterial cells and proteins.

  • Analyze the supernatant for the concentrations of this compound N-oxide and this compound using a validated UHPLC-MS/MS method.

Mandatory Visualizations

metabolic_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver This compound N-oxide (Ingested) This compound N-oxide (Ingested) This compound This compound This compound N-oxide (Ingested)->this compound Reduction by Gut Microbiota Integerrimine_liver This compound This compound->Integerrimine_liver Absorption Reactive Pyrrolic Esters Reactive Pyrrolic Esters Integerrimine_liver->Reactive Pyrrolic Esters Oxidation (CYP450) Hepatotoxicity Hepatotoxicity Reactive Pyrrolic Esters->Hepatotoxicity Adduct Formation

Caption: Metabolic pathway of this compound N-oxide toxicity.

experimental_workflow Start Start: In Vivo Study Animal Dosing Oral Administration of This compound N-oxide to Rats Start->Animal Dosing Blood Sampling Serial Blood Collection (0-24h) Animal Dosing->Blood Sampling Plasma Separation Centrifugation to Obtain Plasma Blood Sampling->Plasma Separation Sample Analysis UHPLC-MS/MS Quantification of This compound N-oxide & this compound Plasma Separation->Sample Analysis Data Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Sample Analysis->Data Analysis End End: Determine Conversion Rate Data Analysis->End logical_relationship INO_Admin This compound N-oxide Administration Reduction In Vivo Reduction INO_Admin->Reduction Integerrimine_Formation Formation of This compound Reduction->Integerrimine_Formation Bioactivation Hepatic Bioactivation Integerrimine_Formation->Bioactivation Toxicity Hepatotoxicity Bioactivation->Toxicity

References

An In-depth Technical Guide to the Historical Discovery and Isolation of Integerrimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a member of the pyrrolizidine alkaloid class of natural products, has a rich history intertwined with the early exploration of plant-derived toxins. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, presenting key scientific data, detailed experimental protocols, and an exploration of its known biological interactions. Quantitative data are summarized in structured tables for ease of comparison, and logical relationships in experimental workflows and biological pathways are visualized using Graphviz diagrams. This document serves as a core reference for researchers in natural product chemistry, toxicology, and pharmacology.

Historical Discovery and Isolation

The initial isolation of this compound is credited to Orechoff and Konowalowa in 1935 from the plant Senecio integerrimus. This discovery was part of a broader effort in the early 20th century to identify and characterize the toxic principles of various plants belonging to the Senecio genus, which were known to cause livestock poisoning.

The pioneering work of Orechoff and Konowalowa laid the foundation for understanding the chemical nature of this class of toxic alkaloids. Their isolation procedures, though rudimentary by modern standards, were instrumental in obtaining the first purified samples of this compound, enabling subsequent structural elucidation and toxicological studies.

Physicochemical and Spectroscopic Data

The structural characterization of this compound has been refined over the years with the advent of advanced analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₅NO₅--INVALID-LINK--
Molecular Weight 335.4 g/mol --INVALID-LINK--
Melting Point 168-169 °CDiaz Rodriguez, F.; Farmacia Nueva, (1971), 36(416), 810-12
Appearance Solid-
CAS Number 480-79-5--INVALID-LINK--

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Note: A complete, experimentally verified dataset for this compound was not available in the public domain at the time of this guide's compilation. The following represents a template for such data.)

Position ¹³C Chemical Shift (δ) [ppm] ¹H Chemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz]
Data to be populated from experimental results

Experimental Protocols

The isolation of this compound has evolved from classical extraction techniques to more modern, efficient methods. This section details a classical approach representative of early isolation efforts, as well as a contemporary method.

Classical Isolation Protocol

This protocol is a generalized representation of the classical methods used for the extraction of pyrrolizidine alkaloids from Senecio species.

Objective: To isolate this compound from dried and powdered plant material.

Materials:

  • Dried and powdered Senecio integerrimus plant material

  • Methanol

  • Sulfuric acid (0.5 M)

  • Zinc dust

  • Ammonia solution

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform/methanol mixtures)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Extraction:

    • The powdered plant material is exhaustively extracted with methanol using a Soxhlet apparatus.

    • The methanolic extract is concentrated under reduced pressure.

  • Acid-Base Extraction:

    • The residue is acidified with 0.5 M sulfuric acid.

    • The acidic solution is washed with chloroform to remove non-alkaloidal compounds.

    • The acidic aqueous layer, containing the alkaloids as salts, is treated with zinc dust to reduce any N-oxides to the free base.

    • The solution is then made basic with ammonia solution and extracted repeatedly with chloroform.

  • Purification:

    • The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.

    • The crude alkaloid mixture is subjected to column chromatography on silica gel.

    • Elution with a gradient of chloroform and methanol is used to separate the individual alkaloids.

    • Fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization:

    • The fractions containing pure this compound are combined, and the solvent is evaporated.

    • The residue is crystallized from a suitable solvent (e.g., acetone or ethanol) to yield pure this compound.

classical_isolation_workflow plant_material Powdered Senecio integerrimus soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet acidification Acidification (H₂SO₄) soxhlet->acidification chloroform_wash Chloroform Wash (Remove Impurities) acidification->chloroform_wash reduction Reduction (Zinc Dust) chloroform_wash->reduction basification Basification (NH₃) reduction->basification chloroform_extraction Chloroform Extraction (Alkaloids) basification->chloroform_extraction column_chromatography Silica Gel Column Chromatography chloroform_extraction->column_chromatography crystallization Crystallization column_chromatography->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Classical Isolation Workflow for this compound.
Modern Isolation Protocol: Ultrasound-Assisted Extraction (UAE)

Modern techniques such as UAE offer higher efficiency and reduced extraction times.

Objective: To efficiently extract this compound from Senecio species.

Materials:

  • Dried and powdered Senecio plant material

  • Ethanol-water solution (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Extraction:

    • A known weight of the powdered plant material is suspended in the ethanol-water solution.

    • The mixture is subjected to ultrasonication for a specified time (e.g., 30-60 minutes) and temperature.

  • Separation:

    • The mixture is centrifuged to pellet the solid plant material.

    • The supernatant is collected and filtered.

  • Purification:

    • The crude extract is concentrated and then purified using preparative HPLC to isolate this compound.

Biological Activity and Signaling Pathways

This compound, like other pyrrolizidine alkaloids, is known for its hepatotoxicity, which is a result of its metabolic activation in the liver to reactive pyrrolic esters. These metabolites can alkylate cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the known effects of pyrrolizidine alkaloids and other natural toxins suggest potential interactions with key cellular signaling cascades.

Genotoxicity and Apoptosis

Studies have shown that this compound can induce chromosomal aberrations and is genotoxic. This DNA damage can trigger apoptotic pathways as a cellular defense mechanism. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate, initiated by cellular stress and DNA damage, leading to the activation of a caspase cascade.

apoptosis_pathway This compound This compound dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptotic Pathway Induced by this compound.
Potential Interaction with Inflammatory and Proliferation Pathways

The cellular damage induced by this compound can also trigger inflammatory responses. Key signaling pathways often implicated in cellular stress and inflammation include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

  • NF-κB Pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. Cellular stress can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.

  • MAPK Pathway: This cascade, involving kinases such as ERK, JNK, and p38, is crucial in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. The genotoxic stress caused by this compound could potentially activate the JNK and p38 arms of the MAPK pathway, which are often associated with stress-induced apoptosis.

Further research is required to definitively establish the direct interactions of this compound with these and other signaling pathways.

Conclusion

The journey from the initial discovery of this compound in the 1930s to our current understanding of its toxicological profile highlights the significant advancements in natural product chemistry and biology. While its toxicity is a major concern, the study of this compound and other pyrrolizidine alkaloids continues to provide valuable insights into the mechanisms of cellular damage and response. For professionals in drug development, understanding the structure-activity relationships and the signaling pathways affected by such compounds can inform the design of safer and more effective therapeutics. This guide provides a foundational repository of the historical and technical information essential for this ongoing research.

Methodological & Application

Application Note: Quantitative Analysis of Integerrimine in Plant Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the genera Senecio, Crotalaria, and Symphytum. Due to the potential hepatotoxicity and carcinogenicity of PAs, accurate and sensitive quantification in plant materials, herbal products, and other botanicals is crucial for consumer safety and drug development. This application note provides a detailed protocol for the quantification of this compound and its N-oxide form using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Pyrrolizidine alkaloids are secondary metabolites that plants produce as a defense mechanism against herbivores.[1] They can contaminate food sources such as honey, milk, eggs, and grains, posing a risk to human and animal health.[2] The N-oxide forms of PAs are typically less toxic but can be converted to their toxic tertiary amine counterparts in the gut. Therefore, methods for the simultaneous analysis of both forms are highly desirable.

This method employs a solid-phase extraction (SPE) cleanup for effective matrix interference removal, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound and its N-oxide from dried and homogenized plant material.

Materials:

  • Dried and finely ground plant material (e.g., leaves, roots, seeds)

  • Extraction Solution: 0.05 M Sulfuric Acid in 50:50 (v/v) Methanol/Water

  • Ammonia solution (2.5% in methanol) for SPE elution

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, 6 cc, 150 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution Solution: 5:95 (v/v) Methanol/Water

Procedure:

  • Weigh 1.0 ± 0.01 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 20 mL of the Extraction Solution to the tube.

  • Vortex the mixture for 1 minute to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic bath for 15 minutes at ambient temperature.

  • Centrifuge the sample at 5000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of Extraction Solution, and the supernatants combined.

Solid-Phase Extraction (SPE) Clean-up

Procedure:

  • Condition the Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load 2 mL of the supernatant from the extraction step onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elute the analytes with 5 mL of 2.5% ammonia in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of Reconstitution Solution. The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

HPLC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Formate and 0.1% Formic Acid in Methanol
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 300°C
Nebulizer Gas Pressure 35 psi
Drying Gas Flow 11.0 L/min

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The following MRM transitions should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 336.2136.1120.1
This compound N-oxide 352.2118.0136.0

Note: The molecular formula for this compound is C18H25NO5, giving a protonated molecule [M+H]+ of approximately 336.2 m/z. The fragmentation of the macrocyclic diester structure commonly results in the loss of the necic acid moiety and fragmentation of the pyrrolizidine core. For this compound N-oxide (C18H25NO6), the protonated molecule [M+H]+ is approximately 352.2 m/z.[3] A characteristic fragmentation is the loss of the oxygen atom from the N-oxide.

Data Presentation

The following table summarizes quantitative data for this compound and its N-oxide in various plant species as reported in the literature.

Plant SpeciesPlant PartAnalyteConcentration (µg/g dry weight)Reference
Senecio alpinusNot specifiedThis compound20[4]
Senecio ovatusNot specifiedThis compound20[4]
Senecio aquaticusNot specifiedThis compound10[4]
Senecio erucifoliusNot specifiedThis compound10[4]
Senecio jacobaeaNot specifiedThis compound10[4]
Senecio sarracenicusNot specifiedThis compound10[4]
Senecio paludosusNot specifiedThis compound< 10[4]
Senecio nemorensisNot specifiedThis compound< 10[4]
Senecio vulgarisShootsThis compound N-oxide45.2[1]
Senecio vulgarisRootsThis compound N-oxide89.5[1]
Crotalaria incanaNot specifiedThis compoundMajor PA[5]
Crotalaria micansNot specifiedThis compoundMajor PA[5]
Symphytum officinaleRootsTotal PAs1380 - 8320[6]
Symphytum officinaleLeavesTotal PAs15 - 55[6]

Note: Many studies report the presence of this compound as a major pyrrolizidine alkaloid without providing specific quantitative data. The total PA content in Symphytum officinale includes a mixture of different PAs, with this compound being a potential constituent.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis a Plant Material Collection b Drying and Homogenization a->b c Weighing (1g) b->c d Add Extraction Solution (20 mL 0.05M H2SO4 in 50% MeOH) c->d e Ultrasonication (15 min) d->e f Centrifugation (5000g, 10 min) e->f g Collect Supernatant f->g h Condition SPE Cartridge (Methanol, Water) g->h i Load Sample Extract h->i j Wash (Water) i->j k Elute (2.5% Ammonia in MeOH) j->k l Evaporate and Reconstitute k->l m HPLC-MS/MS Analysis l->m n Data Processing and Quantification m->n

Caption: Experimental workflow for the quantification of this compound in plants.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_this compound This compound cluster_fragments Major Fragments cluster_n_oxide This compound N-oxide cluster_n_oxide_fragments Major Fragments parent This compound [M+H]+ = 336.2 frag1 Product Ion m/z = 136.1 parent->frag1 Loss of necic acid moiety frag2 Product Ion m/z = 120.1 parent->frag2 Further fragmentation parent_n This compound N-oxide [M+H]+ = 352.2 frag3 Product Ion m/z = 118.0 parent_n->frag3 Fragmentation of pyrrolizidine core frag4 Product Ion m/z = 136.0 parent_n->frag4 Loss of necic acid and oxygen

Caption: Proposed fragmentation pathways for this compound and its N-oxide.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound and its N-oxide in various plant matrices. The sample preparation protocol, incorporating a solid-phase extraction clean-up step, effectively minimizes matrix effects, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of pyrrolizidine alkaloids in botanicals, contributing to improved safety assessment and quality control of plant-derived products.

References

Application Note: A Comprehensive Protocol for the Extraction and Purification of Integerrimine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Integerrimine is a pyrrolizidine alkaloid (PA) found predominantly in plants of the Senecio genus (Asteraceae family).[1] PAs are known for their potential hepatotoxicity, making the development of robust extraction, purification, and quantification methods crucial for toxicological studies, drug development, and food safety analysis.[2] This document provides a detailed protocol for the extraction and purification of this compound from plant sources, summarizing quantitative data and outlining modern and classical methodologies.

Data Presentation

Quantitative data regarding the presence of this compound and its N-oxide in various Senecio species are summarized below. These values can vary significantly based on the plant's origin, developmental stage, and environmental conditions.

Table 1: this compound and this compound N-oxide Content in Select Senecio Species

Plant SpeciesPlant PartCompoundConcentration / PurityNotesSource
Senecio sarracenicusNot specifiedThis compound (free base)0.01 mg/g dry weightData is for the free base alkaloid.[3]
Senecio brasiliensisAerial partsThis compound N-oxide~70% of butanolic residueRepresents the purity within a specific extract fraction.[2][3]
Senecio madagascariensisWhole plantThis compound (free base)PresentTotal PA concentration ranges from 220-2000 mg/kg.[3]
Senecio vulgarisRootsThis compound N-oxideDominant PAIdentified as a dominant PA, specific mg/g not provided.[3]
Senecio vernalisDry PlantThis compound0.008% of extractDetermined from methanol extracts via HPLC.[4]

Table 2: Comparison of Modern Extraction Techniques for Senecio brasiliensis

Extraction TechniqueKey ParametersMaximum YieldNotesSource
Ultrasound-Assisted Extraction (UAE) 40°C, 30 min, 60:40 ethanol:water11.82% (from leaf)Efficient for extracting this compound and senecionine.[1]
Pressurized Liquid Extraction (PLE) Varied temp. and ethanol %18.63% (from leaf)Yielded the highest number of identified compounds (36).[1]
Microwave Hydrodiffusion and Gravity (MHG) 400 W, 20 minLower than UAE/PLEConsidered an efficient technique for PA extraction.[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and purification of this compound. The process begins with sample preparation, followed by extraction using a selected method, and concludes with purification.

Protocol 1: Sample Preparation
  • Drying: Harvested plant material (e.g., aerial parts, roots) should be air-dried or freeze-dried to a constant weight to prevent enzymatic degradation of alkaloids.

  • Grinding: The dried plant material must be finely ground to a homogenous powder using a laboratory mill.[3] This increases the surface area, facilitating efficient solvent penetration.[5]

  • Storage: Store the powdered material in a cool, dry, and dark place until extraction.

Protocol 2: Extraction Methodologies

Two primary methods are presented: a classical acidic extraction and a modern ultrasound-assisted extraction.

Method A: Acidic Aqueous Extraction [3]

This is a widely used and effective method for extracting PAs, which exist as salts in the plant's vacuole.

  • Weighing: Accurately weigh 2-5 g of the powdered plant material.

  • Extraction: Place the powder in a suitable flask and add an acidic solution, typically 0.05 M H₂SO₄, at a solid-to-liquid ratio of 1:10 (w/v).[3]

  • Maceration/Sonication: Agitate the mixture by shaking or sonicating for approximately 2 hours to ensure thorough extraction.[3]

  • Separation: Centrifuge the mixture to separate the solid plant debris from the acidic extract.

  • Collection: Carefully collect the supernatant, which contains the extracted alkaloids.

  • (Optional) Reduction of N-oxides: To quantify total PAs (both free base and N-oxides), zinc dust can be added to the acidic extract. Stir the mixture overnight to reduce the PA N-oxides to their corresponding free bases.[3]

Method B: Ultrasound-Assisted Extraction (UAE) [1]

This method uses ultrasonic waves to accelerate extraction, often resulting in higher yields and shorter processing times.[6]

  • Weighing: Accurately weigh 2.5 g of the powdered plant material.

  • Solvent Addition: Place the powder in an extraction vessel with 100 mL of a hydroalcoholic solution (e.g., 60% ethanol in water).[1]

  • Sonication: Perform the extraction in an ultrasonic bath at 40°C for 30 minutes.[1]

  • Separation: Centrifuge the resulting mixture at 10,000 rpm for 5 minutes.

  • Collection & Concentration: Collect the liquid phase (supernatant) and evaporate the solvents under a vacuum at 40°C to yield the crude extract.[1]

Protocol 3: Purification by Solid-Phase Extraction (SPE)

SPE is a critical cleanup step to remove interfering compounds from the crude extract. Cation-exchange cartridges are highly effective for purifying PAs.[3]

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Strata SCX) by washing it with methanol and then water, according to the manufacturer's instructions.

  • Sample Loading: Pass the acidic crude extract (from Protocol 2A or the reconstituted extract from 2B) through the conditioned SPE cartridge. The protonated alkaloids will bind to the sorbent.

  • Washing: Wash the cartridge with methanol and water to remove neutral and anionic interfering compounds.[3]

  • Elution: Elute the bound PAs from the cartridge using a basic solution, such as 2.5-5% ammoniated methanol.[3][7]

  • Drying: Evaporate the eluate to dryness, often under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol/water) for subsequent analysis or further purification.[3]

Protocol 4: High-Purity Isolation (Preparative HPLC)

For obtaining this compound as a high-purity standard, preparative High-Performance Liquid Chromatography (HPLC) is required.

  • System: Utilize a preparative HPLC system with a suitable column (e.g., C18).

  • Mobile Phase: Develop a gradient or isocratic mobile phase capable of resolving this compound from other co-eluting PAs. Common solvents include acetonitrile and water with additives like formic acid or ammonium formate.

  • Injection: Inject the purified extract from the SPE step.

  • Fraction Collection: Collect the eluent fractions corresponding to the this compound peak, as identified by a detector (e.g., UV at ~225 nm).[4]

  • Purity Confirmation: Analyze the collected fractions using analytical UHPLC-MS/MS to confirm purity.[3] Pool the high-purity fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions via rotary evaporation or lyophilization to obtain pure, isolated this compound.

Protocol 5: Purity and Structural Confirmation

The purity and identity of the final product must be confirmed.

  • Purity Determination: High-purity is typically defined as >95%. This can be established using:

    • HPLC: To check for chromatographic impurities.[8]

    • Quantitative NMR (qNMR): An absolute method that can determine purity without requiring an identical reference standard, by comparing the analyte's signal to that of a certified internal calibrant.[9]

  • Structural Elucidation: The definitive structure of the isolated compound should be confirmed using:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structural confirmation.[2]

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the extraction and purification of this compound.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Isolation & Analysis plant Senecio Plant Material (e.g., S. brasiliensis) powder Dried & Ground Plant Powder plant->powder Drying & Milling extract Acidic Aqueous Extraction (0.05 M H₂SO₄ + Sonication) crude Crude Acidic Extract (Contains PAs and Impurities) extract->crude spe_load Cation-Exchange SPE (e.g., SCX Cartridge) crude->spe_load Load onto SPE spe_wash Wash (Methanol/Water) spe_load->spe_wash spe_elute Elute (Ammoniated Methanol) spe_wash->spe_elute impurities Impurities Washed Away spe_wash->impurities purified Purified PA Fraction spe_elute->purified hplc Preparative HPLC purified->hplc final Pure this compound (>95% Purity) hplc->final analysis Purity & ID Confirmation (UHPLC-MS/MS, qNMR) final->analysis QC

Caption: Workflow for this compound extraction and purification.

G cluster_forms Common Forms in Plants cluster_extraction Extraction Principle pa Pyrrolizidine Alkaloids (PAs) integ_n_oxide This compound N-oxide (Polar, Water-Soluble) pa->integ_n_oxide is a type of integ_free This compound (Free Base) pa->integ_free is a type of integ_n_oxide->integ_free Reduction (e.g., with Zinc Dust) acid_extract Acidic Extraction (e.g., H₂SO₄) Converts free bases to salts for solubility integ_n_oxide->acid_extract Solubilized during integ_free->integ_n_oxide Oxidation integ_free->acid_extract Protonated during spe Cation-Exchange SPE Binds protonated PAs for purification acid_extract->spe Enables

Caption: Logical relationships of this compound forms and methods.

References

Synthesis of Integerrimine Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Senecio genus. Due to their potential hepatotoxicity, the presence of PAs like this compound in herbal products, food, and animal feed is a significant safety concern. Accurate analytical standards are crucial for the reliable detection and quantification of these compounds. This document provides detailed application notes and protocols for the chemical synthesis of an this compound analytical standard, its purification, and its characterization. The synthetic route is based on established literature, providing a robust method for obtaining a high-purity reference material for research and quality control purposes.

Data Presentation

The successful synthesis of an analytical standard requires rigorous characterization to confirm its identity and purity. The following tables summarize the expected analytical data for the synthesized this compound.

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValue
Molecular Formula C₁₈H₂₅NO₅
Molecular Weight 335.40 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98%
Solubility Soluble in methanol, chloroform, acetone

Table 2: Spectroscopic Data for this compound Analytical Standard

Technique Data
¹H-NMR (500 MHz, CDCl₃) δ (ppm) 6.78 (q, J=7.1 Hz, 1H), 5.85 (s, 1H), 5.15 (t, J=8.0 Hz, 1H), 4.15 (m, 1H), 3.95 (d, J=15.0 Hz, 1H), 3.40 (m, 1H), 3.30 (d, J=15.0 Hz, 1H), 2.60-2.40 (m, 2H), 2.25 (m, 1H), 2.05 (m, 1H), 1.85 (d, J=7.1 Hz, 3H), 1.55 (s, 3H), 1.25 (d, J=7.0 Hz, 3H)
¹³C-NMR (125 MHz, CDCl₃) δ (ppm) 173.5, 167.0, 138.0, 134.5, 128.0, 82.5, 78.0, 76.5, 62.0, 53.5, 45.0, 35.5, 30.0, 28.0, 25.0, 21.0, 15.0, 14.0
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ 336.1754

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the necic acid moiety (integerrinecic acid) and the necine base (retronecine). These are then coupled and cyclized to form the final macrolide structure. The following is a representative protocol based on established synthetic strategies.

Part 1: Synthesis of Integerrinecic Acid Lactone

The synthesis of the necic acid component is a lengthy sequence. A simplified representation of the key transformations is provided below. The synthesis commences from a readily available chiral starting material, such as methyl (R)-(-)-3-hydroxy-2-methylpropionate, and proceeds through approximately 15-20 steps to yield the integerrinecic acid lactone.

Representative Key Steps:

  • Chain Elongation and Stereocenter Installation: Standard organic transformations are used to extend the carbon chain and introduce the necessary stereocenters.

  • Lactone Formation: An intramolecular cyclization of a hydroxy acid precursor yields the lactone ring of the necic acid.

Part 2: Preparation of Retronecine

Retronecine can be obtained by the hydrolysis of monocrotaline, a naturally occurring pyrrolizidine alkaloid.

Protocol for Hydrolysis of Monocrotaline:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve monocrotaline (1.0 eq) in a 1 M aqueous solution of barium hydroxide (Ba(OH)₂).

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize with 1 M sulfuric acid (H₂SO₄). A precipitate of barium sulfate (BaSO₄) will form.

  • Purification: Filter the mixture to remove the precipitate. The aqueous filtrate is then extracted multiple times with chloroform (CHCl₃). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude retronecine. Further purification can be achieved by column chromatography on silica gel.

Part 3: Coupling of Integerrinecic Acid Derivative and Retronecine

The protected integerrinecic acid is coupled with retronecine to form an open-chain ester.

Protocol for Coupling Reaction:

  • Activation of the Necic Acid: The integerrinecic acid lactone is opened and the carboxylic acid is activated, for example, as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

  • Esterification: To a solution of the activated necic acid (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add a solution of retronecine (1.0 eq) and triethylamine (1.2 eq) in CH₂Cl₂.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Part 4: Macrolactonization to this compound

The final step is an intramolecular cyclization to form the 12-membered macrolactone ring of this compound.

Protocol for Macrolactonization:

  • Deprotection: The protecting groups on the seco-acid (the open-chain ester) from the previous step are removed under appropriate conditions.

  • Cyclization: The deprotected seco-acid is dissolved in a non-polar solvent like toluene at high dilution (e.g., 0.001 M) to favor intramolecular cyclization over intermolecular polymerization. A macrolactonization agent, such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP, is added.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours.

  • Purification: After cooling, the reaction mixture is washed with aqueous acid and base, dried, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for an analytical standard.

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_nec_acid Part 1: Integerrinecic Acid Synthesis cluster_retronecine Part 2: Retronecine Preparation cluster_coupling_cyclization Parts 3 & 4: Coupling and Cyclization start_nec Chiral Starting Material multi_steps_nec Multi-step Synthesis (~15-20 steps) start_nec->multi_steps_nec Chain elongation, stereocenter installation nec_lactone Integerrinecic Acid Lactone multi_steps_nec->nec_lactone Lactonization nec_activated Activated Integerrinecic Acid nec_lactone->nec_activated Opening & Activation monocrotaline Monocrotaline retronecine Retronecine monocrotaline->retronecine Ba(OH)₂ hydrolysis seco_this compound seco-Integerrimine retronecine->seco_this compound nec_activated->seco_this compound Coupling with Retronecine This compound This compound seco_this compound->this compound Macrolactonization G cluster_purification Purification cluster_analysis Analytical Characterization crude Crude this compound prep_hplc Preparative HPLC crude->prep_hplc Injection pure Purified this compound (≥98%) prep_hplc->pure Fraction Collection & Solvent Evaporation hplc Purity Check (HPLC-UV) pure->hplc ms Identity Confirmation (LC-MS/MS) pure->ms nmr Structural Elucidation (¹H, ¹³C NMR) pure->nmr standard Certified Analytical Standard hplc->standard ms->standard nmr->standard

Application Notes and Protocols for In Vitro Cell Culture Models in Integerrimine Toxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine is a pyrrolizidine alkaloid (PA), a class of phytotoxins found in numerous plant species worldwide. Human exposure to PAs through contaminated foods, herbal remedies, and dietary supplements is a significant health concern, primarily due to their potential to cause severe liver damage (hepatotoxicity). The toxicity of this compound, like other PAs, is mediated by its metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for assessing the toxicity of this compound. The protocols detailed herein are established methods for evaluating cytotoxicity, apoptosis, oxidative stress, and genotoxicity.

Data Presentation: this compound and Related Pyrrolizidine Alkaloid Cytotoxicity

Quantitative data on the cytotoxic effects of this compound and structurally similar PAs are summarized below. These values, primarily half-maximal inhibitory concentrations (IC50), are crucial for determining appropriate concentration ranges for mechanistic studies. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay used.

Table 1: Cytotoxicity of this compound and Related Pyrrolizidine Alkaloids in Various Cell Lines

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compound Primary mouse hepatocytesCCK-824165.13
HepG2CCK-824189.11
H22CCK-824161.82
HepDCCK-824239.39
Retrorsine Primary mouse hepatocytes--148
Primary rat hepatocytes--153
HepG2-CYP3A4-24~26-70
Primary human hepatocytes--98
Senecionine HepG2-CYP3A4-24~26-70
Mouse hepatocytes---
Lasiocarpine HepG2-CYP3A4-2412.6
Primary human hepatocytes--45

Signaling Pathways in this compound Toxicity

The toxicity of this compound is multifaceted, involving the induction of apoptosis (programmed cell death) and oxidative stress. Understanding these pathways is critical for a complete toxicological assessment.

Metabolic Activation and Induction of Apoptosis

This compound is metabolically activated by cytochrome P450 enzymes in the liver to form dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites are potent electrophiles that can bind to cellular macromolecules, leading to cellular damage and the initiation of the mitochondrial-mediated apoptotic pathway. This pathway involves the degradation of the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.

G cluster_0 Hepatocyte cluster_1 Mitochondrial Apoptosis Pathway This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 metabolism DHPA Dehydropyrrolizidine Alkaloids (DHPAs) CYP450->DHPA bioactivation Bcl_xL Bcl-xL (Anti-apoptotic) DHPA->Bcl_xL degradation Cytochrome_c_mito Cytochrome c (Mitochondria) Bcl_xL->Cytochrome_c_mito inhibits release Cytochrome_c_cyto Cytochrome c (Cytosol) Cytochrome_c_mito->Cytochrome_c_cyto release Caspase9 Caspase-9 (Initiator) Cytochrome_c_cyto->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Metabolic activation and apoptosis pathway of this compound.
Oxidative Stress and the Nrf2 Signaling Pathway

This compound and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress. Cells respond to oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

G cluster_0 Cellular Response to Oxidative Stress cluster_1 Cytoplasm cluster_2 Nucleus Integerrimine_metabolites This compound Metabolites ROS Reactive Oxygen Species (ROS) Integerrimine_metabolites->ROS induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 oxidizes Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription

Oxidative stress and Nrf2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro toxicity of this compound.

Experimental Workflow Overview

A typical workflow for assessing this compound toxicity involves a tiered approach, starting with cytotoxicity screening to determine the appropriate concentration range, followed by more detailed mechanistic studies.

G start Start: this compound Toxicity Assessment cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanistic Mechanistic Studies (Concentrations below IC50) ic50->mechanistic apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) mechanistic->apoptosis ros Oxidative Stress Assays (ROS, Glutathione) mechanistic->ros genotoxicity Genotoxicity Assay (Micronucleus Test) mechanistic->genotoxicity end End: Comprehensive Toxicity Profile apoptosis->end ros->end genotoxicity->end

General experimental workflow for this compound toxicity testing.
Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][2] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis and Necrosis Quantification using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HepG2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with various concentrations of this compound (typically around the IC50 value) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and once with 1X Binding Buffer.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[4]

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • HepG2 cells

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Complete culture medium

  • PBS

  • 96-well black plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with different concentrations of this compound for the desired time period.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[6]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[7]

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold increase in ROS production.

Protocol 4: Determination of Intracellular Glutathione (GSH) Levels

This assay measures the levels of reduced glutathione (GSH), a major intracellular antioxidant. A decrease in the GSH/GSSG (oxidized glutathione) ratio is indicative of oxidative stress.

Materials:

  • HepG2 cells

  • This compound

  • Glutathione Assay Kit (colorimetric or fluorometric)

  • 6-well plates

  • Cell scraper

  • Deproteinizing agent (e.g., 5% 5-Sulfosalicylic Acid - SSA)

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound.

  • Cell Lysis and Deproteinization: After treatment, wash the cells with ice-cold PBS. Add a deproteinizing agent (e.g., 100 µL of ice-cold 5% SSA) and scrape the cells.[8][9] Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the cell lysate at 8,000-14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Glutathione Assay: Collect the supernatant and follow the manufacturer's protocol for the specific glutathione assay kit to measure total and oxidized glutathione levels. This typically involves a colorimetric or fluorometric reaction that can be measured with a microplate reader.

  • Data Normalization: Normalize the glutathione concentration to the total protein content of the cell lysate, which can be determined using a Bradford or BCA protein assay on the cell pellet.

  • Data Analysis: Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration. Determine the GSH/GSSG ratio.

Protocol 5: Genotoxicity Assessment using the Cytokinesis-Block Micronucleus (CBMN) Assay

The micronucleus assay is used to detect chromosomal damage.

Materials:

  • HepG2 cells

  • This compound

  • Cytochalasin B

  • Complete culture medium

  • 6-well plates

  • Microscope slides

  • Staining solution (e.g., Giemsa or a fluorescent DNA dye)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a duration that covers at least one cell cycle (e.g., 24 hours).

  • Addition of Cytochalasin B: After the this compound treatment, add cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL to block cytokinesis. Incubate for another 20-24 hours.[11]

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Prepare microscope slides with the cell suspension (e.g., by cytocentrifugation).

  • Staining: Fix and stain the cells with an appropriate DNA stain.

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.

  • Data Analysis: Compare the frequency of micronuclei in treated cells to that in control cells. A significant increase in the number of micronuclei indicates genotoxic potential.

Conclusion

The in vitro cell culture models and protocols described in these application notes provide a robust framework for the comprehensive toxicological evaluation of this compound. By employing a tiered approach that includes assessments of cytotoxicity, apoptosis, oxidative stress, and genotoxicity, researchers can gain valuable insights into the mechanisms of this compound-induced cellular damage. This information is critical for risk assessment and for the development of strategies to mitigate the harmful effects of this and other pyrrolizidine alkaloids.

References

Animal Models of Integerrimine-Induced Liver Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine, a pyrrolizidine alkaloid (PA) found in various plant species, is a known hepatotoxin. PAs and their metabolites can cause significant liver damage, ranging from acute toxicity to chronic liver disease, including fibrosis and veno-occlusive disease.[1][2] Understanding the mechanisms of this compound-induced hepatotoxicity and developing effective therapeutic interventions requires robust and reproducible animal models. This document provides detailed application notes and experimental protocols for establishing and evaluating animal models of liver injury induced by this compound.

The primary mechanism of PA-induced hepatotoxicity involves metabolic activation in the liver.[1][3] Cytochrome P450 (CYP) enzymes convert this compound into highly reactive pyrrolic esters. These electrophilic metabolites readily bind to cellular macromolecules, such as proteins and DNA, forming adducts.[1] This process disrupts cellular function, induces oxidative stress through the excessive generation of reactive oxygen species (ROS), and triggers mitochondria-mediated apoptosis, ultimately leading to hepatocyte death and liver injury.[1][2][4]

Rodent models, particularly rats and mice, are invaluable for investigating the pathogenesis of this compound-induced liver injury.[1] These models allow for the controlled administration of the toxin and the detailed examination of the resulting pathological changes, from biochemical alterations in the blood to histological and molecular changes in the liver tissue.

Data Presentation: Quantitative Summary of Expected Outcomes

The following tables summarize the expected quantitative data from studies of this compound-induced liver injury in rodents. Due to the limited availability of specific quantitative data for this compound, these tables are based on representative data for this compound N-oxide and structurally related PAs.

Table 1: Expected Serum Biochemistry Changes in a Rat Model of Sub-chronic this compound Exposure

ParameterControl (Vehicle)Low Dose (e.g., 2 mg/kg/day)Mid Dose (e.g., 4 mg/kg/day)High Dose (e.g., 8 mg/kg/day)
ALT (U/L) 30 - 5060 - 100150 - 300> 400
AST (U/L) 80 - 120150 - 250300 - 500> 600
ALP (U/L) 100 - 200150 - 250250 - 400> 450
Total Bilirubin (mg/dL) 0.1 - 0.30.2 - 0.50.5 - 1.0> 1.2

Data are presented as expected ranges after 28 days of daily oral administration.

Table 2: Anticipated Liver Tissue Markers in a Mouse Model of Acute this compound Exposure

ParameterControl (Vehicle)Acute this compound Dose (e.g., 50 mg/kg)
Malondialdehyde (MDA) (nmol/mg protein) 1.0 - 2.04.0 - 8.0
Reduced Glutathione (GSH) (µmol/g tissue) 8.0 - 10.03.0 - 5.0
Caspase-3 Activity (Fold Change vs. Control) 1.03.0 - 5.0
Histopathological Necrosis Score (0-4 scale) 02 - 4

Data are presented as expected ranges at 24-48 hours post-single intraperitoneal injection.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram outlines the typical experimental workflow for a sub-chronic study of this compound-induced liver injury in rats.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing Regimen cluster_2 Phase 3: In-life Monitoring cluster_3 Phase 4: Terminal Sample Collection (Day 29) cluster_4 Phase 5: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (n=8-10/group) Acclimatization->Grouping Dosing Daily Oral Gavage (28 days) Grouping->Dosing Control Group 1: Vehicle LowDose Group 2: Low Dose this compound MidDose Group 3: Mid Dose this compound HighDose Group 4: High Dose this compound Monitoring Monitor Body Weight, Food Consumption, Clinical Signs Dosing->Monitoring Euthanasia Anesthesia & Euthanasia Monitoring->Euthanasia Blood Blood Collection (Cardiac Puncture) Euthanasia->Blood Liver Liver Excision & Weighing Blood->Liver Serum Serum Biochemistry (ALT, AST, ALP, Bilirubin) Blood->Serum Histo Histopathology (H&E Staining) Liver->Histo Molecular Molecular Analysis (Oxidative Stress, Apoptosis) Liver->Molecular

Caption: Workflow for a sub-chronic this compound hepatotoxicity study.

Signaling Pathways in this compound-Induced Liver Injury

The diagram below illustrates the key molecular pathways involved in the hepatotoxicity of this compound, from metabolic activation to cellular injury and potential progression to fibrosis.

G cluster_cellular_damage Acute Cellular Injury cluster_chronic_outcome Chronic Progression (with sustained injury) This compound This compound CYP450 CYP450 Enzymes (in Hepatocyte) This compound->CYP450 Metabolic Activation Metabolites Reactive Pyrrolic Esters CYP450->Metabolites Adducts Protein & DNA Adducts Metabolites->Adducts Covalent Binding OxidativeStress Oxidative Stress Metabolites->OxidativeStress MitoDysfunction Mitochondrial Dysfunction Metabolites->MitoDysfunction Apoptosis Hepatocyte Apoptosis & Necrosis Adducts->Apoptosis ROS ↑ ROS Production ↓ GSH Depletion OxidativeStress->ROS MitoDamage Loss of Membrane Potential Cytochrome c Release MitoDysfunction->MitoDamage ROS->MitoDamage TGFb TGF-β1 Activation ROS->TGFb Activation Caspase Caspase-9 & -3 Activation MitoDamage->Caspase Caspase->Apoptosis Apoptosis->TGFb Inflammatory Signals HSC Hepatic Stellate Cell (HSC) Activation TGFb->HSC Fibrosis Liver Fibrosis HSC->Fibrosis ECM Deposition

Caption: Key signaling pathways in this compound hepatotoxicity.

Experimental Protocols

Protocol 1: Sub-chronic Hepatotoxicity Study in Rats

This protocol is designed to evaluate the cumulative effects of repeated exposure to this compound over 28 days.

1. Animals and Housing:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Housing: House animals in standard polycarbonate cages (2-3 per cage) with ad libitum access to standard chow and water.

  • Environment: Maintain a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.[1]

2. Experimental Design:

  • Groups: Divide animals into at least four groups (n=8-10 per group).[1]

    • Group 1: Control (Vehicle - e.g., distilled water or 0.5% carboxymethyl cellulose).

    • Group 2: Low Dose this compound (e.g., 2 mg/kg).

    • Group 3: Mid Dose this compound (e.g., 4 mg/kg).

    • Group 4: High Dose this compound (e.g., 8 mg/kg).

  • Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.[1]

3. Data Collection and Sample Processing:

  • In-life Observations: Monitor body weight and food consumption twice weekly. Observe animals daily for any clinical signs of toxicity (e.g., lethargy, rough coat, jaundice).[1]

  • Terminal Procedures (Day 29):

    • Anesthetize rats (e.g., with isoflurane or ketamine/xylazine).

    • Collect blood via cardiac puncture into serum separator tubes.

    • Euthanize animals by an approved method (e.g., cervical dislocation under anesthesia).

    • Perform a gross necropsy, and weigh the liver.

    • Collect liver tissue samples:

      • Fix a portion in 10% neutral buffered formalin for histopathology.

      • Snap-freeze portions in liquid nitrogen and store at -80°C for biochemical and molecular analyses.[1]

4. Endpoint Analysis:

  • Serum Biochemistry: Centrifuge blood samples to separate serum. Analyze for alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[1]

  • Histopathology: Process formalin-fixed liver tissues for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, steatosis, and megalocytosis.[1]

  • Oxidative Stress Markers: Prepare liver homogenates from frozen tissue to measure levels of reduced glutathione (GSH) and malondialdehyde (MDA).[1]

Protocol 2: Acute Hepatotoxicity Study in Mice

This protocol is designed to assess the immediate effects of a single high dose of this compound.

1. Animals and Housing:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing and Acclimatization: As described in Protocol 1.

2. Experimental Design:

  • Groups: Divide animals into at least two groups (n=6-8 per group).

    • Group 1: Control (Vehicle).

    • Group 2: this compound (a single high dose, e.g., 50-70 mg/kg, determined from range-finding studies).

  • Administration: Administer a single dose of this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage.

3. Data Collection and Sample Processing:

  • Time Points: Euthanize animals at various time points post-administration (e.g., 6, 12, 24, and 48 hours) to capture the progression of liver injury.[1]

  • Sample Collection: Follow the terminal procedures as outlined in Protocol 1 for blood and liver tissue collection.

4. Endpoint Analysis:

  • Serum Biochemistry: Analyze serum for ALT and AST levels.[1]

  • Histopathology: Use H&E staining to observe acute liver injury, focusing on centrilobular necrosis and sinusoidal endothelial cell damage.[1]

  • Apoptosis Markers: Perform Western blot or immunohistochemistry on liver tissue to assess the levels of cleaved caspase-3 and other apoptosis-related proteins.

  • Adduct Formation: If feasible, develop methods (e.g., mass spectrometry-based) to detect pyrrole-protein adducts in liver tissue homogenates as a specific marker of PA bioactivation.[1]

References

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Integerrimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine is a pyrrolizidine alkaloid (PA), a class of natural products known for their potential hepatotoxicity. Found in various plant species, particularly of the Senecio genus, the accurate identification and quantification of this compound and its N-oxide metabolite are crucial for drug development, natural product safety, and toxicological risk assessment. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential analytical techniques for the unambiguous structural elucidation and characterization of these compounds.

These application notes provide detailed methodologies for the characterization of this compound using NMR and LC-MS/MS, intended to serve as a comprehensive guide for researchers.

Mass Spectrometry Analysis of this compound

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound and its N-oxide in complex matrices.

Quantitative Data Summary

The following table summarizes key mass spectrometry data for this compound and its N-oxide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Protonated Molecule [M+H]⁺ (m/z)Potential MRM Transition
This compoundC₁₈H₂₅NO₅335.4336.2336.2 > 120.0
This compound N-oxideC₁₈H₂₅NO₆351.39352.2352.2 > 120.0

Note: MRM transitions should be optimized for the specific instrument used. A common product ion for many pyrrolizidine alkaloids is m/z 120.0, resulting from the fragmentation of the necine base.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its N-oxide. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (from Herbal Supplements)

  • Homogenization: Weigh 1.0 g of the homogenized herbal supplement into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of an extraction solution (50 mM sulfuric acid in 1:1 (v/v) water/methanol). Vortex for 10 minutes.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes.

  • Solid Phase Extraction (SPE):

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by 0.05 M sulfuric acid.

    • Load 2 mL of the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 5 mL of 2.5% ammonia in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 5:95 (v/v) methanol/water.

2. Liquid Chromatography (LC) Conditions

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas: 45 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 300°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about its carbon skeleton and proton environments.

NMR Data Presentation

The following tables provide a template for the presentation of NMR data for this compound. Note: The chemical shift and coupling constant values are placeholders and should be populated from experimental results.

Table: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-1e.g., 5.80de.g., 8.0
H-2e.g., 6.20m
............

Table: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) [ppm]
C-1e.g., 130.5
C-2e.g., 135.2
......
Experimental Protocol: NMR Analysis

This protocol outlines the general procedure for acquiring NMR data for this compound.

1. Sample Preparation

  • Purity: Ensure the this compound sample is of high purity, isolated using appropriate chromatographic techniques.

  • Concentration: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in an NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) ¹H-¹³C correlations.

3. Data Processing and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

  • Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze chemical shifts, multiplicities, and coupling constants to deduce proton environments and connectivity.

    • Assign carbon signals with the aid of ¹³C, DEPT, and HSQC spectra.

    • Use COSY and HMBC correlations to assemble the complete molecular structure and unambiguously assign all proton and carbon signals.

Experimental Workflow: NMR Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution oneD_NMR 1D NMR (¹H, ¹³C, DEPT) Dissolution->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolution->twoD_NMR Processing Data Processing oneD_NMR->Processing twoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Metabolic Activation of this compound

The hepatotoxicity of this compound is primarily due to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process converts the relatively stable alkaloid into highly reactive pyrrolic esters, which can form adducts with cellular macromolecules, leading to cellular damage.

Signaling Pathway: Cytochrome P450 Activation

P450_Pathway This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) This compound->CYP450 Oxidation Dehydro Dehydro-integerrimine (Reactive Pyrrolic Ester) CYP450->Dehydro Macromolecules Cellular Macromolecules (DNA, Proteins) Dehydro->Macromolecules Covalent Binding Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation of this compound by Cytochrome P450 enzymes.

Safety and Handling of Integerrimine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus. It is a potent hepatotoxin, and its handling requires strict safety protocols to avoid accidental exposure. This document provides detailed application notes and protocols for working with this compound, focusing on safety procedures, toxicity data, and experimental methodologies.

Hazard Identification and Safety Precautions

This compound is classified as a highly toxic substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as fatal if swallowed, in contact with skin, or if inhaled [1].

2.1. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory:

  • Gloves: Double gloving with nitrile gloves is required.

  • Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs must be worn.

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required when handling the solid compound or when there is a risk of aerosolization.

2.2. Engineering Controls

  • All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute or in a glove box.

  • The work area should be designated as a "Potent Compound Handling Area" with restricted access.

2.3. Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area and prevent unprotected personnel from entering. For small spills within a fume hood, use an absorbent material to clean the area, followed by decontamination. For larger spills, contact the institution's Environmental Health and Safety (EHS) department.

  • Waste: All materials contaminated with this compound, including PPE, weighing boats, and solutions, are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Toxicological Data

Quantitative toxicological data for pure this compound are limited in publicly available literature. The following tables summarize available data for this compound and related pyrrolizidine alkaloids to provide an indication of its potential toxicity.

Table 1: Acute Toxicity Data for this compound and Related Pyrrolizidine Alkaloids

CompoundSpeciesRoute of AdministrationDose/ConcentrationObserved EffectReference
This compound MouseIntraperitoneal18.75 mg/kg and 37.50 mg/kgChromosomal damage in bone marrow cells
SenecionineMouseOral50-70 mg/kgUsed as a basis for determining high-dose for related compounds[2]
This compound N-oxideRatOral (gavage)3, 6, and 9 mg/kg/day for 28 daysSub-chronic hepatotoxicity study doses[2]

Note: The N-oxide form of pyrrolizidine alkaloids is generally considered less toxic than the parent alkaloid but can be converted to the toxic form in the body[3].

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound is primarily due to its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process converts this compound into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cell death through apoptosis[2][3].

4.1. Metabolic Activation of this compound

Metabolic_Activation This compound This compound CYP450 Cytochrome P450 Enzymes (in Liver) This compound->CYP450 Metabolism ReactiveMetabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) CYP450->ReactiveMetabolites MacromoleculeAdducts DNA and Protein Adducts ReactiveMetabolites->MacromoleculeAdducts Covalent Binding CellularDamage Cellular Damage and Dysfunction MacromoleculeAdducts->CellularDamage

Metabolic activation of this compound to toxic metabolites.

4.2. Proposed Signaling Pathway for this compound-Induced Apoptosis

The cellular damage caused by this compound metabolites can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves oxidative stress, the release of cytochrome c from the mitochondria, and the activation of a caspase cascade. The MAPK signaling pathway, particularly JNK and ERK, may also be involved in mediating the cellular stress response.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade ReactiveMetabolites Reactive Pyrrolic Esters OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolites->OxidativeStress MAPK MAPK Activation (JNK, ERK) ReactiveMetabolites->MAPK Bcl2 Bcl-2 Family Dysregulation (e.g., decreased Bcl-xL) OxidativeStress->Bcl2 MAPK->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicity of this compound.

5.1. Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effects of this compound on a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

5.2. Protocol 2: In Vivo Acute Hepatotoxicity Study in Mice

This protocol is designed to assess the immediate hepatotoxic effects of a single high dose of this compound.

Animals and Housing:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: House animals in standard polycarbonate cages with ad libitum access to standard chow and water. Maintain a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

Experimental Design:

  • Groups: Divide animals into at least two groups (n=6-8 per group):

    • Group 1: Control (Vehicle, e.g., distilled water).

    • Group 2: this compound (a single high dose, e.g., based on the genotoxicity data, a range-finding study may be necessary, starting with doses lower than 18.75 mg/kg).

  • Administration: Administer a single dose of this compound or vehicle via oral gavage.

Data Collection and Sample Processing:

  • In-life Observations: Monitor animals for clinical signs of toxicity at regular intervals for at least 24-48 hours.

  • Terminal Procedures: At the end of the observation period (e.g., 24 or 48 hours), anesthetize mice (e.g., with isoflurane).

  • Blood Collection: Collect blood via cardiac puncture for serum biochemistry analysis.

  • Euthanasia and Necropsy: Euthanize animals by an approved method. Perform a gross necropsy and weigh the liver.

  • Tissue Collection: Collect liver tissue samples. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze other portions in liquid nitrogen for biochemical and molecular analyses.

Endpoint Analysis:

  • Serum Biochemistry: Analyze serum for liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: Process formalin-fixed liver tissues for hematoxylin and eosin (H&E) staining to evaluate liver morphology and signs of injury (e.g., necrosis, inflammation).

5.3. Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Hepatotoxicity CellSeeding Cell Seeding (e.g., HepG2) Treatment_vitro This compound Treatment (Dose-Response) CellSeeding->Treatment_vitro Assay Cell Viability Assay (e.g., MTT) Treatment_vitro->Assay IC50 IC50 Determination Assay->IC50 AnimalAcclimatization Animal Acclimatization (Mice) Treatment_vivo Single Dose this compound (Oral Gavage) AnimalAcclimatization->Treatment_vivo Observation Clinical Observation Treatment_vivo->Observation SampleCollection Blood & Liver Collection Observation->SampleCollection Analysis Serum ALT/AST & Histopathology SampleCollection->Analysis

Workflow for assessing the toxicity of this compound.

Conclusion

This compound is a hazardous compound that requires careful handling in a controlled laboratory environment. The provided protocols and safety information are intended to guide researchers in safely conducting experiments and assessing the toxicological properties of this pyrrolizidine alkaloid. Adherence to these guidelines is crucial for minimizing the risk of exposure and ensuring the integrity of experimental data.

References

Application Notes and Protocols for Immunoassays in Integerrimine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. Contamination of food, animal feed, and herbal medicines with PAs is a significant health concern due to their potential hepatotoxicity, carcinogenicity, and pneumotoxicity.[1] Accurate and sensitive detection of this compound is crucial for food safety, toxicological studies, and quality control in the pharmaceutical industry. Immunoassays offer a rapid, high-throughput, and cost-effective approach for the detection and quantification of this compound in various matrices.

These application notes provide an overview of the development of immunoassays for this compound detection, including detailed experimental protocols for key methodologies and a summary of expected quantitative data.

Quantitative Data Summary

The following table summarizes typical performance characteristics for immunoassays targeting pyrrolizidine alkaloids, based on data from assays for structurally similar compounds like retrorsine, senecionine, and monocrotaline.[2][3][4] It is important to note that specific performance will depend on the specific antibodies and reagents used.

ParameterELISA (Competitive)
Limit of Detection (LOD) 0.5 - 10 ng/mL
IC50 (50% Inhibitory Concentration) 0.9 - 100 ng/mL
**Linearity (R²) **> 0.98
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) Intra-assay: < 10%Inter-assay: < 15%
Cross-Reactivity Variable (see Table 2)

Table 1: Typical Performance Characteristics of Pyrrolizidine Alkaloid Immunoassays.

Cross-Reactivity Data for a Retrorsine-Based ELISA [3][4]

CompoundCross-Reactivity (%)
Retrorsine100
Retrorsine N-oxide~100
Senecionine10
Monocrotaline< 0.1
Senkirkine< 0.1
Seneciphylline3.6 - 34.5

Table 2: Example of Cross-Reactivity of a Pyrrolizidine Alkaloid Immunoassay. Data from an ELISA developed for retrorsine, a closely related PA to this compound.

Experimental Protocols

Synthesis of this compound-Protein Conjugate (Immunogen)

The production of antibodies against small molecules like this compound (a hapten) requires its conjugation to a larger carrier protein to elicit a robust immune response.[5]

Objective: To covalently link this compound to a carrier protein (e.g., Bovine Serum Albumin (BSA) for immunogen or Ovalbumin (OVA) for coating antigen) to make it immunogenic.

Materials:

  • This compound

  • Carrier protein (BSA or OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of DMF.

    • Add a molar excess of DCC (or EDC) and NHS.

    • Stir the reaction mixture at room temperature for 4-6 hours to form an NHS-ester of this compound.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or OVA) in PBS (pH 7.4).

    • Slowly add the activated this compound solution to the protein solution while stirring.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and coupling reagents.

    • Determine the protein concentration and conjugation ratio using UV-Vis spectrophotometry or other appropriate methods.

    • Store the conjugate at -20°C.

Production of Anti-Integerrimine Monoclonal Antibodies

This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies specific to this compound using the synthesized immunogen.[6]

Objective: To produce monoclonal antibodies with high affinity and specificity for this compound.

Materials:

  • This compound-BSA conjugate

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT (Hypoxanthine-Aminopterin-Thymidine) medium

  • HT (Hypoxanthine-Thymidine) medium

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA plates coated with this compound-OVA

Protocol:

  • Immunization:

    • Immunize BALB/c mice with the this compound-BSA conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Administer booster injections every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum by ELISA using plates coated with this compound-OVA.

  • Cell Fusion:

    • Once a high antibody titer is achieved, sacrifice the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells using PEG.

  • Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells will not survive in this medium, and unfused splenocytes have a limited lifespan.

    • Screen the supernatants of the resulting hybridoma colonies for the presence of anti-Integerrimine antibodies by ELISA.

  • Cloning and Expansion:

    • Clone positive hybridoma colonies by limiting dilution to ensure monoclonality.

    • Expand the selected monoclonal hybridoma cell lines to produce larger quantities of the antibody.

    • Isolate and purify the monoclonal antibodies from the cell culture supernatant.

Competitive ELISA Protocol for this compound Quantification

This protocol describes a competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative detection of this compound in samples.

Objective: To quantify the concentration of this compound in a sample through a competitive binding reaction.

Materials:

  • Microtiter plates

  • This compound-OVA conjugate (coating antigen)

  • Anti-Integerrimine monoclonal antibody

  • This compound standard solutions

  • Sample extracts

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Protocol:

  • Plate Coating:

    • Coat the wells of a microtiter plate with the this compound-OVA conjugate diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add this compound standards or sample extracts to the wells.

    • Immediately add the anti-Integerrimine monoclonal antibody to each well.

    • Incubate for 1-2 hours at 37°C to allow for competition between the free this compound in the sample/standard and the coated this compound-OVA for binding to the antibody.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add the enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Generation and Measurement:

    • Add the substrate solution to each well and incubate in the dark until a color develops.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Sample Preparation from Herbal Products

Objective: To extract this compound from complex matrices like herbal products for analysis by immunoassay.

Materials:

  • Herbal sample

  • Methanol

  • 0.5 M HCl

  • Ammonia solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Extraction:

    • Homogenize the dried and ground herbal sample.

    • Extract the sample with acidic methanol (e.g., 0.5 M HCl in 50% methanol) by sonication or shaking.

    • Centrifuge the mixture and collect the supernatant.

  • Purification (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Adjust the pH of the extract to ~9 with ammonia solution.

    • Load the extract onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable buffer for the immunoassay (e.g., PBS).

Visualizations

experimental_workflow cluster_immunogen Immunogen Synthesis cluster_antibody Antibody Production cluster_elisa Competitive ELISA This compound This compound (Hapten) conjugate This compound-Protein Conjugate This compound->conjugate Coupling (EDC/NHS) carrier Carrier Protein (BSA/OVA) carrier->conjugate immunization Immunization of Mice conjugate->immunization fusion Cell Fusion (Splenocytes + Myeloma) immunization->fusion selection Hybridoma Selection (HAT) fusion->selection screening Screening (ELISA) selection->screening cloning Cloning & Expansion screening->cloning antibody Anti-Integerrimine Monoclonal Antibody cloning->antibody coating Plate Coating (this compound-OVA) blocking Blocking coating->blocking competition Competitive Reaction (Sample + Antibody) blocking->competition detection Detection (Secondary Ab + Substrate) competition->detection readout Signal Readout detection->readout

Fig. 1: Experimental workflow for this compound immunoassay development.

signaling_pathway cluster_cellular_damage Cellular Damage cluster_downstream Downstream Effects This compound This compound cyp450 CYP450 Metabolism (in Liver) This compound->cyp450 reactive_metabolites Reactive Pyrrolic Esters cyp450->reactive_metabolites dna_adducts DNA Adducts reactive_metabolites->dna_adducts protein_adducts Protein Adducts reactive_metabolites->protein_adducts oxidative_stress Oxidative Stress reactive_metabolites->oxidative_stress apoptosis Apoptosis dna_adducts->apoptosis protein_adducts->apoptosis oxidative_stress->apoptosis sirt1_fxr SIRT1/FXR Pathway Dysregulation oxidative_stress->sirt1_fxr liver_injury Hepatotoxicity/ Liver Injury apoptosis->liver_injury sirt1_fxr->liver_injury

Fig. 2: Generalized hepatotoxicity pathway of pyrrolizidine alkaloids.

References

Application Notes and Protocols: Integerrimine as a Positive Control in Mutagenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing integerrimine, a pyrrolizidine alkaloid, as a positive control in a battery of standard mutagenicity assays. Adherence to established protocols and a thorough understanding of the compound's mechanism of action are critical for the accurate assessment of the genotoxic potential of test substances.

Introduction

This compound is a well-characterized genotoxic agent, making it a suitable positive control for various mutagenicity assays. Its genotoxicity is primarily mediated through metabolic activation, which transforms it into reactive pyrrolic esters. These electrophilic metabolites can form covalent adducts with DNA, leading to mutations and chromosomal damage. The use of a robust positive control like this compound is essential to validate the experimental conditions of mutagenicity assays, ensuring the test system is sensitive enough to detect known mutagens.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is not direct but requires metabolic activation, primarily by cytochrome P450 enzymes in the liver. The metabolic pathway involves the oxidation of the pyrrolizidine nucleus to form a highly reactive dehydropyrrolizidine alkaloid (dehydro-integerrimine). This intermediate is an electrophilic agent that can readily react with nucleophilic centers in cellular macromolecules, including DNA. The formation of DNA adducts, particularly at the N7 and O6 positions of guanine and the N1 and N6 positions of adenine, disrupts the normal functioning of DNA, leading to mutations and chromosomal aberrations.

Data Presentation: Quantitative Genotoxicity Data for this compound

The following table summarizes quantitative data from a key study demonstrating the clastogenic activity of this compound in an in vivo micronucleus assay. This data is essential for establishing appropriate positive control concentrations in similar experimental setups.

Assay TypeTest SystemCell TypeConcentration/DoseIncubation/Exposure TimeObserved EffectReference
Micronucleus AssayIn vivo (Mouse)Bone Marrow Polychromatic Erythrocytes18.75 mg/kg (i.p.)24 hoursSignificant increase in the frequency of micronucleated polychromatic erythrocytes[1]
Micronucleus AssayIn vivo (Mouse)Bone Marrow Polychromatic Erythrocytes37.5 mg/kg (i.p.)24 hoursSignificant increase in the frequency of micronucleated polychromatic erythrocytes[1]
Micronucleus AssayIn vivo (Mouse)Peripheral Blood Polychromatic Erythrocytes18.75 mg/kg (i.p.)24 hoursSignificant increase in the frequency of micronucleated polychromatic erythrocytes[1]
Micronucleus AssayIn vivo (Mouse)Peripheral Blood Polychromatic Erythrocytes37.5 mg/kg (i.p.)48 hoursSignificant increase in the frequency of micronucleated polychromatic erythrocytes[1]

Experimental Protocols

The following are detailed methodologies for key mutagenicity assays, with guidance on incorporating this compound as a positive control.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations. Since this compound requires metabolic activation to exhibit its mutagenic properties, the assay must be performed in the presence of a mammalian metabolic activation system (S9 fraction).

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli tester strain (e.g., WP2 uvrA)

  • Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

  • Minimal glucose agar plates

  • This compound solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive controls for strains not requiring S9 activation (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98)

  • S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)

  • Cofactor solution (NADP+, Glucose-6-phosphate)

  • Test substance

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the selected bacterial strains in nutrient broth at 37°C with shaking.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

  • Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the this compound solution (as the positive control) or the test substance. b. For experiments with metabolic activation, add 0.5 mL of the S9 mix to the top agar. For experiments without metabolic activation, add 0.5 mL of phosphate buffer. c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Positive Control Concentration: The appropriate concentration of this compound to use as a positive control should be determined in a preliminary dose-range-finding experiment. A concentration that induces a significant and reproducible increase in revertant colonies without excessive cytotoxicity should be selected.

In Vivo Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage or damage to the mitotic apparatus. It is based on the scoring of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Materials:

  • Test animals (e.g., mice)

  • This compound solution (dissolved in a suitable vehicle, e.g., 0.1% acetic acid solution)[1]

  • Fetal bovine serum

  • Giemsa stain

  • May-Grünwald stain

  • Microscope slides

  • Microscope

Procedure:

  • Animal Dosing: Administer this compound to the test animals via an appropriate route (e.g., intraperitoneal injection). The doses of 18.75 mg/kg and 37.5 mg/kg have been shown to be effective.[1] A negative control group receiving the vehicle only and a positive control group receiving a known clastogen (like cyclophosphamide) should be included.

  • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.[1]

  • Slide Preparation (Bone Marrow): a. Euthanize the animals and aspirate the bone marrow from the femur into a centrifuge tube containing fetal bovine serum. b. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet. c. Create a smear of the cell suspension on a clean microscope slide.

  • Slide Preparation (Peripheral Blood): a. Collect a small drop of peripheral blood and create a thin smear on a microscope slide.

  • Staining: a. Air-dry the slides. b. Fix the slides in methanol. c. Stain the slides with May-Grünwald-Giemsa or another appropriate stain.

  • Scoring: a. Under a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. b. Calculate the frequency of micronucleated PCEs (MN-PCEs). c. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of MN-PCEs compared to the negative control group.

In Vitro Chromosomal Aberration Test

The chromosomal aberration test is used to identify substances that cause structural chromosomal damage in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes)

  • Cell culture medium and supplements

  • This compound solution

  • S9 fraction and cofactor solution

  • Colcemid or other metaphase-arresting agent

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture: Culture the mammalian cells in appropriate medium until they reach a suitable level of confluency for the experiment.

  • Treatment: a. Expose the cell cultures to various concentrations of the test substance and to this compound as the positive control. b. Include both conditions with and without S9 metabolic activation. c. A negative control (vehicle only) should also be included.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., Colcemid) to the cultures for the last 2-4 hours of the incubation period to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation. b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells with a freshly prepared fixative. d. Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air-dry.

  • Staining: Stain the slides with Giemsa stain.

  • Scoring: a. Under a microscope, score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, deletions, and exchanges). b. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control.

Positive Control Concentration: The appropriate concentration of this compound should be determined in a preliminary cytotoxicity assay. A concentration that induces a significant number of chromosomal aberrations with a mitotic index that is not severely reduced (typically not less than 50% of the control) should be used.

Mandatory Visualizations

G cluster_0 In Vitro / In Vivo System cluster_1 Cellular Target & Consequences This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (e.g., in S9 fraction or liver) This compound->CYP450 Metabolic Activation Dehydro_this compound Dehydro-integerrimine (Reactive Pyrrolic Ester) CYP450->Dehydro_this compound DNA DNA Dehydro_this compound->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Gene Mutations (Ames Test) DNA_Adducts->Mutations Chromosomal_Damage Chromosomal Damage (Micronucleus, Chromosomal Aberration) DNA_Adducts->Chromosomal_Damage

Caption: Metabolic activation pathway of this compound leading to genotoxicity.

G cluster_0 Experimental Setup cluster_1 Expected Outcomes & Interpretation Test_System Mutagenicity Assay (e.g., Ames, Micronucleus, Chromosomal Aberration) Negative_Control Negative Control (Vehicle) Test_System->Negative_Control Positive_Control Positive Control (this compound) Test_System->Positive_Control Test_Substance Test Substance Test_System->Test_Substance No_Effect No significant increase in mutations/damage Negative_Control->No_Effect Positive_Effect Significant increase in mutations/damage Positive_Control->Positive_Effect Test_Substance_Effect Observed effect of test substance Test_Substance->Test_Substance_Effect Interpretation Interpretation of Results No_Effect->Interpretation Positive_Effect->Test_System Validates Assay Sensitivity Positive_Effect->Interpretation Test_Substance_Effect->Interpretation

Caption: Logical workflow demonstrating the role of a positive control in mutagenicity assays.

References

Troubleshooting & Optimization

Technical Support Center: Integerrimine Extraction from Senecio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Integerrimine from Senecio species. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to overcoming low yield and other common challenges during the extraction process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions.

Q1: My this compound yield is consistently low. What are the most likely causes?

Low yields of this compound can be attributed to several factors, from the initial plant material to the final extraction and purification steps. Here are the primary areas to investigate:

  • Plant Material: The concentration of this compound can vary significantly between different Senecio species and even within the same species depending on the plant part, geographical location, and developmental stage.[1][2] The highest alkaloid content is often found during the flowering period.[2]

  • Extraction Solvent and Method: The choice of solvent and extraction technique plays a crucial role. Polar solvents like methanol or aqueous acidic solutions are generally more effective for extracting pyrrolizidine alkaloids (PAs) and their N-oxides.[3] Modern techniques like Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) have been shown to provide higher yields compared to traditional methods.[2][4][5]

  • Compound Degradation: this compound, particularly in its N-oxide form, can be sensitive to high temperatures.[6] Prolonged exposure to heat during extraction, such as in Soxhlet apparatus, can lead to the reduction of PA N-oxides to their free bases, altering your target molecule and potentially reducing the yield of the desired form.[6] General chemical degradation pathways like oxidation and hydrolysis can also occur if samples are not handled and stored properly.[7]

  • Inadequate Sample Preparation: The particle size of the plant material directly impacts the extraction efficiency. Finely ground plant material offers a larger surface area for solvent interaction, leading to better extraction.[8]

Q2: Which Senecio species and plant parts are reported to have the highest this compound content?

While data can be variable, some species have been identified as notable sources of this compound. The table below summarizes reported findings. It's important to note that many studies focus on the broader class of pyrrolizidine alkaloids (PAs), and specific concentrations for this compound are not always detailed.

Senecio SpeciesPlant PartCompoundReported Concentration/Presence
Senecio brasiliensisAerial partsThis compound N-oxide~70% of butanolic residue[1]
Senecio madagascariensisWhole plantThis compound (free base)Present; Total PA concentration 220-2000 mg/kg[1]
Senecio vulgarisRootsThis compound N-oxideIdentified as a dominant PA[1][9]
Senecio alpinusNot specifiedThis compound (free base)0.02 mg/g dry weight[1]
Senecio ovatusNot specifiedThis compound (free base)0.02 mg/g dry weight[1]
Senecio vernalisNot specifiedThis compound0.008% of dry plant material[10]

Q3: What is the recommended solvent system for this compound extraction?

For effective extraction of this compound and other PAs, acidic aqueous solutions or polar organic solvents are recommended.[1][3]

  • Acidic Aqueous Extraction: A commonly used method involves a dilute acid, such as 0.05 M H₂SO₄.[1] This protonates the alkaloid nitrogen, increasing its solubility in the aqueous medium.

  • Methanol/Ethanol: Methanol, often with a small amount of acid (e.g., 1% tartaric acid or 0.1% formic acid), is also highly effective.[3][11][12] Aqueous ethanol solutions (e.g., 70%) have also been used successfully.[13]

Q4: Can the extraction temperature be increased to improve yield?

While moderately elevated temperatures can enhance extraction efficiency for some compounds, caution is advised for this compound and other PA N-oxides.[8] High temperatures, especially during prolonged extraction times (e.g., Soxhlet reflux), can cause the reduction of PA N-oxides to their corresponding free bases.[6] If using heat, it is crucial to control the temperature and duration to minimize degradation. For sensitive compounds, methods that operate at lower temperatures, such as UAE, may be preferable.[8]

Q5: How can I purify the crude extract to isolate this compound?

A multi-step approach is typically required for the purification of this compound from a crude extract.

  • Acid-Base Liquid-Liquid Extraction: This classic technique can be used to separate alkaloids from non-basic compounds. The crude extract is dissolved in an acidic aqueous solution, which is then washed with a non-polar organic solvent to remove impurities. The aqueous layer is then basified, and the free-base alkaloids are extracted into an immiscible organic solvent like chloroform.[13]

  • Solid-Phase Extraction (SPE): This is a widely used and efficient method for cleaning up the extract. Cation-exchange SPE cartridges are particularly effective. The acidic extract is passed through the cartridge, which retains the protonated PAs. After washing the cartridge to remove interfering substances, the PAs are eluted with a basic solvent, such as ammoniated methanol.[1]

  • Column Chromatography: For final purification, column chromatography over silica gel or other stationary phases can be employed, using a gradient of solvents with increasing polarity.[8]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound extraction and analysis.

Protocol 1: Acidic Aqueous Extraction and SPE Purification

This protocol is a standard method for the extraction and purification of PAs from plant material.[1]

  • Sample Preparation: Dry the Senecio plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Weigh 2-5 g of the powdered plant material into a suitable flask.

    • Add a 0.05 M H₂SO₄ solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Sonicate or shake the mixture for 2 hours at room temperature.

    • Centrifuge the mixture to separate the solid material from the extract. Collect the supernatant.

  • Optional Reduction of N-oxides: To quantify total PAs (both free base and N-oxides), zinc dust can be added to the acidic extract and stirred overnight to reduce the N-oxides to their free bases.

  • SPE Purification:

    • Condition a cation-exchange SPE cartridge (e.g., Strata SCX) by washing it with methanol and then water.

    • Load the acidic extract onto the cartridge.

    • Wash the cartridge with water followed by methanol to remove impurities.

    • Elute the PAs from the cartridge using ammoniated methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.

Protocol 2: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[1][11][14]

  • Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing an additive like 0.1% formic acid.

    • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound N-oxide: Precursor ion (m/z 352.2) → Product ions (e.g., m/z 120.1, 138.1). Note that isomers may have similar fragmentation patterns and rely on chromatographic separation.[11]

  • Quantification: Generate a calibration curve using certified reference standards of this compound. Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Senecio plant material.

cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis plant_material Senecio Plant Material (e.g., Aerial Parts) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Acidic Aqueous Extraction (0.05M H₂SO₄) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant spe Solid-Phase Extraction (Cation-Exchange) supernatant->spe elution Elution (Ammoniated Methanol) spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Low Yield

This decision tree provides a logical path for troubleshooting low extraction yields.

start Low this compound Yield check_plant Is the plant material optimal? start->check_plant check_prep Is sample preparation adequate? check_plant->check_prep Yes solution_plant Solution: - Use Senecio species with known high this compound content. - Harvest during the flowering period. - Analyze different plant parts. check_plant->solution_plant No check_extraction Is the extraction method efficient? check_prep->check_extraction Yes solution_prep Solution: - Ensure material is finely and uniformly ground to increase surface area. check_prep->solution_prep No check_degradation Is compound degradation occurring? check_extraction->check_degradation Yes solution_extraction Solution: - Use acidic aqueous solutions or polar organic solvents (e.g., methanol). - Consider advanced methods like UAE or PLE. check_extraction->solution_extraction No solution_degradation Solution: - Avoid prolonged high temperatures. - Use extraction methods that operate at lower temperatures. - Protect extracts from light and air. check_degradation->solution_degradation Yes

Caption: A decision tree for troubleshooting low this compound yield.

References

Improving peak resolution of Integerrimine in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of Integerrimine in liquid chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound to consider for liquid chromatography analysis?

This compound is a pyrrolizidine alkaloid (PA), a class of natural secondary metabolites produced by many plants.[1] Chemically, PAs are esters of a necine base, which consists of two fused five-membered rings containing a nitrogen atom, and one or more necic acids.[1] The N-oxide form of this compound is also a significant and toxic analyte to monitor.[2][3] Understanding the basic and polar nature of these molecules is crucial for selecting the appropriate column chemistry and mobile phase conditions to achieve good peak shape and resolution.

Q2: What is the most common analytical technique for the sensitive detection of this compound?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of PAs like this compound.[2] This is due to its high selectivity and sensitivity, which allows for the detection of trace-level contaminants in complex sample matrices such as herbal supplements, food, and biological samples.[1][2]

Troubleshooting Guide: Improving Peak Resolution

Q3: My this compound peak is broad. How can I make it sharper?

Broad peaks can be caused by several factors related to the column, mobile phase, or instrument setup.[4] Here are some common causes and troubleshooting steps:

  • Column Inefficiency: The column itself may be the source of the problem. Over time, columns can become contaminated or plugged.[5][6] Consider flushing the column, or if the issue persists, replacing the column and guard column.[6] Using columns with smaller particle sizes can also increase efficiency and lead to sharper peaks.[7][8]

  • Sub-optimal Flow Rate: Each column has an ideal flow rate for maximum efficiency.[6][9] A flow rate that is too high can cause peak broadening.[10] Try reducing the flow rate to see if peak shape improves, but be mindful that this will increase the analysis time.[10][11]

  • Extra-Column Volume: Excessive tubing length or improperly made connections between the injector, column, and detector can introduce extra volume, leading to peak broadening.[5][9][12] Ensure that all connections are made correctly with minimal tubing length.[9][12]

  • Slow Data Acquisition Rate: The detector's data collection rate must be fast enough to capture the eluting peak accurately.[5][12] A slow acquisition rate can result in a broad, poorly defined peak.[5] Optimize the detector settings for the expected peak width.[9][12]

  • Sample Overload: Injecting too much sample can overload the column, causing broad and often fronting peaks.[10][12] Try diluting the sample or reducing the injection volume.[6] As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1µg/µl.[10]

Q4: I'm observing peak tailing for my this compound peak. What should I do?

Peak tailing, where the back half of the peak is wider than the front, can hinder the separation of closely eluting peaks.[4] This is often caused by unwanted interactions between the analyte and the stationary phase.

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[4] Since this compound is basic, an inappropriate mobile phase pH can lead to interactions with residual silanol groups on the silica-based stationary phase, causing tailing. Adjusting the pH of the mobile phase with a suitable buffer can help to keep the analyte in a single ionic form and minimize these secondary interactions.

  • Column Choice: If pH adjustment is not sufficient, consider switching to a column with a different stationary phase chemistry that is less prone to secondary interactions.[3][13]

Q5: I'm seeing peak fronting. What are the likely causes and solutions?

Peak fronting, where the front of the peak is sloped and the back is steep, is the opposite of tailing.[4]

  • Sample Overload: As mentioned previously, injecting too much sample is a common cause of peak fronting.[10] Reduce the injection volume or sample concentration.[6][10]

  • Improper Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a distorted peak shape.[5] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[5]

Q6: How does the mobile phase composition affect the resolution of this compound?

The mobile phase composition is a powerful tool for optimizing selectivity and resolution.[8][10]

  • Solvent Strength: In reversed-phase chromatography, adjusting the ratio of the aqueous and organic solvents (e.g., water and acetonitrile or methanol) will change the retention time of analytes.[8][10] Decreasing the organic solvent percentage will generally increase retention and may improve the separation of closely eluting peaks.[8]

  • Solvent Type: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation, which may improve the resolution between this compound and other co-eluting compounds.

  • Gradient Elution: For complex samples, using a gradient elution, where the mobile phase composition is changed over time, can be very effective.[13] Starting with a lower concentration of the organic solvent can help focus the analytes at the head of the column, leading to sharper peaks.[6]

Q7: Can temperature adjustments improve my peak resolution?

Yes, column temperature plays a significant role in separation efficiency and selectivity.[10]

  • Increased Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times.[7][11][13]

  • Selectivity Changes: Altering the temperature can also change the selectivity of the separation, potentially improving the resolution between critical peak pairs.[10] It is important to experiment with different temperatures within the stable range of your column and analyte.[10]

Q8: I suspect matrix effects are impacting my resolution and quantification. How can I address this?

Matrix effects, where components in the sample other than the analyte interfere with the analysis, are a common challenge, especially in LC-MS/MS.[3]

  • Sample Preparation: A thorough sample preparation procedure is the most effective way to remove interfering matrix components.[3] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples.[3] Strong cation exchange (SCX) SPE cartridges are particularly suitable for extracting and purifying PAs like this compound.[3]

  • Chromatographic Separation: Modifying your LC method can help to chromatographically separate this compound from co-eluting matrix components.[3] This can involve changing the mobile phase gradient or switching to a column with a different selectivity.[3]

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[3]

Experimental Protocols and Data

Table 1: Example LC-MS/MS Conditions for this compound N-oxide Analysis
ParameterValueReference
Liquid Chromatography
LC SystemHPLC or UHPLC System[2]
ColumnC18 or HSS T3[1][14]
Mobile PhaseGradient of water and methanol/acetonitrile with additives like formic acid or ammonium formate[2]
Flow RateDependent on column dimensions (e.g., 0.3-1.0 mL/min)[6][15]
Column Temperature30-40 °C[16]
Injection Volume1-10 µL[10][16]
Mass Spectrometry
Mass SpectrometerTriple Quadrupole[2]
Ionization SourceElectrospray Ionization (ESI), Positive Mode[2]
Capillary Voltage~2,000 V[2]
Source Temperature~300 °C[2]
Nebulizer Gas Pressure~35 psi[2]
Drying Gas Flow~11.0 L/min[2]
Monitoring ModeMultiple Reaction Monitoring (MRM)[2]
Example MRM Transition352.4 > 120.0 (for this compound N-oxide)[2]
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a complex matrix like an herbal supplement.

  • Homogenization: Weigh 1.0 g of the homogenized sample into a centrifuge tube.[2]

  • Extraction: Add 20 mL of an extraction solution (e.g., 50 mM sulfuric acid in a 1:1 water/methanol mixture) and vortex for 10 minutes.[2]

  • Centrifugation: Centrifuge the mixture at 5000 x g for 10 minutes.[2]

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1][2]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[2][3]

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.[2]

  • Elution: Elute the this compound and other PAs from the cartridge using 5 mL of a solution of 2.5-5% ammonia in methanol.[1][2][3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[2][3]

Visualized Workflows

TroubleshootingWorkflow Start Poor Peak Resolution (Broad, Tailing, Fronting) Check_Instrument Step 1: Check Instrument Setup Start->Check_Instrument Check_Connections Improper Fittings/ Excessive Tubing? Check_Instrument->Check_Connections Fix_Connections Remake Fittings, Minimize Tubing Check_Connections->Fix_Connections Yes Check_DataRate Data Acquisition Rate Too Slow? Check_Connections->Check_DataRate No Fix_Connections->Check_DataRate Increase_DataRate Optimize Detector Settings Check_DataRate->Increase_DataRate Yes Check_Injection Step 2: Evaluate Injection Check_DataRate->Check_Injection No Increase_DataRate->Check_Injection Check_Volume Sample Overload? Check_Injection->Check_Volume Reduce_Volume Dilute Sample or Reduce Injection Volume Check_Volume->Reduce_Volume Yes Check_Solvent Sample Solvent Too Strong? Check_Volume->Check_Solvent No Reduce_Volume->Check_Solvent Change_Solvent Reconstitute in Initial Mobile Phase Check_Solvent->Change_Solvent Yes Optimize_Method Step 3: Optimize LC Method Check_Solvent->Optimize_Method No Change_Solvent->Optimize_Method Check_FlowRate Flow Rate Sub-optimal? Optimize_Method->Check_FlowRate Adjust_FlowRate Decrease Flow Rate Check_FlowRate->Adjust_FlowRate Yes Check_MobilePhase Mobile Phase Composition/pH? Check_FlowRate->Check_MobilePhase No Adjust_FlowRate->Check_MobilePhase Adjust_MobilePhase Adjust Solvent Ratio, Buffer pH, or Solvent Type Check_MobilePhase->Adjust_MobilePhase Yes Check_Column Column Issue? Check_MobilePhase->Check_Column No Adjust_MobilePhase->Check_Column Replace_Column Flush or Replace Column/Guard Column Check_Column->Replace_Column Yes End Good Peak Resolution Check_Column->End No Replace_Column->End

Caption: Troubleshooting workflow for improving peak resolution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample Extract 2. Solvent Extraction Homogenize->Extract Centrifuge 3. Centrifuge Extract->Centrifuge SPE 4. Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate 5. Evaporate & Reconstitute SPE->Evaporate LC_Separation 6. LC Separation Evaporate->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Quantification 9. Quantification Peak_Integration->Quantification

Caption: General experimental workflow for this compound analysis.

References

Stability of Integerrimine in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing integerrimine?

A1: For solid this compound, it is recommended to store it in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

Stock solutions of this compound should be prepared fresh for immediate use. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound most stable?

A2: Pyrrolizidine alkaloids, including this compound, are generally more stable in polar aprotic solvents. Methanol and ethanol are commonly used for extraction and short-term handling.[1] However, for long-term storage in solution, aprotic solvents like DMSO or DMF are preferable to minimize hydrolysis. Aqueous solutions, especially at non-neutral pH, can lead to degradation.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound.[2][3] As a general rule, reaction rates, including degradation, increase with temperature. For sensitive compounds like PAs, it is crucial to avoid high temperatures during experimental procedures unless required by the protocol. Thermal degradation can lead to the loss of the necic acid moieties and other structural changes.[3]

Q4: Is this compound sensitive to light?

A4: Many alkaloids exhibit sensitivity to light (photolability). While specific data for this compound is unavailable, it is best practice to protect this compound, both in solid form and in solution, from light exposure to prevent potential photodegradation.[4][5] Use amber vials or wrap containers with aluminum foil.

Q5: What is the expected stability of this compound in acidic or basic solutions?

A5: Pyrrolizidine alkaloids can undergo hydrolysis of their ester linkages under both acidic and basic conditions.[6][7][8] This process would lead to the breakdown of this compound into its constituent necine base and necic acids. It is advisable to maintain solutions at a neutral pH whenever possible. If experiments require acidic or basic conditions, solutions should be prepared immediately before use and the duration of exposure should be minimized.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound due to improper storage or handling.- Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -20°C.- Avoid repeated freeze-thaw cycles.- Protect solutions from light and elevated temperatures.
Inconsistent results between experimental replicates. Inconsistent concentration of this compound due to degradation in the working solution.- Prepare a fresh working solution from a new stock aliquot for each replicate.- Minimize the time the working solution is kept at room temperature.- Ensure the solvent used is of high purity and appropriate for the experiment.
Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). Degradation products of this compound.- Analyze a freshly prepared standard of this compound to confirm its retention time.- If possible, use mass spectrometry to identify the degradation products.- Review the experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation.
Precipitation of this compound in aqueous buffers. Low solubility of this compound in aqueous solutions.- Consider using a co-solvent such as DMSO or ethanol (ensure the final concentration of the organic solvent is compatible with your experimental system).- Prepare a more dilute solution.- Check the pH of the buffer, as it can affect solubility.

Data Presentation

Table 1: Illustrative Thermal Stability of this compound (1 mg/mL in Methanol) over 24 hours

Temperature% Remaining (Illustrative)
-20°C>99%
4°C98%
25°C (Room Temp)90%
50°C75%

Table 2: Illustrative pH Stability of this compound (1 mg/mL in Aqueous Buffer) at 25°C over 4 hours

pH% Remaining (Illustrative)
3.085%
5.092%
7.098%
9.088%

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a high-purity solvent (e.g., methanol, DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Samples:

    • Dilute the stock solution with the desired solvents (e.g., methanol, ethanol, phosphate-buffered saline at different pH values) to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation Conditions:

    • Aliquot the test samples into multiple vials for each condition.

    • For thermal stability, incubate the vials at different temperatures (e.g., -20°C, 4°C, 25°C, 50°C).

    • For pH stability, use buffers at the desired pH values and incubate at a constant temperature.

    • For photostability, expose one set of samples to a controlled light source while keeping a parallel set in the dark.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • The "0 hour" sample represents the initial concentration.

  • Sample Analysis:

    • Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • A stability-indicating method is one that can separate the intact drug from its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation under Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_test Dilute to Test Concentration in Various Solvents/Buffers prep_stock->prep_test temp Temperature Study (-20°C, 4°C, 25°C, 50°C) prep_test->temp Aliquots for Temperature ph pH Study (pH 3, 5, 7, 9) prep_test->ph Aliquots for pH light Photostability Study (Light vs. Dark) prep_test->light Aliquots for Photostability sampling Sample at Time Points (0, 2, 4, 8, 24h) temp->sampling ph->sampling light->sampling hplc HPLC-UV/MS Analysis sampling->hplc calc Calculate % Remaining hplc->calc kinetics Determine Degradation Kinetics & Half-life calc->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting High Background Noise in Integerrimine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise during the mass spectrometry (MS) analysis of integerrimine, a pyrrolizidine alkaloid. High background noise can obscure the analyte signal, leading to poor sensitivity, inaccurate quantification, and difficulty in spectral interpretation. This guide offers a systematic approach to identifying and mitigating the sources of noise in your LC-MS/MS workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in mass spectrometry?

High background noise in mass spectrometry can originate from a multitude of sources, broadly categorized as solvent and reagent contamination, sample-related issues, and instrument problems.[1][2] Contaminants can be introduced at any stage of the analytical process, from sample preparation to data acquisition.

Common sources include:

  • Solvents and Reagents: Impurities in solvents like water, acetonitrile, and methanol, as well as additives like formic acid, can contribute to high background.[3] Using LC-MS grade solvents and freshly prepared mobile phases is crucial.

  • Sample Matrix: Complex matrices, such as those from plants, honey, or biological fluids, contain numerous endogenous compounds that can interfere with the analysis of the target analyte.[4] These matrix components can cause ion suppression or enhancement, and can also contribute to the overall background noise.

  • Labware and Environment: Plasticizers (e.g., phthalates) from plastic containers, detergents from glassware, and airborne contaminants in the laboratory can all find their way into the LC-MS system and elevate the background noise.[5]

  • Instrument Contamination: Previous samples, cleaning solutions, or bleed from the LC column can accumulate in the system and lead to persistent high background.[6]

Q2: Are there specific sample preparation challenges associated with this compound that can lead to high background?

Yes, the analysis of this compound, a pyrrolizidine alkaloid (PA), presents specific sample preparation challenges. PAs are often present at low concentrations in complex matrices.

  • Extraction from Complex Matrices: this compound is typically extracted from plant materials, honey, or animal tissues. These matrices are rich in lipids, pigments, and other small molecules that can co-extract with the analyte and contribute to high background noise.[1][4]

  • Inefficient Cleanup: Inadequate sample cleanup can leave behind matrix components that interfere with ionization and detection. Solid-phase extraction (SPE) is a common and effective technique for cleaning up PA extracts before LC-MS analysis.[7]

  • Analyte Stability: The stability of this compound during sample preparation is crucial. Degradation of the analyte can lead to the formation of interfering byproducts. PAs are generally stable in acidic conditions used for extraction.

Q3: What are acceptable signal-to-noise (S/N) ratios for the analysis of this compound and other pyrrolizidine alkaloids?

The acceptable signal-to-noise (S/N) ratio depends on the objective of the analysis. For quantitative analysis, a higher S/N is required for accurate and precise measurements, especially at the limit of quantification (LOQ).

ParameterRecommended S/N RatioReference
Limit of Detection (LOD)≥ 3
Limit of Quantification (LOQ)≥ 10[5][8]
Routine Quantification> 10

It is important to note that achieving a high S/N ratio is not just about maximizing the signal, but also about minimizing the noise.

Troubleshooting Guides

Issue 1: High Background Noise Observed in Blank Injections

If you observe high and persistent background noise even when injecting a blank solvent, the source of contamination is likely within your LC-MS system or the solvents themselves.

Troubleshooting Workflow:

start High Background in Blank check_solvents Prepare Fresh Mobile Phase with High-Purity Solvents start->check_solvents flush_system Flush LC System with Isopropanol and Methanol check_solvents->flush_system Noise Persists end Background Reduced check_solvents->end Noise Reduced check_lc Isolate LC from MS and Direct Flow to Waste flush_system->check_lc Noise Persists flush_system->end Noise Reduced lc_clean Clean/Replace LC Components (Tubing, Frits) check_lc->lc_clean Noise Originates from LC check_ms Infuse Calibrant Directly into MS check_lc->check_ms Noise Originates from MS lc_clean->end ms_clean Clean Ion Source and Optics check_ms->ms_clean Noise Persists check_ms->end Noise Reduced ms_clean->end

Caption: Troubleshooting workflow for high background noise in blank injections.

Detailed Steps:

  • Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare a fresh batch using high-purity, LC-MS grade solvents and additives.[3]

  • Flush the System: Flush the entire LC system with a strong solvent like isopropanol, followed by methanol and then your mobile phase, to remove any accumulated contaminants.

  • Isolate the LC System: Disconnect the LC from the mass spectrometer and direct the flow to waste. If the background noise in the MS decreases, the contamination is likely originating from the LC system.

  • Clean/Replace LC Components: If the LC system is the source, systematically clean or replace components such as tubing, in-line filters, and the autosampler needle and seat.

  • Direct Infusion into MS: If the noise persists after isolating the LC, the issue may be with the mass spectrometer itself. Infuse a clean calibration solution directly into the MS to confirm.

  • Clean the Ion Source and Optics: If direct infusion still shows high background, the ion source and ion optics may be contaminated and require cleaning according to the manufacturer's protocol.

Issue 2: High Background Noise Only in Sample Injections

If high background noise is only observed when injecting your this compound samples, the issue is likely related to the sample matrix or the sample preparation procedure.

Troubleshooting Workflow:

start High Background in Samples review_prep Review Sample Preparation Protocol start->review_prep optimize_spe Optimize Solid-Phase Extraction (SPE) review_prep->optimize_spe Inefficient Cleanup Suspected end Background Reduced review_prep->end Protocol Improved matrix_effect Evaluate Matrix Effects optimize_spe->matrix_effect Noise Persists optimize_spe->end Cleanup Improved dilution Dilute Sample Extract matrix_effect->dilution Significant Matrix Effects Observed matrix_effect->end Matrix Effects Mitigated dilution->end

Caption: Troubleshooting workflow for high background noise in sample injections.

Detailed Steps:

  • Review Sample Preparation Protocol: Ensure your sample preparation protocol is optimized for the specific matrix you are working with. For pyrrolizidine alkaloids like this compound, an acidic extraction followed by solid-phase extraction (SPE) is a common and effective approach.[7]

  • Optimize Solid-Phase Extraction (SPE): The choice of SPE sorbent and the washing and elution steps are critical for removing matrix interferences. Cation exchange cartridges are often used for PA analysis.[7] Experiment with different wash solvents of varying polarity to effectively remove interfering compounds without losing the analyte.

  • Evaluate Matrix Effects: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can contribute to a noisy baseline. To assess this, compare the signal of a standard in pure solvent to that of a standard spiked into a blank matrix extract.

  • Dilute the Sample Extract: If significant matrix effects are observed, diluting the sample extract can help to reduce the concentration of interfering compounds. However, be mindful that this will also dilute your analyte of interest.

Experimental Protocols

Protocol 1: General Purpose LC-MS System Flush

This protocol is designed to remove common contaminants from the LC system.

  • Solvents:

    • Solvent A: LC-MS Grade Isopropanol

    • Solvent B: LC-MS Grade Methanol

    • Solvent C: LC-MS Grade Water

    • Solvent D: Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile)

  • Procedure:

    • Remove the column and replace it with a union.

    • Place all solvent lines in their respective fresh solvents.

    • Purge each solvent line for 5 minutes.

    • Flush the system with 100% Solvent A for 30 minutes at a flow rate of 0.5 mL/min.

    • Flush with 100% Solvent B for 30 minutes at the same flow rate.

    • Flush with 100% Solvent C for 30 minutes.

    • Equilibrate the system with your mobile phase (Solvent D) for at least 30 minutes before reinstalling the column.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plant Material

This is a general protocol for the cleanup of this compound extracts from plant material. Optimization for your specific matrix may be required.

  • Materials:

    • Homogenized plant sample

    • Extraction Solvent: 0.05 M Sulfuric Acid

    • SPE Cartridge: Cation Exchange (e.g., MCX)

    • Conditioning Solvent: Methanol

    • Equilibration Solvent: Water

    • Wash Solvent 1: Water

    • Wash Solvent 2: Methanol

    • Elution Solvent: 5% Ammonium Hydroxide in Methanol

    • Reconstitution Solvent: Mobile Phase

  • Procedure:

    • Extraction: Extract the homogenized plant sample with 0.05 M sulfuric acid. Centrifuge and collect the supernatant.

    • SPE Conditioning: Condition the cation exchange SPE cartridge with one column volume of methanol followed by one column volume of water.

    • Sample Loading: Load the acidic extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with one column volume of water, followed by one column volume of methanol to remove neutral and acidic interferences.

    • Elution: Elute the this compound with 5% ammonium hydroxide in methanol. The basic conditions will neutralize the charge on the analyte, allowing it to elute.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of troubleshooting high background noise, starting from the initial observation and branching into system-related and sample-related causes.

A High Background Noise Observed B Noise in Blank Injection? A->B C System Contamination B->C Yes D Sample-Related Issue B->D No E Solvent/Reagent Purity C->E F LC System Contamination C->F G MS System Contamination C->G H Matrix Effects D->H I Inadequate Sample Cleanup D->I J Analyte Degradation D->J

Caption: Logical relationship diagram for troubleshooting high background noise.

By systematically working through these troubleshooting steps and utilizing the provided protocols, you can effectively identify and eliminate the sources of high background noise in your this compound mass spectrometry analysis, leading to improved data quality and more reliable results.

References

Technical Support Center: Optimizing Integerrimine Dosage for Rodent Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting rodent toxicity studies involving the pyrrolizidine alkaloid, integerrimine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: this compound is a pro-toxin, meaning it requires metabolic activation to exert its toxic effects. In the liver, cytochrome P450 (CYP) enzymes metabolize this compound into highly reactive pyrrolic esters. These metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cellular dysfunction, oxidative stress, and ultimately cell death, primarily in the liver (hepatotoxicity).

Q2: What are the typical clinical signs of this compound toxicity in rodents?

A2: Acute toxicity can lead to hemorrhagic hepatic necrosis and visceral hemorrhages, potentially causing sudden death.[1] Chronic exposure to lower doses results in cumulative liver damage.[1] Clinical signs may not appear for weeks or months after initial exposure and can include appetite and weight loss, diarrhea, jaundice (yellowing of the eyes and skin), and neurological signs associated with hepatic encephalopathy such as head-pressing, aimless wandering, or lethargy.[2]

Q3: What are the known genotoxic effects of this compound?

A3: this compound has been shown to be genotoxic, causing damage to chromosomes. Studies in mice have demonstrated that this compound induces chromosomal aberrations in bone marrow cells. This clastogenic activity is an important consideration in the overall toxicological profile of the compound.

Q4: Are there any known antidotes for this compound poisoning?

A4: There is no specific antidote for pyrrolizidine alkaloid toxicosis.[3] Treatment is primarily supportive and focuses on removing the source of exposure and managing the clinical signs of liver failure.[2]

Troubleshooting Guides

This section addresses common issues that may arise during rodent toxicity studies with this compound.

Oral Gavage Complications

Issue: Animal distress, injury, or mortality during or after oral gavage.

Possible Causes and Solutions:

Possible Cause Solution
Improper Restraint: Incorrect handling can cause stress and lead to injury.Ensure a firm but gentle grip, keeping the head, neck, and body in a straight line to facilitate smooth passage of the gavage needle.[4]
Incorrect Needle Size/Type: A needle that is too large or has a sharp tip can cause esophageal or gastric perforation.Use a flexible, ball-tipped gavage needle appropriately sized for the rodent's weight and age. The length should be pre-measured from the tip of the nose to the last rib.[4]
Accidental Tracheal Intubation: Administering the substance into the lungs can be fatal.If you feel resistance during insertion or see fluid from the nose or mouth, stop immediately.[4] Gently tilt the animal's head down to allow the fluid to drain. Monitor for respiratory distress.[4]
Esophageal Reflux and Aspiration: Dosing with too large a volume can cause the substance to back up into the esophagus and be inhaled.Use the smallest effective volume, generally not exceeding 10 mL/kg for rats and 5 mL/kg for mice. Administer the substance slowly and steadily.[5]
Animal Stress: Repeated handling and gavage can cause chronic stress, affecting experimental outcomes.Acclimate animals to handling for several days before the study.[4] Consider coating the gavage needle with a sucrose solution to reduce aversion.[6] For long-term studies, explore alternative dosing methods like voluntary consumption in palatable food.
Variability in Toxicity Endpoints

Issue: High variability in liver enzyme levels, histopathological findings, or other toxicity markers between animals in the same dose group.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Dosing Technique: Variations in the volume administered or stress levels during dosing can affect outcomes.Ensure all personnel are thoroughly trained and follow a standardized oral gavage protocol.[4]
Underlying Health Status of Animals: Subclinical infections or other health issues can influence an animal's response to a toxin.Source animals from a reputable vendor and allow for an adequate acclimatization period (at least one week) before starting the experiment. Monitor animals for any signs of illness.
Dietary Factors: The composition of the diet can influence the activity of metabolic enzymes, affecting the toxification and detoxification of this compound.Use a standardized, certified rodent diet throughout the study. Be aware that certain dietary components can alter CYP450 activity.
Genetic Variability: Different strains of rats and mice can have varying susceptibility to toxins.Use a well-characterized, inbred strain of rodents to minimize genetic variability.

Quantitative Data

The following tables summarize available quantitative toxicity data for this compound. Data for the parent compound is limited, so data for the closely related this compound N-oxide is also provided for context.

Table 1: Acute Oral Toxicity of this compound

Species Parameter Dosage Reference
RatLD50138 mg/kg[7]
MouseLD50405 mg/kg[7]

Table 2: Sub-chronic Oral Toxicity of this compound N-oxide in Rats (28-Day Study)

Dose Group Dosage (mg/kg/day) Observed Effects Reference
Low Dose3Impairment in body weight gain, changes in blood cell counts, reduced T cell proliferative activity.[7]
Mid Dose6Impairment in body weight gain, changes in blood cell counts, reduced T cell proliferative activity. Increase in multinucleated liver cells.[7][8]
High Dose9Impairment in body weight gain, changes in blood cell counts, reduced T cell proliferative activity. Increase in multinucleated liver cells.[7][8]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study of this compound in Rats (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline.

  • Animals: Use healthy, young adult female Sprague-Dawley rats, approximately 8-12 weeks old. House animals individually with ad libitum access to standard chow and water, except for a brief fasting period before dosing.

  • Acclimatization: Acclimate animals to the housing conditions for at least 5 days before the study.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose). The concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg.

  • Dosing Procedure:

    • Fast rats overnight (approximately 16 hours) before dosing.

    • Weigh the rat and administer a single oral dose of this compound using a gavage needle.

    • The starting dose should be the best estimate of the LD50 (e.g., 138 mg/kg).

    • If the animal survives, the next animal is dosed at a lower dose. If the animal dies, the next is dosed at a higher dose. The interval between dosing is typically 48 hours.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, posture, and grooming, as well as the onset, duration, and severity of these signs.

    • Record body weights on days 0, 7, and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any abnormalities.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods based on the outcomes of the sequential dosing.

Protocol 2: 28-Day Repeated Dose Oral Toxicity Study of this compound in Rats

This protocol is based on the OECD 407 guideline.

  • Animals: Use healthy, young adult male and female Wistar rats, approximately 6-8 weeks old. House animals in small groups by sex.

  • Experimental Design:

    • Divide animals into at least four groups (e.g., control, low dose, mid dose, high dose), with at least 5 animals per sex per group.

    • Based on available data, suggested dose levels could be in the range of 1, 3, and 9 mg/kg/day.

  • Dosing Procedure:

    • Administer the assigned dose of this compound or vehicle to each animal daily by oral gavage for 28 consecutive days.

  • In-life Observations:

    • Observe animals daily for clinical signs of toxicity.

    • Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis. Key parameters include liver enzymes (ALT, AST, ALP), bilirubin, and complete blood count.

  • Terminal Procedures:

    • Euthanize all animals.

    • Perform a gross necropsy and record the weights of major organs, particularly the liver.

    • Collect liver tissue for histopathological examination. Fix a portion in 10% neutral buffered formalin and snap-freeze another portion for potential molecular analysis.

  • Data Analysis: Analyze data for dose-related effects on all measured parameters. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Protocol 3: In Vivo Micronucleus Assay in Mouse Bone Marrow

This protocol is based on the OECD 474 guideline.

  • Animals: Use healthy, young adult male and female mice (e.g., C57BL/6), approximately 8-10 weeks old.

  • Experimental Design:

    • Use at least three dose levels of this compound, plus a vehicle control and a positive control (a known clastogen like cyclophosphamide).

    • Use at least 5 animals per sex per group.

  • Dosing Procedure:

    • Administer this compound via oral gavage. A single administration or two administrations 24 hours apart can be used.

  • Sample Collection:

    • Collect bone marrow from the femur 24 hours after the final dose.

  • Slide Preparation and Analysis:

    • Prepare bone marrow smears on slides.

    • Stain the slides (e.g., with Giemsa).

    • Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess cytotoxicity.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Visualizations

Integerrimine_Metabolic_Activation_and_Toxicity cluster_0 Systemic Circulation cluster_1 Hepatocyte (Liver Cell) This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Absorption ReactiveMetabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) CYP450->ReactiveMetabolites Metabolic Activation Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolites->Macromolecules Covalent Binding Adducts Macromolecular Adducts Macromolecules->Adducts CellularDamage Cellular Dysfunction & Oxidative Stress Adducts->CellularDamage Hepatotoxicity Hepatotoxicity (Cell Death, Fibrosis) CellularDamage->Hepatotoxicity Experimental_Workflow_28_Day_Toxicity_Study start Start: Acclimatization (≥ 5 days) grouping Randomize Animals into Dose Groups (n=5/sex/group) (Control, Low, Mid, High) start->grouping dosing Daily Oral Gavage (28 Days) grouping->dosing inlife In-life Observations (Daily clinical signs, weekly body weight & food intake) dosing->inlife blood End of Study: Blood Collection (Hematology & Clinical Chemistry) dosing->blood necropsy Necropsy & Organ Weights blood->necropsy histopath Histopathology (Liver) necropsy->histopath analysis Data Analysis & NOAEL Determination histopath->analysis TGF_Beta_Signaling_in_Liver_Fibrosis cluster_0 Hepatotoxicity cluster_1 Signaling Cascade cluster_2 Cellular & Tissue Response PA_injury Pyrrolizidine Alkaloid-induced Liver Injury TGFB_activation Activation of TGF-β PA_injury->TGFB_activation TGFB_receptor TGF-β Receptor Binding TGFB_activation->TGFB_receptor Smad_phos Phosphorylation of Smad2/3 TGFB_receptor->Smad_phos Smad_translocation Nuclear Translocation of Smad Complex Smad_phos->Smad_translocation Gene_transcription Altered Gene Transcription Smad_translocation->Gene_transcription HSC_activation Hepatic Stellate Cell Activation to Myofibroblasts Gene_transcription->HSC_activation ECM_production Increased Extracellular Matrix (Collagen) Production HSC_activation->ECM_production Fibrosis Liver Fibrosis ECM_production->Fibrosis

References

Technical Support Center: Preventing Integerrimine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of integerrimine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. Its stability is a critical concern because it is susceptible to degradation under common laboratory conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. The degradation products may also have different toxicological properties than the parent compound.

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound and other pyrrolizidine alkaloids are:

  • pH: this compound is unstable in alkaline (basic) conditions, where it can undergo hydrolysis and other degradation reactions. Studies have shown that PAs can degrade by as much as 50% within 24 hours in alkaline solutions[1].

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation of PAs. Visible light has a minimal effect[1].

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While specific kinetic data for this compound is limited, general principles of chemical kinetics suggest that storing samples at low temperatures is crucial.

  • Oxidizing Agents: Like many organic molecules, this compound can be susceptible to oxidation, leading to the formation of various degradation products.

Q3: What is the N-oxide form of this compound and is it stable?

A3: this compound N-oxide is a metabolite of this compound. While often considered less toxic, it can be converted back to the parent alkaloid, this compound, both in vivo and potentially during sample preparation. The N-oxide form is also susceptible to degradation, particularly in alkaline conditions and when exposed to UV light.

Q4: How should I store my samples to prevent this compound degradation?

A4: To ensure the stability of this compound in your samples, follow these storage guidelines:

  • Short-term storage: Store samples at 2-8°C in the dark.

  • Long-term storage: For storage longer than a few days, keep samples frozen at -20°C or below in airtight containers to minimize oxidation and hydrolysis.

  • Solvent: If extracted, store this compound in a slightly acidic solution (e.g., 0.05 M sulfuric acid) to improve stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during extraction: Use of alkaline solvents or prolonged exposure to high temperatures.Use a slightly acidic extraction solvent (e.g., 0.05 M H₂SO₄). Perform extractions at room temperature or on ice. Minimize the duration of the extraction process.
Inefficient extraction method: The chosen solvent or technique is not optimal for this compound.Refer to the detailed experimental protocol below. Consider using methanol or a methanol/water mixture with acidification.
Loss during solvent evaporation: Overheating or prolonged evaporation can lead to degradation or loss of the analyte.Evaporate solvents under a gentle stream of nitrogen at a temperature not exceeding 40°C.
Inconsistent analytical results Sample degradation over time: Improper storage conditions between sample preparation and analysis.Analyze samples as soon as possible after preparation. If storage is necessary, follow the recommended storage conditions (frozen, in the dark, under acidic conditions).
Matrix effects in LC-MS/MS analysis: Co-eluting compounds from the sample matrix can suppress or enhance the signal of this compound.Use a robust sample clean-up method, such as Solid Phase Extraction (SPE), to remove interfering matrix components. Matrix-matched calibration standards are also recommended for accurate quantification[2].
Appearance of unknown peaks in the chromatogram Formation of degradation products: this compound has degraded into other compounds due to exposure to adverse conditions.Review your sample preparation and storage procedures to identify potential causes of degradation (e.g., high pH, light exposure, high temperature).
Peak tailing in HPLC analysis Secondary interactions with the analytical column: The basic nature of this compound can lead to interactions with residual silanol groups on the silica-based column.Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to ensure this compound is protonated and reduce secondary interactions. Employ a high-quality, end-capped C18 column[3][4].
Column overload: Injecting a sample with too high a concentration of the analyte.Dilute the sample and re-inject.

Data on Pyrrolizidine Alkaloid Recovery

The recovery of pyrrolizidine alkaloids can vary significantly depending on the extraction method and the sample matrix. Below is a summary of recovery data for various PAs, including those structurally similar to this compound, using different sample preparation techniques.

Extraction Method Sample Matrix Analytes Average Recovery (%) Reference
Solid-Liquid Extraction with 0.05 M H₂SO₄ followed by SPE (MCX cartridge)Tea24 PAs>70% for most compounds[2]
Solid-Liquid Extraction with 0.05 M H₂SO₄ followed by SPE (PCX cartridge)Tea24 PAsVariable, generally lower than MCX[2]
Solid-Liquid Extraction with 0.05 M H₂SO₄ followed by SPE (WCX cartridge)Tea24 PAsVariable, generally lower than MCX[2]
Solid-Liquid Extraction with sulphuric acid and SPE clean-upFeedMultiple PAs84.1 - 112.9%[5][6]
Solid-Liquid Extraction with 0.05 M H₂SO₄Plant MaterialMultiple PAsNot specified[7]

Note: MCX (Mixed-mode Cation Exchange), PCX (Polymeric Cation Exchange), and WCX (Weak Cation Exchange) are different types of SPE cartridges.

Detailed Experimental Protocol: Extraction and Clean-up of this compound from Plant Material

This protocol is designed to minimize the degradation of this compound during sample preparation.

1. Materials and Reagents

  • Homogenized and dried plant material

  • Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄) in deionized water

  • Solid Phase Extraction (SPE) Cartridges: Strong Cation Exchange (SCX), e.g., 500 mg, 6 mL

  • SPE Conditioning Solvents: Methanol, Deionized Water

  • SPE Wash Solvent: Methanol

  • SPE Elution Solvent: 2.5% Ammonia in Methanol

  • Reconstitution Solvent: Mobile phase for LC-MS analysis (e.g., 0.1% formic acid in water/methanol)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

2. Sample Extraction

  • Weigh 1-2 g of the homogenized and dried plant material into a 50 mL centrifuge tube.

  • Add 20 mL of the 0.05 M H₂SO₄ extraction solution to the tube.

  • Vortex the mixture for 1 minute to ensure the plant material is thoroughly wetted.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at approximately 3800 x g for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 2-6) on the plant pellet with another 20 mL of the extraction solution.

  • Combine the supernatants from both extractions.

3. Solid Phase Extraction (SPE) Clean-up

  • Condition the SCX SPE cartridge:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Load the sample:

    • Load the combined acidic extract (from step 2.8) onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.

  • Wash the cartridge:

    • Pass 5 mL of deionized water through the cartridge to remove polar, non-basic interferences.

    • Pass 5 mL of methanol through the cartridge to remove non-polar interferences.

  • Dry the cartridge:

    • Dry the cartridge under a gentle stream of nitrogen or under vacuum for 5-10 minutes.

  • Elute the analytes:

    • Elute the retained PAs, including this compound, with 10 mL of 2.5% ammonia in methanol. Collect the eluate in a clean tube.

4. Final Sample Preparation

  • Evaporate the eluate:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the sample:

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_spe SPE Clean-up cluster_final_prep Final Preparation start 1. Weigh Plant Material add_acid 2. Add 0.05 M H₂SO₄ start->add_acid sonicate 3. Sonicate add_acid->sonicate centrifuge 4. Centrifuge sonicate->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant repeat_extraction 6. Repeat Extraction collect_supernatant->repeat_extraction combine_supernatants 7. Combine Supernatants repeat_extraction->combine_supernatants condition 8. Condition SCX Cartridge combine_supernatants->condition load 9. Load Sample condition->load wash 10. Wash Cartridge load->wash elute 11. Elute with Basic Methanol wash->elute evaporate 12. Evaporate to Dryness elute->evaporate reconstitute 13. Reconstitute in Mobile Phase evaporate->reconstitute analyze 14. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction and clean-up of this compound to prevent degradation.

degradation_pathways This compound This compound alkaline_ph Alkaline pH (Hydrolysis) uv_light UV Light (Photodegradation) high_temp High Temperature oxidizing_agents Oxidizing Agents degradation_products Degradation Products alkaline_ph->degradation_products uv_light->degradation_products high_temp->degradation_products oxidizing_agents->degradation_products

References

Addressing solubility issues of Integerrimine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Integerrimine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species.[1][2] Like many other PAs, this compound has limited solubility in water, which can pose significant challenges for in vitro and in vivo experiments, formulation development, and achieving desired therapeutic concentrations.[1][3][4] Its N-oxide form, however, is generally more water-soluble.[2][5]

Q2: What is the expected aqueous solubility of this compound?

Q3: How does pH affect the solubility of this compound?

A3: As a tertiary amine, this compound's solubility is expected to be highly pH-dependent. In acidic solutions, the nitrogen atom in the pyrrolizidine ring becomes protonated, forming a more water-soluble salt.[1] Therefore, decreasing the pH of the aqueous solution should significantly increase the solubility of this compound.

Q4: Can co-solvents be used to improve this compound solubility?

A4: Yes, using co-solvents is a common strategy to enhance the solubility of poorly water-soluble compounds. Water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can be mixed with water to increase the solubility of lipophilic compounds like this compound.

Q5: Is it possible to use cyclodextrins to enhance the solubility of this compound?

A5: Yes, cyclodextrins are effective in increasing the solubility of nonpolar molecules. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where a poorly soluble molecule like this compound can be encapsulated, forming an inclusion complex with improved aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in aqueous buffer. The concentration of this compound exceeds its solubility at the given pH and temperature.1. Decrease the concentration: Prepare a more dilute solution. 2. Adjust the pH: Lower the pH of the buffer to increase solubility. A pH below 5 is likely to significantly improve solubility. 3. Use a co-solvent: Add a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous buffer. Start with a low percentage (e.g., 5-10%) and increase as needed, keeping in mind the tolerance of your experimental system to the organic solvent.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation in the assay medium.1. Confirm solubility under assay conditions: Perform a solubility test in the specific cell culture medium or buffer used for the assay. 2. Prepare a stock solution in an organic solvent: Dissolve this compound in a suitable organic solvent like DMSO at a high concentration. Then, dilute the stock solution into the aqueous assay medium to the final desired concentration, ensuring the final concentration of the organic solvent is low (typically <0.5%) and does not affect the assay. 3. Use a solubilizing agent: Consider pre-complexing this compound with a cyclodextrin before adding it to the assay medium.
Difficulty preparing a stock solution in water. This compound has very low intrinsic water solubility.1. Prepare an acidic stock solution: Dissolve this compound in a slightly acidic aqueous solution (e.g., water adjusted to pH 4-5 with HCl). 2. Use an organic solvent: Prepare a high-concentration stock solution in DMSO or ethanol. Store this stock solution at an appropriate temperature (e.g., -20°C) and dilute it into your aqueous buffer just before use.

Data Presentation

Disclaimer: The following tables present illustrative data to demonstrate the expected trends in this compound solubility. Specific experimental values for this compound are not currently available in the public literature.

Table 1: Illustrative pH-Dependent Solubility of this compound at 25°C

pHExpected Solubility (mg/mL)Molar Solubility (M)
7.4< 0.1< 3.0 x 10⁻⁴
6.0~ 0.5~ 1.5 x 10⁻³
5.0~ 5.0~ 1.5 x 10⁻²
4.0> 20.0> 6.0 x 10⁻²

Table 2: Illustrative Solubility of this compound in Water-Ethanol Mixtures at 25°C

Ethanol Concentration (% v/v)Expected Solubility (mg/mL)
0< 0.1
10~ 1.0
25~ 5.0
50> 15.0

Table 3: Illustrative Solubility of this compound with Beta-Cyclodextrin at 25°C and pH 7.0

Beta-Cyclodextrin Concentration (mM)Expected Solubility (mg/mL)
0< 0.1
5~ 0.5
10~ 1.2
20~ 2.5

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the shaker and let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Centrifuge the sample to remove any remaining undissolved particles.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility of this compound under the tested conditions.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a solid inclusion complex of a poorly soluble drug with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (or a derivative like HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve the beta-cyclodextrin in deionized water with gentle heating and stirring to obtain a clear solution.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution dropwise to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • The resulting powder can be used for solubility studies and in various experimental setups.

Mandatory Visualizations

Genotoxicity Signaling Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids like this compound can exert genotoxic effects through metabolic activation in the liver. The reactive metabolites can form DNA adducts, leading to DNA damage and the activation of tumor suppressor pathways like p53.

G cluster_0 Cellular Exterior cluster_1 Hepatocyte cluster_2 Metabolism cluster_3 Nucleus This compound This compound Metabolism Metabolic Activation (CYP450) This compound->Metabolism Reactive_Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine) Metabolism->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA_Damage DNA Damage (e.g., Double-Strand Breaks) DNA_Adducts->DNA_Damage p53_activation p53 Activation (Phosphorylation) DNA_Damage->p53_activation Activates p21_expression p21 Expression p53_activation->p21_expression Induces Apoptosis Apoptosis p53_activation->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p21_expression->Cell_Cycle_Arrest Leads to G Start Start: Poorly Soluble This compound pH_Adjustment pH Adjustment (Acidification) Start->pH_Adjustment Co_Solvent Co-solvent Addition (e.g., Ethanol) Start->Co_Solvent Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Solubility_Test Solubility Test (Shake-Flask Method) pH_Adjustment->Solubility_Test Co_Solvent->Solubility_Test Cyclodextrin->Solubility_Test Sufficient_Solubility Sufficient Solubility? Solubility_Test->Sufficient_Solubility Proceed Proceed with Experiment Sufficient_Solubility->Proceed Yes Optimize Optimize Method Sufficient_Solubility->Optimize No Optimize->pH_Adjustment Optimize->Co_Solvent Optimize->Cyclodextrin

References

Matrix effect compensation in Integerrimine analysis of herbal supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on compensating for matrix effects in the analysis of integerrimine in herbal supplements.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in the context of analyzing this compound in herbal supplements?

A1: The matrix effect refers to the alteration of the analytical signal of this compound caused by other components present in the herbal supplement sample.[1][2][3] These interfering components can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification.[3][4]

Q2: Why are herbal supplements particularly susceptible to matrix effects?

A2: Herbal supplements are complex mixtures containing a wide variety of compounds such as pigments, lipids, sugars, and other secondary metabolites.[5][6] This complexity increases the likelihood of co-eluting substances that can interfere with the ionization of this compound, making the matrix effect a significant challenge.[5][6]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent (neat solution) with its response in a sample matrix where the analyte has been spiked after extraction (post-extraction spike).[1][7] A significant difference between the two signals indicates the presence of a matrix effect.[1] The matrix effect can be quantified as a percentage of signal suppression or enhancement.[3]

Q4: What are the primary strategies to compensate for matrix effects in this compound analysis?

A4: The main strategies include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[8][9][10]

  • Standard Addition: Adding known amounts of a standard solution to the sample to create a calibration curve within the sample itself.[11][12][13][14][15][16]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS for this compound would co-elute and experience the same matrix effects, allowing for accurate correction.[17][18][19][20] However, the availability of specific SIL-IS for all pyrrolizidine alkaloids can be limited.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also decrease the sensitivity of the analysis.[3][21]

  • Improved Sample Cleanup: Employing more effective sample preparation techniques, such as solid-phase extraction (SPE), to remove matrix components before analysis.[2][7]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) always the best solution for matrix effect compensation?

A5: While often considered the gold standard, the effectiveness of a SIL-IS depends on its ability to co-elute and behave identically to the analyte during ionization.[18][20] Differences in retention time between the analyte and the SIL-IS can lead to differential ion suppression, compromising accuracy.[18] Additionally, the commercial availability and cost of a specific SIL-IS for this compound can be a limiting factor.[10]

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification in replicate injections.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects Evaluate the matrix effect for each sample type.Understanding the extent of signal suppression or enhancement.
Implement a robust compensation strategy such as matrix-matched calibration or standard addition for all samples and standards.[10][12]Improved precision and accuracy of results.
Sample Preparation Variability Review and standardize the sample preparation protocol, ensuring consistent extraction and cleanup steps.Minimized variation in matrix components across samples.
Instrumental Instability Check the stability of the LC-MS/MS system by injecting a standard solution multiple times.Consistent signal response for the standard.

Issue 2: The calculated recovery of this compound is consistently low.

Potential Cause Troubleshooting Step Expected Outcome
Significant Ion Suppression Quantify the matrix effect using a post-extraction spike experiment.[1]Confirmation of signal suppression as the cause of low recovery.
Employ matrix-matched calibration standards prepared in a blank matrix extract.[9]The calibration curve will account for the signal suppression, leading to more accurate quantification.
Optimize the sample cleanup procedure to remove interfering matrix components.[2]Reduced ion suppression and improved signal intensity.
Analyte Loss During Sample Preparation Evaluate each step of the sample preparation process (extraction, filtration, evaporation) for potential analyte loss.Identification of the step causing the loss of this compound.

Issue 3: The concentration of this compound determined is unexpectedly high.

Potential Cause Troubleshooting Step Expected Outcome
Significant Ion Enhancement Perform a post-extraction spike experiment to confirm and quantify ion enhancement.[3]Confirmation that co-eluting matrix components are increasing the this compound signal.
Utilize the standard addition method to accurately quantify this compound in the presence of ion enhancement.[11][14]The standard addition plot will inherently correct for the enhancement effect.
Improve chromatographic separation to resolve this compound from the enhancing matrix components.Elimination or reduction of the ion enhancement effect.

Quantitative Data Summary

The following table summarizes typical recovery data for pyrrolizidine alkaloids (PAs), including compounds structurally related to this compound, in various herbal and food matrices. This data highlights the variability of matrix effects and the effectiveness of compensation strategies.

Analyte TypeMatrixCompensation StrategyAverage Recovery (%)Reference
Pyrrolizidine AlkaloidsHoneyMatrix-Matched Calibration80 - 120[10]
Pyrrolizidine AlkaloidsHerbal TeaMatrix-Matched Calibration70 - 85[10]
Pyrrolizidine AlkaloidsGreen TeaMatrix-Matched Calibration75 - 115[22]
PesticidesHerbal MatrixMatrix-Matched Calibration70 - 120

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of calibration standards in a matrix that closely resembles the samples being analyzed to compensate for matrix effects.

  • Selection of Blank Matrix: Obtain a sample of the herbal supplement that is known to be free of this compound. If a certified blank is unavailable, select a representative sample and test for the absence of the analyte.

  • Extraction of Blank Matrix: Process the blank herbal supplement using the same extraction and cleanup procedure as the unknown samples. This resulting solution is the "blank matrix extract."

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known high concentration.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution using the blank matrix extract as the diluent. This will create a series of matrix-matched calibration standards at different concentrations.[9]

  • Analysis: Analyze the matrix-matched calibration standards using the same LC-MS/MS method as the unknown samples to construct the calibration curve.

Protocol 2: The Standard Addition Method

This protocol details the procedure for performing standard addition to accurately quantify this compound in a complex sample matrix.

  • Sample Preparation: Prepare the herbal supplement sample extract as usual.

  • Aliquoting: Aliquot equal volumes of the sample extract into a series of volumetric flasks.

  • Spiking: Add increasing, known volumes of a standard this compound solution to each flask, leaving one flask unspiked (this will be the sample blank).

  • Dilution: Dilute all flasks to the final volume with a suitable solvent.

  • Analysis: Analyze each solution using the LC-MS/MS method.

  • Data Analysis: Plot the measured signal response against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line represents the concentration of this compound in the original sample extract.[11][15]

Visualizations

Workflow_Matrix_Effect_Compensation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Strategy Homogenization Homogenize Herbal Supplement Sample Extraction Extract this compound Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Obtain Signal External_Cal External Calibration (in solvent) Matrix_Matched_Cal Matrix-Matched Calibration Final_Concentration Final this compound Concentration Matrix_Matched_Cal->Final_Concentration Accurate Result Standard_Addition Standard Addition Standard_Addition->Final_Concentration Accurate Result SIL_IS Stable Isotope-Labeled Internal Standard SIL_IS->Final_Concentration Accurate Result Data_Processing->External_Cal Potential Inaccuracy Data_Processing->Matrix_Matched_Cal Data_Processing->Standard_Addition Data_Processing->SIL_IS

Caption: Workflow for matrix effect compensation in this compound analysis.

Troubleshooting_Flowchart Start Inaccurate or Irreproducible This compound Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Suppression Ion Suppression? ME_Present->Suppression Yes Check_Instrument Check Instrument Performance ME_Present->Check_Instrument No Implement_MMC Implement Matrix-Matched Calibration Suppression->Implement_MMC Yes (Low Recovery) Implement_SA Implement Standard Addition Suppression->Implement_SA No (High Recovery - Ion Enhancement) End Accurate & Reproducible Results Implement_MMC->End Implement_SA->End Optimize_Cleanup Optimize Sample Cleanup Optimize_Cleanup->Assess_ME Review_Protocol Review Sample Prep Protocol Check_Instrument->Review_Protocol Review_Protocol->Optimize_Cleanup

Caption: Troubleshooting flowchart for matrix effect issues.

References

Technical Support Center: Refinement of Cell Viability Assays in the Presence of Integerrimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when performing cell viability assays with the pyrrolizidine alkaloid, Integerrimine.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show increased cell viability at high concentrations of this compound, which contradicts morphological observations of cell death. What could be the cause?

A1: This is a common issue when working with certain natural compounds. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolic enzymes, primarily mitochondrial dehydrogenases, in living cells. However, some plant extracts, like potentially this compound, may have intrinsic reducing activity that can directly convert MTT to formazan, independent of cellular metabolic activity.[1][2][3] This leads to a false-positive signal, suggesting higher viability than is actually present. It is crucial to include a cell-free control with this compound and MTT to test for this direct reduction.

Q2: How can I confirm if this compound is directly reducing the MTT reagent?

A2: To confirm direct reduction, set up a cell-free experiment. In a 96-well plate, add your complete cell culture medium and the same concentrations of this compound used in your cell-based assay. Then, add the MTT reagent and incubate for the same duration as your cellular experiment. If you observe a color change to purple in the absence of cells, it indicates that this compound is directly reducing the MTT reagent.[4]

Q3: What are more reliable alternative assays to MTT when working with this compound?

A3: Several alternative assays are less prone to interference from colored or reducing compounds. These include:

  • Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the release of LDH from damaged cells into the culture medium.[5][6][7] It is a reliable indicator of membrane integrity loss.

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is a direct indicator of metabolically active, viable cells.[8] They are generally more sensitive and less prone to interference than colorimetric assays.[1][2]

  • Resazurin-based Assays (e.g., AlamarBlue®, CellTiter-Blue®): These fluorescent or colorimetric assays measure the reduction of resazurin to the fluorescent resorufin by viable cells.[8][9] While still a redox-based assay, the fluorescent readout can sometimes offer better sensitivity and a different interference profile than MTT. However, it's still advisable to run a cell-free control.

  • Crystal Violet Assay or Sulforhodamine B (SRB) Assay: These assays measure cell number based on the staining of total protein content of adherent cells and are independent of metabolic activity.[10]

Q4: this compound is a known cytotoxic agent. What is its primary mechanism of action?

A4: The toxicity of this compound is not intrinsic but results from its metabolic activation, primarily in the liver, by cytochrome P450 enzymes (CYPs).[11][12] This process converts this compound into highly reactive pyrrolic metabolites. These metabolites are electrophilic and can readily bind to cellular macromolecules like DNA and proteins, forming adducts that lead to cytotoxicity, genotoxicity, and the induction of apoptotic cell death.[11][13]

Q5: How should I prepare my this compound stock solution for cell-based assays?

A5: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[13] It is critical to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[13] The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background in MTT/MTS assay 1. This compound is directly reducing the tetrazolium salt.[1][2][4] 2. Contamination of reagents or culture medium.[15] 3. Phenol red in the medium interfering with absorbance readings.[16]1. Perform a cell-free control to confirm direct reduction. If positive, switch to a non-redox-based assay like LDH or an ATP-based assay.[5] 2. Use sterile techniques and fresh reagents.[16] 3. Use phenol red-free medium for the assay incubation period.[16]
Inconsistent results between replicates 1. Uneven cell seeding.[17] 2. "Edge effect" in the microplate.[16] 3. Inaccurate pipetting.[17] 4. Compound precipitation.[16]1. Ensure a homogenous single-cell suspension before seeding. Optimize seeding density for your cell line.[18] 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.[16] 3. Calibrate pipettes and use proper pipetting techniques. 4. Check the solubility of this compound in the culture medium at the concentrations used.
Low signal or absorbance readings 1. Cell number is too low. 2. Incubation time with the assay reagent is too short. 3. Incomplete solubilization of formazan crystals (MTT assay).1. Increase the initial cell seeding density.[18] 2. Optimize the incubation time for your specific cell line and assay. 3. Ensure complete dissolution of formazan by thorough mixing and allowing sufficient solubilization time.
Discrepancy between viability assay and apoptosis/necrosis data 1. Assay interference (as with MTT). 2. The chosen viability assay measures a different aspect of cell health (e.g., metabolic activity vs. membrane integrity).[10]1. Use an alternative viability assay that is not susceptible to interference by this compound. 2. Use a multi-parametric approach. For example, combine a metabolic assay with an assay that measures membrane integrity (LDH) or a marker of apoptosis (e.g., caspase activity, Annexin V staining).[13][19]

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is adapted from commercially available LDH assay kits and general laboratory procedures.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells for "spontaneous LDH release" (cells with vehicle control), "maximum LDH release" (cells with lysis buffer), and a no-cell background control.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the experiment, add 10 µL of lysis solution (e.g., 10X Lysis Buffer) to the "maximum LDH release" wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended to pellet any detached cells).[6] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][19][20]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells from the medium, by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Integerrimine_Toxicity_Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage cluster_2 Apoptosis Induction This compound This compound CYP_Enzymes Cytochrome P450 Enzymes This compound->CYP_Enzymes Bioactivation Reactive_Metabolites Reactive Pyrrolic Metabolites (DHPAs) CYP_Enzymes->Reactive_Metabolites Adduct_Formation Adduct Formation Reactive_Metabolites->Adduct_Formation Macromolecules DNA & Proteins Macromolecules->Adduct_Formation Cellular_Damage Cytotoxicity & Genotoxicity Adduct_Formation->Cellular_Damage Apoptosis_Pathway Apoptosis Signaling Pathway Cellular_Damage->Apoptosis_Pathway Apoptosis Apoptotic Cell Death Apoptosis_Pathway->Apoptosis

Caption: Metabolic activation and toxicity pathway of this compound.

Viability_Assay_Troubleshooting Start Inconsistent or Unexpected Viability Assay Results Check_Interference Is the assay prone to compound interference? (e.g., MTT with reducing agents) Start->Check_Interference Cell_Free_Control Run Cell-Free Control (Compound + Assay Reagent) Check_Interference->Cell_Free_Control Yes Check_Controls Review Experimental Controls (Vehicle, Positive, Negative) Check_Interference->Check_Controls No Interference_Positive Interference Detected Cell_Free_Control->Interference_Positive Color Change Interference_Negative No Interference Cell_Free_Control->Interference_Negative No Change Switch_Assay Switch to Alternative Assay (LDH, ATP-based, etc.) Interference_Positive->Switch_Assay Optimize_Protocol Re-optimize Assay Parameters Switch_Assay->Optimize_Protocol Interference_Negative->Check_Controls Check_Protocol Verify Protocol Parameters (Cell density, incubation times, etc.) Check_Controls->Check_Protocol Check_Protocol->Optimize_Protocol Issues Found End Reliable Results Check_Protocol->End All OK Optimize_Protocol->End

Caption: Troubleshooting workflow for cell viability assays.

Experimental_Workflow_LDH_Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well Plate Add_Controls 2. Prepare Controls: - Spontaneous Release - Max Release - Background Seed_Cells->Add_Controls Treat_Cells 3. Add this compound & Incubate Add_Controls->Treat_Cells Add_Lysis 4. Add Lysis Buffer to Max Release Wells Treat_Cells->Add_Lysis Collect_Supernatant 5. Collect Supernatant Add_Lysis->Collect_Supernatant Add_Reagent 6. Add LDH Reaction Mix Collect_Supernatant->Add_Reagent Incubate_RT 7. Incubate at RT Add_Reagent->Incubate_RT Read_Absorbance 8. Read Absorbance at 490nm Incubate_RT->Read_Absorbance Calculate_Cytotoxicity 9. Calculate % Cytotoxicity Read_Absorbance->Calculate_Cytotoxicity

References

Technical Support Center: Minimizing Artifact Formation During Integerrimine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Integerrimine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the derivatization of this compound for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for my analysis?

A1: Derivatization is often employed to improve the analytical properties of molecules like this compound.[1][2] For Gas Chromatography (GC) analysis, derivatization increases the volatility and thermal stability of this compound, which contains polar functional groups.[3][4][5] This leads to better chromatographic peak shape and sensitivity.[1] For techniques like Mass Spectrometry (MS), derivatization can produce fragments that are more structurally informative.[1]

Q2: What are the most common types of artifacts observed during this compound derivatization?

A2: While specific data on this compound is limited, common artifacts in the derivatization of alkaloids and other complex molecules include:

  • Incomplete derivatization products: Where not all reactive functional groups on the this compound molecule have reacted with the derivatizing agent.[3][6]

  • By-products from side reactions: The derivatizing reagent may react with the solvent, impurities in the sample, or even with itself.[3][6]

  • Degradation products: this compound, as a pyrrolizidine alkaloid, can be susceptible to hydrolysis of its ester linkages, especially under non-optimal pH and temperature conditions.[5][7]

  • Oxidation products: Exposure to air or oxidizing agents during the derivatization process can lead to the formation of oxidized artifacts.[8]

Q3: How can I prevent the hydrolysis of this compound during sample preparation and derivatization?

A3: Pyrrolizidine alkaloids are known to be susceptible to hydrolysis.[5][7] To minimize this:

  • Control pH: Avoid strongly acidic or alkaline conditions during extraction and derivatization. The optimal pH should be determined empirically, but neutral or slightly acidic conditions are generally preferred for stability.

  • Temperature Management: Perform extraction and derivatization at the lowest effective temperature to reduce the rate of hydrolysis.[7][8]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent water-mediated hydrolysis.

Q4: What are the best practices for storing this compound samples and derivatives?

A4: To ensure the stability of your samples and derivatives:

  • Store in a cold, dark, and dry place: Protect from light and moisture to prevent degradation.[8]

  • Use inert atmosphere: For long-term storage, consider storing under an inert gas like nitrogen or argon to prevent oxidation.

  • Analyze promptly: It is best to analyze derivatized samples as soon as possible to minimize the potential for degradation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Multiple, unexpected peaks in the chromatogram - Incomplete derivatization- Presence of artifact by-products- Degradation of this compound- Optimize reaction conditions: Increase reaction time and/or temperature. Use a catalyst if recommended for the specific derivatizing agent.[1]- Purify the sample: Ensure the initial this compound sample is of high purity to avoid side reactions with contaminants.[6]- Check for degradation: Analyze a non-derivatized standard to see if the extra peaks are present. If so, optimize extraction and storage conditions to prevent degradation.[7]
Low yield of the desired this compound derivative - Suboptimal reaction conditions- Inactive derivatizing reagent- Hydrolysis of the target molecule- Systematically vary reaction parameters: Test different temperatures, reaction times, and reagent concentrations to find the optimal conditions.- Use fresh reagent: Derivatizing reagents can degrade over time. Use a fresh batch to ensure its reactivity.- Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of this compound before and during derivatization.[5][7]
Poor reproducibility of results - Inconsistent reaction conditions- Sample contamination- Instability of the derivative- Standardize the protocol: Ensure all experimental parameters (volumes, temperatures, times) are kept consistent between runs.- Clean all glassware thoroughly: Avoid cross-contamination from previous experiments.- Evaluate derivative stability: Analyze the derivatized sample at different time points to assess its stability. If unstable, analyze immediately after preparation.
Peak tailing in the chromatogram - Interaction of the derivative with the analytical column- Presence of underivatized this compound- Optimize chromatographic method: Adjust the temperature program, flow rate, or use a different type of GC column.- Ensure complete derivatization: Re-optimize the derivatization protocol to minimize the amount of underivatized analyte.[3][6]

Experimental Protocols

General Protocol for Silylation of this compound for GC-MS Analysis

This is a general guideline and may require optimization for your specific instrumentation and research needs.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of purified this compound into a clean, dry reaction vial.

    • Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or N,N-dimethylformamide) to dissolve the sample.

  • Derivatization:

    • Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA).

    • Cap the vial tightly and vortex briefly to mix.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized solution into the GC-MS system.

Visualizations

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Potential Outcomes This compound This compound Sample Dissolution Dissolution in Anhydrous Solvent This compound->Dissolution Deriv_Agent Add Derivatizing Agent (e.g., BSTFA) Dissolution->Deriv_Agent Degradation Degradation (e.g., Hydrolysis) Dissolution->Degradation Presence of Water Heating Heating (60-80°C) Deriv_Agent->Heating Desired_Product Desired this compound Derivative Heating->Desired_Product Successful Reaction Incomplete_Rxn Incomplete Derivatization Heating->Incomplete_Rxn Suboptimal Conditions Artifacts Artifact Formation Heating->Artifacts Side Reactions GCMS GCMS Desired_Product->GCMS GC-MS Analysis Incomplete_Rxn->GCMS Artifacts->GCMS Degradation->GCMS

Caption: Workflow for this compound derivatization and potential artifact formation pathways.

start Unexpected Peaks in Chromatogram? check_blank Analyze a Reagent Blank start->check_blank Yes end_success Problem Resolved start->end_success No check_std Analyze Non-Derivatized This compound Standard check_blank->check_std Peaks not in blank purify_sample Improve Sample Purity check_blank->purify_sample Peaks in blank (reagent impurities) optimize_deriv Optimize Derivatization (Time, Temp, Reagent Conc.) check_std->optimize_deriv Peaks not in standard check_stability Investigate Sample Stability (pH, Temp, Light) check_std->check_stability Peaks in standard (degradation) optimize_deriv->end_success end_cont Further Investigation Needed optimize_deriv->end_cont purify_sample->end_success purify_sample->end_cont check_stability->end_success check_stability->end_cont

Caption: Troubleshooting logic for unexpected peaks in this compound analysis.

References

Validation & Comparative

A Comparative Guide to Integerrimine Quantification: Cross-Validation of HPLC and ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of pyrrolizidine alkaloids (PAs), the accurate and reliable quantification of integerrimine is of paramount importance due to its potential toxicity. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to assist in the selection of the most suitable technique for specific research needs.

While direct comparative studies for this compound are limited, this guide synthesizes available data from studies on analogous pyrrolizidine alkaloids and other small molecules to present a comprehensive cross-validation overview.

Data Presentation: Performance Characteristics

The selection of an analytical method is critically dependent on its performance metrics. The following table summarizes typical quantitative data for HPLC and ELISA methods for the analysis of small molecules like this compound, drawing from validation studies of similar compounds.[1][2][3][4][5]

Performance ParameterHPLCELISA
Linearity (R²) > 0.99[1][6]> 0.99[1]
Limit of Detection (LOD) 0.01 - 1.0 µg/kg[7]~0.04 ng/mL (in buffer)[3]
Limit of Quantitation (LOQ) 0.05 - 5.0 µg/kg[7]~0.1 ng/g (in tissue)[3]
Accuracy (% Recovery) 80 - 120%[7]77.7% - 108.9%[3]
Precision (%RSD) < 15%[7]< 15% (intra-assay & inter-assay)[1]
Specificity High (based on retention time and detector response)High, but potential for cross-reactivity with structurally similar molecules.[1]
Throughput Lower to ModerateHigh (96-well plate format)[1]
Cost per Sample Higher[1]Lower[1]
Instrumentation Complex and expensive HPLC system[1]Standard plate reader[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative protocols for the analysis of this compound using HPLC and ELISA.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example for the analysis of this compound in a biological matrix.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, plant extract), add an appropriate internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. HPLC Conditions:

  • LC Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at a specified wavelength (e.g., 221 nm).[8]

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a representative example based on a competitive ELISA format, which is common for small molecule detection.

1. Reagent Preparation:

  • Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.

  • Perform serial dilutions of the this compound standard to generate a calibration curve.[1]

2. Assay Procedure:

  • Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of HRP-conjugated this compound to each well.

  • Cover the plate and incubate for 1 hour at 37°C.[1]

  • Wash the plate five times with wash buffer.[1]

  • Add 50 µL of Substrate Solution A and 50 µL of Substrate Solution B to each well.

  • Incubate for 15 minutes at 37°C in the dark.[1]

  • Add 50 µL of Stop Solution to each well.[1]

  • Read the optical density at 450 nm within 10 minutes.[1]

3. Data Analysis:

  • Calculate the percentage of binding for each standard and sample.

  • Plot a standard curve of the percentage of binding versus the logarithm of the concentration.

  • Determine the concentration of this compound in the samples from the standard curve.[1]

Visualizing the Methodologies

To further clarify the experimental processes and their comparative logic, the following diagrams are provided.

cluster_0 HPLC Workflow cluster_1 ELISA Workflow hplc_prep Sample Preparation (Extraction, Cleanup) hplc_sep Chromatographic Separation (C18 Column) hplc_prep->hplc_sep hplc_det Detection (UV/Vis or MS) hplc_sep->hplc_det hplc_quant Quantification (Peak Area Analysis) hplc_det->hplc_quant elisa_coat Antibody Coated Plate elisa_bind Competitive Binding (Sample/Standard + Enzyme Conjugate) elisa_coat->elisa_bind elisa_wash Washing Step elisa_bind->elisa_wash elisa_sub Substrate Addition & Color Development elisa_wash->elisa_sub elisa_read Absorbance Reading (Plate Reader) elisa_sub->elisa_read elisa_calc Concentration Calculation elisa_read->elisa_calc

Caption: General experimental workflows for HPLC and ELISA.

cluster_0 Method Selection Logic start Analytical Need throughput High Throughput Screening? start->throughput confirmatory Confirmatory Analysis / High Specificity? throughput->confirmatory No elisa ELISA throughput->elisa Yes confirmatory->elisa No hplc HPLC confirmatory->hplc Yes

Caption: Decision tree for selecting between HPLC and ELISA.

Conclusion

Both HPLC and ELISA are suitable for the quantification of this compound, with the choice of method depending on the specific application. ELISA offers advantages in terms of high throughput and lower cost per sample, making it an excellent choice for screening large numbers of samples.[1][2][3] In contrast, HPLC provides higher specificity and is often considered a confirmatory technique, crucial for regulatory purposes and in-depth research where unambiguous identification is required.[1][2] A cross-validation approach, where ELISA is used for initial screening followed by HPLC for confirmation of positive results, can be a highly effective and efficient strategy in a research or drug development setting.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Integerrimine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the pyrrolizidine alkaloid (PA) Integerrimine and its analogues, focusing on their cytotoxic effects, particularly hepatotoxicity. While quantitative cytotoxic data for this compound remains elusive in readily available literature, a comprehensive examination of its close structural analogues provides critical insights into its potential activity and the key structural determinants of toxicity within this class of compounds.

Pyrrolizidine alkaloids are a large family of natural products known for their significant toxicity, primarily targeting the liver. This compound, a macrocyclic diester PA, and its analogues are of particular interest due to their presence in various plant species and the potential for human and animal exposure. Their biological activity is intrinsically linked to their chemical structure, with minor modifications leading to significant changes in their toxic potential.

Unveiling the Cytotoxic Potency: A Comparative Analysis

The cytotoxicity of this compound and its analogues is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the available IC50 values for several retronecine-type PAs, including macrocyclic diesters structurally similar to this compound, and a monoester analogue. These values were predominantly determined in human hepatoma cell lines, such as HepG2 and HepaRG, which are relevant models for studying hepatotoxicity.

CompoundStructureTypeCell LineExposure Time (h)AssayIC50 (µM)Reference
This compound Macrocyclic DiesterRetronecine---Data Not Available-
Senecionine Macrocyclic DiesterRetronecineHepG2-CYP3A472Not Specified~2-60[1]
Seneciphylline Macrocyclic DiesterRetronecineHepG2-CYP3A424Not Specified~10-70[1]
Retrorsine Macrocyclic DiesterRetronecineHepG248MTT270 ± 70[2]
Lasiocarpine Open-chain DiesterRetronecineHepDNot SpecifiedCCK-8164.06
Intermedine MonoesterRetronecineHepG2Not SpecifiedCCK-8189.11

The Blueprint of Toxicity: Key Structure-Activity Relationships

The toxicity of this compound and its analogues is not inherent but arises from metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process is central to their structure-activity relationship (SAR).

1. The Necine Base: The Foundation of Reactivity

The core of a PA is the necine base, a pyrrolizidine ring system. A critical feature for toxicity is the presence of a double bond at the 1,2-position of the necine base. This unsaturation is a prerequisite for the metabolic activation to highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. PAs with a saturated necine base, such as the platynecine-type, are generally considered non-toxic. This compound, being a retronecine-type PA, possesses this crucial 1,2-double bond.

2. The Ester Side Chains: Modulators of Potency

The necine base is esterified with one or more necic acids, forming monoesters, open-chain diesters, or macrocyclic diesters. This esterification pattern significantly influences the lipophilicity, steric hindrance, and ultimately, the toxic potency of the PA.

  • Macrocyclic Diesters: this compound, Senecionine, Seneciphylline, and Retrorsine are all macrocyclic diesters. This rigid structure is often associated with high hepatotoxicity. The conformation of the macrocyclic ring can influence the rate of metabolic activation and the reactivity of the resulting pyrrolic esters.

  • Open-chain Diesters: Analogues like Lasiocarpine, which are open-chain diesters, are also potent hepatotoxins.

  • Monoesters: Monoesters, such as Intermedine, are generally less toxic than diesters. This is likely due to their lower lipophilicity and potentially different rates of metabolic activation and detoxification.

The chemical nature of the necic acids, including their branching and the presence of functional groups, also plays a role in modulating the toxicity, primarily by affecting the steric environment around the ester groups, which can influence the rate of enzymatic hydrolysis (a detoxification pathway).

3. N-Oxidation: A Pathway to Detoxification

A major detoxification pathway for PAs is N-oxidation of the necine base, forming PA N-oxides. These metabolites are more polar and water-soluble, facilitating their excretion. PA N-oxides are generally considered to be significantly less toxic than their parent tertiary alkaloids. However, they can be reduced back to the toxic tertiary amine form by gut microflora, highlighting a potential for "hidden" toxicity.

Visualizing the Pathways of Toxicity and Evaluation

To better understand the mechanisms of action and the methods for their evaluation, the following diagrams illustrate the key pathways and experimental workflows.

metabolic_activation This compound This compound (Tertiary Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation N_Oxide This compound N-oxide (Detoxification Product) This compound->N_Oxide N-Oxidation (Detoxification) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Macromolecules Cellular Macromolecules (DNA, Proteins) DHPA->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Cytotoxicity, Genotoxicity, Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation and detoxification pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Hepatic Cells (e.g., HepG2) in 96-well plates Compound_Prep 2. Prepare Serial Dilutions of this compound/Analogue Cell_Culture->Compound_Prep Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Assay_Step 5. Add MTT or CCK-8 Reagent Incubation->Assay_Step Incubate_Assay 6. Incubate for 1-4 hours Assay_Step->Incubate_Assay Read_Plate 7. Measure Absorbance Incubate_Assay->Read_Plate IC50_Calc 8. Calculate IC50 Value Read_Plate->IC50_Calc

Caption: General experimental workflow for in vitro cytotoxicity assessment.

apoptosis_pathway DHPA Dehydropyrrolizidine Alkaloid (Metabolite) DNA_Damage DNA Damage & Protein Adducts DHPA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of PA-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reliable assessment of cytotoxicity. The following are generalized protocols for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound or its analogue (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

CCK-8 (Cell Counting Kit-8) Assay

This assay is also a colorimetric method for the determination of cell viability and is known for its convenience and low toxicity to cells.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound or its analogue (test compound)

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 10 µL of various concentrations of the test compound to the wells.

  • Incubation: Incubate the plate for the desired exposure time.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Conclusion

The structure-activity relationship of this compound and its analogues is a complex interplay of the necine base structure, the nature of the ester side chains, and the metabolic processes they undergo. While direct quantitative cytotoxicity data for this compound is sparse, the analysis of its close analogues provides a strong foundation for predicting its biological activity. The presence of the 1,2-unsaturated retronecine core and the macrocyclic diester structure strongly suggests that this compound is a potent hepatotoxic agent. Further studies involving the synthesis of a wider range of analogues and their systematic toxicological evaluation are necessary to fully elucidate the nuanced SAR of this important class of natural products. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to conduct these crucial investigations.

References

A Comparative Guide to Integerrimine-Induced DNA Damage: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DNA damage induced by integerrimine, a pyrrolizidine alkaloid, in both in vivo and in vitro settings. While direct quantitative comparative studies are limited in publicly available literature, this document synthesizes existing knowledge on its genotoxicity, metabolic activation, and the key experimental assays used for its assessment. This guide aims to equip researchers with a thorough understanding of the methodologies and the critical factors influencing the correlation between in vivo and in vitro findings.

Executive Summary

This compound, a naturally occurring pyrrolizidine alkaloid, is a pro-genotoxin, requiring metabolic activation in the liver to exert its DNA-damaging effects. This activation, primarily mediated by cytochrome P450 enzymes, converts this compound into highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can form adducts with DNA, leading to a cascade of cellular damage, including DNA strand breaks, cross-linking, and chromosomal aberrations. The disparity between in vivo and in vitro results often stems from differences in metabolic capacity, pharmacokinetics, and the complex cellular microenvironment present in a whole organism versus a cultured cell system.

Data Presentation: A Comparative Overview

Due to the scarcity of direct comparative quantitative data for this compound-induced DNA damage, the following tables are presented as illustrative examples. They are designed to reflect the types of data generated from key genotoxicity assays and to highlight the potential differences observed between in vivo and in vitro experiments.

Table 1: Illustrative Data from the Comet Assay (% Tail DNA)

Concentration/DoseIn Vivo (Rat Liver) - % Tail DNA (Mean ± SD)In Vitro (HepG2 Cells) - % Tail DNA (Mean ± SD)
Vehicle Control3.5 ± 1.22.8 ± 0.9
Low Dose/Concentration15.2 ± 4.58.9 ± 2.1
Mid Dose/Concentration28.7 ± 6.817.4 ± 3.5
High Dose/Concentration45.1 ± 9.332.6 ± 5.7

Table 2: Illustrative Data from the γ-H2AX Foci Formation Assay (Foci per Cell)

Concentration/DoseIn Vivo (Rat Liver) - Foci per Cell (Mean ± SD)In Vitro (HepG2 Cells) - Foci per Cell (Mean ± SD)
Vehicle Control0.8 ± 0.30.5 ± 0.2
Low Dose/Concentration5.4 ± 1.83.1 ± 1.1
Mid Dose/Concentration12.1 ± 3.58.7 ± 2.4
High Dose/Concentration25.6 ± 5.918.2 ± 4.1

Table 3: Illustrative Data from the Micronucleus Test (Frequency of Micronucleated Cells)

Concentration/DoseIn Vivo (Rat Bone Marrow) - MN Frequency (%)In Vitro (CHL Cells) - MN Frequency (%)
Vehicle Control0.2 ± 0.10.1 ± 0.05
Low Dose/Concentration1.5 ± 0.40.8 ± 0.2
Mid Dose/Concentration3.2 ± 0.82.1 ± 0.5
High Dose/Concentration5.8 ± 1.24.5 ± 0.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices for assessing genotoxicity.

In Vivo Alkaline Comet Assay in Rat Liver

This protocol is adapted from established guidelines for the rodent comet assay.

  • Animal Dosing: Male Sprague-Dawley rats are treated with this compound (e.g., by oral gavage) at various dose levels, alongside a vehicle control group. A positive control group (e.g., treated with ethyl methanesulfonate) is also included.

  • Tissue Collection: At a predetermined time point (e.g., 3 and 24 hours post-dosing), animals are euthanized, and the liver is excised.

  • Cell Suspension Preparation: A small piece of the liver is minced in a cold buffer to release the hepatocytes. The cell suspension is filtered to remove debris.

  • Slide Preparation: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail using image analysis software.

In Vitro γ-H2AX Immunofluorescence Assay in HepG2 Cells

This protocol outlines the detection of DNA double-strand breaks in a human hepatoma cell line.

  • Cell Culture and Treatment: HepG2 cells are cultured in a suitable medium. For compounds requiring metabolic activation like this compound, cells can be co-cultured with a metabolic activation system (e.g., S9 fraction from rat liver) or a cell line with higher metabolic capacity can be used. Cells are treated with varying concentrations of this compound for a specified duration.

  • Cell Fixation and Permeabilization: After treatment, cells grown on coverslips are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.

  • Nuclear Counterstaining: The cell nuclei are stained with a DNA-binding dye such as DAPI.

  • Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (representing γ-H2AX) per nucleus is counted using image analysis software.

In Vitro Micronucleus Test in Chinese Hamster Lung (CHL) Cells

This assay detects chromosomal damage by identifying micronuclei in cultured cells.

  • Cell Culture and Treatment: CHL cells are cultured and treated with various concentrations of this compound, with and without a metabolic activation system (S9 mix).

  • Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of nuclear division.

  • Cell Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by scoring a predefined number of binucleated cells under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

metabolic_activation This compound This compound cyp450 Cytochrome P450 (e.g., CYP3A4) This compound->cyp450 Metabolic Activation (Liver) dhpa Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) cyp450->dhpa dna_adducts DNA Adducts dhpa->dna_adducts Covalent Binding dna_damage DNA Damage (Strand Breaks, Cross-links) dna_adducts->dna_damage

Caption: Metabolic activation of this compound leading to DNA damage.

dna_damage_response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes dna_damage This compound-induced DNA Damage mrn MRN Complex dna_damage->mrn Sensing atm_atr ATM / ATR Kinases mrn->atm_atr Activation chk1_chk2 CHK1 / CHK2 atm_atr->chk1_chk2 Phosphorylation p53 p53 atm_atr->p53 Phosphorylation cell_cycle_arrest Cell Cycle Arrest chk1_chk2->cell_cycle_arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis experimental_workflow cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm animal_model Animal Model (e.g., Rat) integerrimine_admin This compound Administration animal_model->integerrimine_admin tissue_harvest Tissue Harvest (e.g., Liver, Bone Marrow) integerrimine_admin->tissue_harvest invivo_assays Genotoxicity Assays (Comet, γ-H2AX, Micronucleus) tissue_harvest->invivo_assays data_analysis Data Analysis and Comparison invivo_assays->data_analysis cell_culture Cell Culture (e.g., HepG2, CHL) integerrimine_treatment This compound Treatment (+/- S9 fraction) cell_culture->integerrimine_treatment cell_harvest Cell Harvest integerrimine_treatment->cell_harvest invitro_assays Genotoxicity Assays (Comet, γ-H2AX, Micronucleus) cell_harvest->invitro_assays invitro_assays->data_analysis

A Comparative Analysis of the Anti-inflammatory Properties of Integerrimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Integerrimine, a pyrrolizidine alkaloid, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Due to the limited availability of direct experimental data for this compound in common anti-inflammatory models, this guide leverages data from related compounds and standardized assays to provide a cohesive and informative comparison. The experimental data presented is based on established in vitro and in vivo models widely used in inflammation research.

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of a compound is typically assessed through a combination of in vitro and in vivo experimental models. Here, we present a comparative summary of the expected inhibitory activities of this compound and Indomethacin in two standard assays: the lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells (in vitro) and the carrageenan-induced paw edema model in rats (in vivo).

Table 1: Comparison of In Vitro Anti-inflammatory Activity

CompoundAssayCell LineKey ParameterIC50 (µM)
This compound LPS-induced Nitric Oxide ProductionRAW 264.7Inhibition of NOData not available
Indomethacin LPS-induced Nitric Oxide ProductionRAW 264.7Inhibition of NO~25 µM

Table 2: Comparison of In Vivo Anti-inflammatory Activity

CompoundAnimal ModelAssayDosage (mg/kg)Inhibition of Edema (%)
This compound RatCarrageenan-induced Paw EdemaData not availableData not available
Indomethacin RatCarrageenan-induced Paw Edema10~50-60%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Indomethacin)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-treated for 1 hour.

  • Inflammation Induction: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as the negative control.

  • Incubation: The plate is incubated for another 24 hours.

  • Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

In Vivo: Carrageenan-induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds (this compound, Indomethacin)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose one hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathway of Inflammation

The inflammatory response is a complex process involving multiple signaling pathways. A key pathway is the activation of nuclear factor-kappa B (NF-κB), which leads to the transcription of various pro-inflammatory genes.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow: Carrageenan-induced Paw Edema

The following diagram illustrates the workflow for the in vivo carrageenan-induced paw edema assay.

G Experimental Workflow for Carrageenan-induced Paw Edema A Animal Acclimatization B Compound Administration (p.o. or i.p.) A->B 1 week D Paw Volume Measurement (0 hr) B->D 1 hour C Carrageenan Injection (Sub-plantar) E Paw Volume Measurement (1-5 hrs) C->E Time course D->C F Data Analysis (% Inhibition) E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Analysis of Integerrimine Cytotoxicity Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of the pyrrolizidine alkaloid, integerrimine. This document synthesizes available data on its toxicity, outlines experimental methodologies for its assessment, and visually represents the underlying molecular pathways.

Introduction to this compound and Its Toxicological Significance

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in numerous plant species worldwide. PAs are recognized for their potential hepatotoxicity, genotoxicity, and carcinogenicity. Human and animal exposure to these toxins can occur through the consumption of contaminated food products, herbal medicines, and dietary supplements. The toxicity of this compound, like other PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver. This guide provides a comparative overview of the cytotoxic effects of this compound, drawing from available in vitro studies to inform future research and drug development efforts.

Quantitative Toxicity Profile of this compound

Direct comparative studies detailing the cytotoxicity of this compound across a wide range of cell lines are limited in publicly available literature. The following table summarizes the available quantitative data on the cytotoxic effects of this compound and related PAs. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and the specific cytotoxicity assay employed.[1][2]

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)Reference
Integerrine A-J (Alkaloids from Micromelum integerrimum) HepG2, HCT-116, HeLa, PANC-1Not SpecifiedNot Specified14.1 - 67.5[3]
Hypothetical Data for this compound N-oxide HepG2MTT24Data Not Available[4]
Hypothetical Data for this compound N-oxide HepG2MTT48Data Not Available[4]
Hypothetical Data for this compound N-oxide HepaRGCCK-824Data Not Available[4]
Hypothetical Data for this compound N-oxide HepaRGCCK-848Data Not Available[4]

Experimental Protocols for Assessing this compound Cytotoxicity

Standardized protocols are crucial for obtaining reliable and comparable cytotoxicity data. Below are detailed methodologies for commonly used assays in the evaluation of this compound's toxic effects on cultured cells.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines can be utilized, such as HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma), to assess cell-type specific toxicity.

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • This compound Preparation: A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below a non-toxic level (e.g., <0.5%).

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[4]

LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Seed cells in a 96-well plate and treat with this compound as described above.

  • Collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing the LDH substrate.

  • Measure the absorbance to determine the amount of LDH released.

  • Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Mechanistic Insights: Signaling Pathways of this compound-Induced Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation and subsequent interaction with cellular macromolecules, leading to the induction of apoptosis.

Metabolic Activation and DNA Adduct Formation

The metabolic activation of pyrrolizidine alkaloids is a critical step in their toxic mechanism.[5][6] In the liver, cytochrome P450 enzymes convert this compound into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[7] These electrophilic metabolites can then bind to cellular nucleophiles, including DNA and proteins, forming adducts that trigger cellular damage responses.[7]

Metabolic_Activation This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolism ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) CYP450->ReactiveMetabolites Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolites->Macromolecules Covalent Binding Adducts DNA and Protein Adducts Macromolecules->Adducts Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Metabolic activation pathway of this compound.
Induction of Apoptosis

The cellular damage caused by this compound adducts can initiate programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling molecules. Pyrrolizidine alkaloids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often triggered by cellular stress, such as DNA damage.[8] This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria.[8] Cytochrome c then initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Metabolites DNA_Damage DNA Damage This compound->DNA_Damage Bcl2_family Bcl-2 Family (Bax, Bak activation) DNA_Damage->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Independent Verification of Integerrimine's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic and genotoxic effects of Integerrimine, a pyrrolizidine alkaloid (PA), with other well-characterized PAs: Monocrotaline, Senecionine, and Retrorsine. The information presented is collated from various experimental studies to offer a comprehensive overview of this compound's mode of action and its relative potency.

Executive Summary

This compound, like other toxic pyrrolizidine alkaloids, requires metabolic activation in the liver to exert its cytotoxic and genotoxic effects. This process, primarily mediated by cytochrome P450 enzymes, converts this compound into highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites readily form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage, cell cycle arrest, and apoptosis.[1][2] Comparative studies indicate that the cytotoxicity of PAs is structure-dependent.[3] While quantitative data for this compound is limited, available information suggests its toxic potential is comparable to other retronecine-type PAs.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the cytotoxicity of this compound and its comparators. It is important to note that direct comparisons of IC50/EC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay methodologies.

CompoundCell LineAssayIncubation Time (hours)IC50 / EC50 (µM)Reference(s)
This compound HepDCCK-8Not Specified239.39[4]
H22CCK-8Not Specified161.82[4]
HepG2CCK-8Not Specified189.11[4]
Primary Mouse HepatocytesCCK-8Not Specified165.13[4]
Monocrotaline HepG2-CYP3A4Not Specified72200 - 500[3]
CRL-2118 Chicken HepatocytesNot SpecifiedNot SpecifiedNot Determined (Ranked 6th in cytotoxicity)[5]
Senecionine HepG2-CYP3A4Not Specified24~70[3]
HepDCCK-8Not Specified173.71[4]
CRL-2118 Chicken HepatocytesNot SpecifiedNot SpecifiedNot Determined (Ranked 3rd in cytotoxicity)[5]
Retrorsine HepG2-CYP3A4Not Specified24~98[3]
HepDCCK-8Not Specified126.55[4]
Primary Mouse HepatocytesNot SpecifiedNot Specified~148[5]
Primary Rat HepatocytesNot SpecifiedNot Specified~153[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's mode of action and the methodologies used for its investigation, the following diagrams have been generated using Graphviz.

Metabolic Activation of this compound

This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP450->DHPA Macromolecules Cellular Macromolecules (DNA, Proteins) DHPA->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of this compound leading to cellular toxicity.

This compound-Induced Apoptosis Signaling Pathway

cluster_0 Mitochondrial Outer Membrane cluster_1 Mitochondrial Intermembrane Space DHPA DHPA Adducts (DNA Damage) Bax Bax DHPA->Bax activates Bcl2 Bcl-2 DHPA->Bcl2 inhibits CytochromeC Cytochrome c Bax->CytochromeC promotes release Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 activates Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound metabolites.

Experimental Workflow for Cytotoxicity and Genotoxicity Assessment

cluster_assays Assays start Start: Cell Culture (e.g., HepG2) treatment Treatment with This compound & Comparators (Concentration Gradient) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cytotoxicity) incubation->mtt comet Comet Assay (Genotoxicity) incubation->comet data_analysis Data Analysis (IC50/EC50 Calculation, DNA Damage Quantification) mtt->data_analysis comet->data_analysis results Comparative Analysis of Cytotoxicity & Genotoxicity data_analysis->results end End results->end

Caption: A typical experimental workflow for comparing the cytotoxicity and genotoxicity of PAs.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Materials:

  • Hepatocytes (e.g., HepG2 cells)

  • Cell culture medium

  • This compound and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the comparator PAs. Include a vehicle control (solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay for Genotoxicity Assessment

Principle: The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage in individual cells. Damaged DNA, containing fragments and single-strand breaks, migrates further in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

  • Hepatocytes

  • This compound and comparator compounds

  • Low melting point agarose (LMA) and normal melting point agarose (NMA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope

  • Image analysis software

Procedure:

  • Cell Treatment: Treat hepatocytes with various concentrations of this compound and the comparator PAs. Include a vehicle control and a known genotoxic agent as a positive control.

  • Cell Harvesting and Embedding: After treatment, harvest the cells and mix them with LMA. Layer the cell suspension onto a microscope slide pre-coated with NMA.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and nuclear membranes.

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides, allowing the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail using image analysis software.

Conclusion

The mode of action of this compound is consistent with that of other hepatotoxic pyrrolizidine alkaloids, involving metabolic activation to reactive metabolites that induce cytotoxicity and genotoxicity through the formation of macromolecular adducts. This ultimately leads to the induction of apoptosis via the mitochondrial pathway. While direct quantitative comparisons are limited by the scarcity of data for this compound, the available evidence places its toxicity within the range of other retronecine-type PAs. Further standardized comparative studies are warranted to precisely delineate its relative potency and to fully characterize its risk profile for drug development and safety assessment.

References

Unraveling the Metabolic Aftermath of Integerrimine Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic perturbations induced by exposure to Integerrimine, a hepatotoxic pyrrolizidine alkaloid (PA). While direct, comprehensive metabolomic datasets for this compound are limited in publicly available literature, this document synthesizes findings from studies on closely related PAs to offer a representative overview of the expected metabolic consequences. The information presented is intended to guide researchers in toxicology, drug metabolism, and natural product chemistry in their investigation of PA-induced liver injury.

Metabolic Profile Alterations Following Pyrrolizidine Alkaloid Exposure

Exposure to hepatotoxic PAs like this compound induces significant shifts in the cellular metabolome, reflecting liver dysfunction, altered energy metabolism, and pronounced oxidative stress. The following table summarizes key metabolic changes observed in in vitro and in vivo models exposed to PAs. These alterations can serve as potential biomarkers for PA-induced hepatotoxicity.

Metabolic PathwayMetaboliteObserved Change in PA-Exposed GroupImplied Biological Effect
Glutathione Metabolism Oxidized Glutathione (GSSG)IncreasedDepletion of antioxidant capacity, oxidative stress[1]
Glutathione (GSH)DecreasedImpaired detoxification of reactive metabolites[1]
Primary Bile Acid Biosynthesis Taurocholic acidDecreasedDisruption of bile acid homeostasis, potential cholestasis
Glycocholic acidDecreasedImpaired lipid digestion and absorption
Glycerophospholipid Metabolism Lysophosphatidylcholines (LPCs)IncreasedMembrane damage, inflammation
Phosphatidylcholines (PCs)DecreasedCompromised cell membrane integrity
Amino Acid Metabolism TaurineDecreasedReduced conjugation of bile acids
CysteineDecreasedPrecursor depletion for glutathione synthesis
Energy Metabolism (TCA Cycle) CitrateDecreasedMitochondrial dysfunction, impaired energy production
SuccinateIncreasedPotential inhibition of succinate dehydrogenase
Fatty Acid Metabolism CarnitineDecreasedImpaired fatty acid transport into mitochondria
AcylcarnitinesIncreasedIncomplete fatty acid oxidation

Experimental Protocols

A robust comparative metabolomics study is essential to reliably attribute metabolic changes to PA exposure. Below is a detailed methodology for a typical in vitro experiment.

In Vitro Cell Culture and Exposure
  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes are cultured under standard conditions (37°C, 5% CO2) in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Exposure: Cells are seeded in multi-well plates and allowed to adhere for 24 hours. The culture medium is then replaced with fresh medium containing either this compound (or a related PA) at various concentrations (e.g., 1, 10, 100 µM) or a vehicle control (e.g., DMSO). The exposure duration can range from 24 to 48 hours.

Metabolite Extraction
  • Quenching: To halt metabolic activity, the culture medium is aspirated, and the cells are rapidly washed with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Metabolites are extracted by adding a pre-chilled solvent mixture, typically 80% methanol in water, to the cells. The cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.

  • Centrifugation: The lysate is vortexed and then centrifuged at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet proteins and cellular debris.

  • Sample Collection: The supernatant containing the metabolites is carefully transferred to a new tube for analysis.

Metabolomic Analysis using UPLC-MS/MS
  • Chromatographic Separation: The extracted metabolites are separated using Ultra-Performance Liquid Chromatography (UPLC) with a reversed-phase C18 column. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: The separated metabolites are detected using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative electrospray ionization (ESI) modes to cover a broad range of metabolites.

  • Data Acquisition: Data is acquired in an untargeted manner, collecting full scan MS data and data-dependent MS/MS fragmentation spectra for metabolite identification.

Data Processing and Analysis
  • Peak Picking and Alignment: Raw data files are processed using software such as XCMS or MZmine to detect, align, and quantify metabolic features across all samples.

  • Metabolite Identification: Features are putatively identified by matching their accurate mass, retention time, and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).

  • Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is used to identify metabolites that are significantly different between the this compound-exposed and control groups.

Visualizing the Impact of this compound Exposure

The following diagrams illustrate the key biological processes affected by this compound, providing a visual representation of the toxicological pathways and the experimental approach to their study.

Integerrimine_Metabolic_Activation This compound This compound (Inactive Pro-toxin) CYP450 Hepatic Cytochrome P450 Enzymes This compound->CYP450 Bioactivation Reactive_Metabolite Dehydropyrrolizidine Alkaloid (Reactive Electrophile) CYP450->Reactive_Metabolite Adduct_Formation Covalent Adduct Formation Reactive_Metabolite->Adduct_Formation Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Cellular_Macromolecules->Adduct_Formation Hepatotoxicity Hepatotoxicity Adduct_Formation->Hepatotoxicity

Metabolic activation of this compound in the liver.

PA_Induced_Hepatotoxicity_Pathway cluster_0 Cellular Stress Response cluster_1 Downstream Effects Reactive_Metabolite Reactive PA Metabolite Oxidative_Stress Oxidative Stress (Increased ROS) Reactive_Metabolite->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Protein_Damage Protein Damage Reactive_Metabolite->Protein_Damage DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatocellular_Injury Hepatocellular Injury & Necrosis Lipid_Peroxidation->Hepatocellular_Injury Protein_Damage->Hepatocellular_Injury DNA_Adducts->Hepatocellular_Injury Apoptosis->Hepatocellular_Injury

Signaling pathway of PA-induced hepatotoxicity.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_interpretation Biological Interpretation Cell_Culture Cell Culture Exposure (this compound vs. Control) Metabolite_Extraction Metabolite Extraction (Quenching & Lysis) Cell_Culture->Metabolite_Extraction Sample_Cleanup Protein Precipitation & Supernatant Collection Metabolite_Extraction->Sample_Cleanup UPLC_MS UPLC-MS/MS Analysis Sample_Cleanup->UPLC_MS Raw_Data Raw Data Acquisition UPLC_MS->Raw_Data Data_Processing Data Processing (Peak Picking, Alignment) Raw_Data->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Biological_Conclusion Biological Conclusion Pathway_Analysis->Biological_Conclusion

Experimental workflow for comparative metabolomics.

References

Benchmarking new analytical methods against established Integerrimine assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of emerging analytical methodologies for the detection and quantification of Integerrimine, a hepatotoxic pyrrolizidine alkaloid, against established assays. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate method for your research and development needs.

Introduction to this compound Analysis

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. Due to its potential for hepatotoxicity, genotoxicity, and carcinogenicity, the accurate and sensitive detection of this compound in various matrices, including herbal supplements, food products, and animal feed, is of significant regulatory and safety concern.[1] Historically, various chromatographic techniques have been employed for PA analysis. However, the complexity of sample matrices and the low concentration levels of these toxins necessitate highly sensitive and selective methods.[2]

Established Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is widely recognized as the gold standard for the analysis of pyrrolizidine alkaloids, including this compound.[3] This technique offers a balance of sensitivity, selectivity, and applicability to a wide range of sample types.[4] The non-destructive nature of liquid chromatography allows for the simultaneous determination of both the free base and N-oxide forms of this compound in a single analytical run.

Emerging Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Recent advancements in liquid chromatography have led to the development of Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC systems utilize columns with smaller particle sizes, resulting in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. When coupled with advanced mass spectrometry techniques, such as multistage fragmentation (MS3) or differential ion mobility spectrometry (DMS), UHPLC-MS/MS offers enhanced selectivity and reduced matrix effects, which is particularly beneficial for complex samples.[4]

Performance Comparison

The following table summarizes the key performance metrics for the established HPLC-MS/MS method and the emerging UHPLC-MS/MS method for the analysis of this compound and other pyrrolizidine alkaloids. Data has been compiled from various studies to provide a representative comparison.

Performance MetricEstablished HPLC-MS/MSEmerging UHPLC-MS/MS with Advanced MS
Limit of Quantification (LOQ) 5 µg/kg (in feed)[5]0.010–0.087 µg/kg (in general food)[4]
Recovery 72% - 112.9%[5]50% - 120%[4]
**Linearity (R²) **> 0.99[5]> 0.99[5]
Analysis Time SlowerFaster
Selectivity GoodExcellent (with advanced MS features)[4]
Matrix Effects Can be significantReduced with solvent dilution and advanced MS[4]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both established and emerging methods are provided below.

Sample Preparation (Applicable to both methods)

Effective sample preparation is crucial for accurate quantification and to minimize matrix interference.[2] A common and effective approach involves Solid-Phase Extraction (SPE).

  • Extraction: Weigh 1 gram of the homogenized sample into a centrifuge tube. Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in a 1:1 water/methanol mixture) and vortex for 10 minutes.[1]

  • Centrifugation: Centrifuge the mixture at 5000 x g for 10 minutes.[1]

  • SPE Clean-up:

    • Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]

    • Load 2 mL of the supernatant onto the conditioned cartridge.[1]

    • Wash the cartridge with 3 mL of water to remove polar impurities.[1]

    • Elute the analytes with 5 mL of a freshly prepared solution of 2.5% ammonia in methanol.[1]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 5:95 (v/v) methanol/water solution. The sample is now ready for LC-MS/MS analysis.[1]

Established Method: HPLC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) system.[1]

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific detection.[1]

Emerging Method: UHPLC-MS/MS Analysis
  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

  • Chromatographic Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: Similar to HPLC, but with optimized gradient for faster elution.

  • Mass Spectrometer: A high-resolution triple quadrupole or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM), with the potential use of multistage fragmentation (MS3) or differential ion mobility spectrometry (DMS) for enhanced selectivity in complex matrices.[4]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for this compound analysis and a conceptual representation of the analytical separation process.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC LC Separation (HPLC or UHPLC) Evaporation->LC MS MS/MS Detection LC->MS Data Data Acquisition & Analysis MS->Data

Caption: General experimental workflow for this compound analysis.

G cluster_input Input cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Input Prepared Sample Extract Column Chromatographic Column Input->Column Separation Separation of Analytes Column->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Detection (MRM) Ionization->Detection

Caption: Conceptual diagram of the LC-MS/MS analytical process.

References

Integerrimine vs. Other Pyrrolizidine Alkaloids: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative risk assessment of integerrimine, a pyrrolizidine alkaloid (PA), against other well-characterized PAs. Pyrrolizidine alkaloids are a large class of phytotoxins found in numerous plant species, posing a significant health risk to humans and animals due to their potent hepatotoxicity, genotoxicity, and potential carcinogenicity.[1][2] This document synthesizes available experimental data to provide a comparative analysis of their toxicological profiles, mechanisms of action, and the experimental methodologies used for their assessment.

Executive Summary

This compound, a macrocyclic diester pyrrolizidine alkaloid of the retronecine type, is a known constituent of various plants, including many in the Senecio genus.[2] While direct quantitative toxicity data for this compound is limited in publicly available literature, its structural similarity to other highly toxic macrocyclic diesters, such as senecionine and retrorsine, suggests a comparable level of hepatotoxic potential.[1][3] The toxicity of PAs is primarily mediated by their metabolic activation in the liver by cytochrome P450 (CYP) enzymes into highly reactive pyrrolic metabolites.[4][5] These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and the induction of apoptosis and oxidative stress.[6][7] This guide presents a compilation of available quantitative data for various PAs to facilitate a comparative risk assessment.

Data Presentation: Comparative Toxicity of Pyrrolizidine Alkaloids

The following tables summarize the available quantitative data on the cytotoxicity and genotoxicity of various pyrrolizidine alkaloids. It is important to note that direct comparative studies including this compound are scarce. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparative In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidAlkaloid TypeCell LineEndpointValue (µM)Relative Cytotoxicity Ranking
LasiocarpineOpen DiesterCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-Most Cytotoxic
SeneciphyllineMacrocyclic DiesterCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-
SenecionineMacrocyclic DiesterCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-
HeliotrineMonoesterCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-
RiddelliineMacrocyclic DiesterCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-
MonocrotalineMacrocyclic DiesterCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-
LycopsamineMonoesterCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-
IntermedineMonoesterCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-
Lasiocarpine-N-oxideN-oxideCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-
Senecionine-N-oxideN-oxideCRL-2118 Chicken HepatocytesEstimated Median Cytotoxic Concentration-Least Cytotoxic
RetrorsineMacrocyclic DiesterHepG2IC20 (MTT)270 ± 70-
ClivorineOtonecineHepG2IC20 (MTT)13 ± 4-
PlatyphyllinePlatynecineHepG2IC20 (MTT)850 ± 110-

Data adapted from multiple sources.[1][8] The ranking from the CRL-2118 study did not include this compound, but provides context for the relative toxicity of different PA structures.

Table 2: Genotoxicity Data for Selected Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidTest SystemEndpointResult
This compound Drosophila melanogaster (SMART)Somatic mutation and recombinationPositive, recombinagenic activity
This compound Mouse bone marrow cellsChromosomal aberrationsPositive, dose-dependent increase
LasiocarpineHepG2-CYP3A4 cellsMicronuclei formation (BMD)0.1-10 µM (for most diesters)
RetrorsineHepG2-CYP3A4 cellsMicronuclei formation (BMD)Highest genotoxic potency
MonocrotalineHepG2-CYP3A4 cellsMicronuclei formation (BMD)Lowest genotoxicity
RiddelliineHepG2 cellsMicronuclei formationPositive
SenecionineHepG2 cellsGenotoxicityPositive

Data adapted from multiple sources.[9][10]

Mechanism of Action: Signaling Pathways in PA-Induced Hepatotoxicity

The hepatotoxicity of this compound and other 1,2-unsaturated PAs is a complex process initiated by metabolic activation and culminating in cellular damage through multiple signaling pathways.

Metabolic Activation

The primary event in PA-induced toxicity is the metabolic activation in the liver, predominantly by cytochrome P450 enzymes (CYP3A4 being a key human enzyme), to highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[4][11] These electrophilic metabolites can readily form covalent bonds with cellular nucleophiles, such as proteins and DNA, leading to the formation of adducts.[6] The formation of these adducts is a critical step in initiating cellular damage.[12][13]

PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (Reactive Pyrrolic Ester) CYP450->DHPA Adducts DNA & Protein Adducts DHPA->Adducts Covalent Binding Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of pyrrolizidine alkaloids.

Oxidative Stress and Apoptosis

The formation of DHPA and subsequent adducts disrupts cellular homeostasis, leading to the generation of reactive oxygen species (ROS) and oxidative stress.[7][8] Oxidative stress, in turn, can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.[14]

  • Intrinsic Pathway: ROS can cause mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and -3), ultimately resulting in programmed cell death.[7]

  • Extrinsic Pathway: PAs can also induce the expression of death receptors, such as Fas, on the cell surface. Binding of the Fas ligand (FasL) to its receptor activates another caspase cascade (involving caspase-8), which also converges on the activation of executioner caspases like caspase-3.[14]

cluster_0 Oxidative Stress cluster_1 Apoptosis Pathways DHPA DHPA Adducts ROS Increased ROS DHPA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DeathReceptor Death Receptor (e.g., Fas) ROS->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of PA-induced apoptosis.

Experimental Protocols

The assessment of PA toxicity relies on a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolizidine alkaloid in a liver-derived cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture human hepatoma cells (e.g., HepG2) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the test PA (e.g., this compound) in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the PA. Include a vehicle control (medium with the solvent used to dissolve the PA).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the PA concentration and fitting the data to a sigmoidal dose-response curve.

Start Seed HepG2 cells in 96-well plate Treat Treat with varying concentrations of PA Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT solution (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 value Measure->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Hepatotoxicity Assessment in a Rodent Model

Objective: To evaluate the hepatotoxic potential of a pyrrolizidine alkaloid in a rodent model (e.g., Sprague-Dawley rats).[13][17][18]

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dosing: Randomly assign animals to different treatment groups (e.g., vehicle control and several dose levels of the test PA). Administer the PA or vehicle (e.g., saline) via oral gavage or intraperitoneal injection for a specified duration (e.g., a single dose for acute toxicity or repeated doses for sub-chronic toxicity).

  • Observation: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Sample Collection: At the end of the study period, anesthetize the animals and collect blood samples via cardiac puncture for clinical chemistry analysis. Euthanize the animals and collect the liver for histopathological examination and biochemical analysis.

  • Clinical Chemistry: Analyze serum samples for markers of liver damage, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for pathological changes, such as necrosis, inflammation, fibrosis, and sinusoidal obstruction.

  • Biochemical Analysis: Homogenize a portion of the liver to measure markers of oxidative stress (e.g., malondialdehyde levels, glutathione content) and apoptosis (e.g., caspase activity).

Conclusion

The available evidence, primarily based on its chemical structure as a retronecine-type macrocyclic diester and data from structurally similar compounds, strongly suggests that this compound poses a significant risk of hepatotoxicity. While direct quantitative data for this compound remains a research gap, the established mechanisms of PA toxicity, including metabolic activation to reactive pyrrolic esters, induction of oxidative stress, and apoptosis, are highly likely to be applicable. The provided experimental protocols offer a framework for further investigation into the specific toxicological profile of this compound and other PAs. A comprehensive risk assessment necessitates further studies to generate specific quantitative toxicity data for this compound to accurately place it within the spectrum of PA toxicities.

References

Safety Operating Guide

Proper Disposal Procedures for Integerrimine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Integerrimine is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity, genotoxicity, and carcinogenicity. Due to these hazardous properties, this compound and any materials contaminated with it must be handled with extreme care and disposed of as hazardous chemical waste. Standard operating procedures for handling potent carcinogens should be strictly followed at all times. All waste containing this compound must be segregated from general laboratory waste to prevent accidental exposure and environmental contamination.

Hazard and Precautionary Data
Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) ☠️Danger H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P262: Do not get in eyes, on skin, or on clothing.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Primary Disposal Pathway: Hazardous Waste Incineration

The most secure and universally recommended method for the disposal of this compound and associated contaminated materials is through a licensed hazardous waste management service that utilizes high-temperature incineration. This ensures the complete destruction of the cytotoxic compound.

Operational Plan for Waste Collection and Disposal
  • Segregation: Immediately segregate all this compound waste at the point of generation. This includes:

    • Pure this compound (solid or in solution).

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Containerization:

    • Solid Waste: Place in a rigid, puncture-resistant, and leak-proof container. The container must be clearly labeled.

    • Liquid Waste: Collect in a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container). Ensure the container is securely capped.

    • Sharps: All contaminated sharps (needles, scalpels, broken glass) must be placed in a designated sharps container for cytotoxic waste.

  • Labeling: All waste containers must be explicitly labeled with the words "HAZARDOUS WASTE – CYTOTOXIC" and identify the primary constituent as "this compound" . Include the date of waste accumulation.

  • Storage: Store the sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials. This area should have restricted access.

  • Professional Disposal: Arrange for a scheduled pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company. Do not attempt to dispose of this waste through standard laboratory or municipal channels.

Secondary Pathway: Chemical Inactivation (For Decontamination and Spills)

Chemical degradation can be employed for the decontamination of glassware, equipment, and for treating small spills prior to final cleanup. It is critical to note that these procedures must be validated in a laboratory setting (e.g., using an analytical method like HPLC to confirm the absence of the parent compound) to ensure complete inactivation before the resulting solution can be considered non-hazardous.

Experimental Protocol 1: Alkaline Hydrolysis

Pyrrolizidine alkaloids, which are esters, are susceptible to hydrolysis under alkaline conditions, which breaks the ester bonds and can reduce their toxicity.

Methodology:

  • Preparation: This procedure should be performed inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Reagent: Prepare a 1 M to 2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent (e.g., water or an alcohol/water mixture to aid solubility of the alkaloid).

  • Procedure for Small Liquid Spills or Glassware Decontamination:

    • For spills, carefully absorb the bulk of the material with an absorbent pad. Place the pad in the hazardous waste container.

    • Apply the alkaline solution to the contaminated surface or glassware. Ensure complete wetting.

    • Allow the solution to remain in contact with the surface for a prolonged period (a minimum of 24 hours is recommended as a starting point) with occasional gentle agitation for glassware. Studies have shown that some PAs degrade by 50% within 24 hours in alkaline conditions, so a longer duration may be necessary for complete degradation.

  • Neutralization and Disposal: After the recommended contact time, neutralize the alkaline solution with an acid (e.g., 1 M HCl) to a pH between 6 and 8. The neutralized solution should still be disposed of as hazardous chemical waste, pending validation of complete this compound destruction.

  • Final Cleaning: Clean the decontaminated surface or glassware with soap and water.

Experimental Protocol 2: Oxidation with Potassium Permanganate

Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can degrade a wide variety of organic compounds by cleaving double bonds and oxidizing alcohol groups, both of which are present in the this compound structure.

Methodology:

  • Preparation: This procedure must be conducted in a chemical fume hood. Wear full PPE. Potassium permanganate is a strong oxidizer and can cause fire or explosions if it comes into contact with certain organic materials.

  • Reagent: Prepare a potassium permanganate solution. A common starting point is a solution of KMnO₄ in a dilute base (e.g., 0.1 M NaOH) or in acetone.

  • Procedure for Small Liquid Spills or Waste Solutions:

    • Slowly and carefully add the potassium permanganate solution to the this compound-containing solution or onto the spill area with stirring. The reaction is often indicated by a color change from purple (MnO₄⁻) to a brown precipitate of manganese dioxide (MnO₂).

    • Continue adding the permanganate solution until a faint purple color persists for at least one hour, indicating an excess of the oxidant and that the reaction is complete.

  • Quenching and Disposal: Quench any remaining permanganate by adding a reducing agent such as sodium bisulfite until the solution is colorless. The resulting mixture, containing the manganese dioxide precipitate, must be collected and disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

Integerrimine_Disposal_Workflow This compound Disposal Workflow start Waste Generation (Pure this compound, Contaminated Labware, PPE, Spills) decision_point Type of Waste? start->decision_point solid_waste Solid Waste (Contaminated PPE, tips, vials) decision_point->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, reaction mixtures) decision_point->liquid_waste Liquid spill_decon Spills / Decontamination (Glassware, surfaces) decision_point->spill_decon Decontamination collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid chem_inactivation Chemical Inactivation (e.g., Alkaline Hydrolysis or Oxidation) Requires Validation spill_decon->chem_inactivation storage Store in Secure Satellite Accumulation Area collect_solid->storage collect_liquid->storage chem_inactivation->storage Collect treated residue as hazardous waste disposal_pickup Arrange Pickup by EHS / Licensed Contractor storage->disposal_pickup incineration High-Temperature Incineration disposal_pickup->incineration end Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling Integerrimine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides crucial safety and logistical protocols for the handling and disposal of Integerrimine. All personnel must review and adhere to these procedures to mitigate the significant health risks associated with this compound.

This compound and its N-oxide are classified as acutely toxic substances. Exposure through ingestion, skin contact, or inhalation can be fatal.[1][2][3] Rigorous adherence to safety protocols is therefore mandatory to ensure the well-being of all laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential when working with this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound. Selections are based on best practices for handling highly potent chemical agents.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boot covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)
Spill Cleanup - Full-face respirator with multi-gas/P100 cartridges- Chemical-resistant, disposable coveralls- Double-gloving (heavy-duty nitrile or butyl rubber)- Chemical-resistant boots- Face shield

Operational Protocols: Step-by-Step Guidance for Safe Handling

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential contamination.

  • Ventilation: Ensure proper functioning of ventilation systems before commencing any work.

  • Equipment Assembly: Gather all necessary equipment, including PPE, spill kits, and waste containers, and place them within easy reach inside the designated handling area.

  • Quantity Minimization: Only handle the minimum quantity of this compound required for the experiment to reduce the risk of a significant spill.

  • Review Safety Information: All personnel must review the available safety information, including the GHS classification, before handling the compound.[1][3]

Handling:

  • PPE Adherence: Wear the appropriate PPE as specified in the table above at all times when in the designated handling area.

  • Avoid Contact: Take extreme care to avoid skin and eye contact with this compound in any form.

  • Aerosol Prevention: Handle solid this compound in a manner that prevents the generation of dust. When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid the aerosolization of particles.

  • Decontamination: All equipment used for handling this compound must be decontaminated after use according to established laboratory procedures.

Personal Decontamination:

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan: Managing this compound Waste

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[2]

Waste Segregation and Storage:

  • Solid Waste:

    • Whenever possible, dispose of solid this compound in its original container.[2]

    • Contaminated solid waste (e.g., gloves, wipes, weigh boats) should be double-bagged in clear plastic bags and placed in a compatible, sealable container with a secure screw-on cap.[2]

    • Do not overfill waste containers; leave at least 10% headspace.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Segregate this compound waste from other incompatible waste streams.[2]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations.[2]

    • Indicate the date the waste was first added to the container.[2]

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[2]

Disposal Procedure:

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal of this compound waste.

Experimental Protocol: this compound Spill Response

In the event of an this compound spill, immediate and decisive action is required to contain the contamination and ensure the safety of all personnel.

1. Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or if there is a risk of airborne powder, evacuate the immediate area.

  • Isolate the Spill: If safe to do so, prevent the spread of the spill by containing it with absorbent materials.

2. Spill Cleanup Procedure (for a small, contained solid spill):

  • Don Appropriate PPE: Before initiating cleanup, don the appropriate PPE as outlined in the table above for spill cleanup.

  • Cover the Spill: Gently cover the spilled solid with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.

  • Decontaminate the Area:

    • Carefully wipe the area from the outside in with the damp absorbent material.

    • Place all contaminated materials (gloves, wipes, etc.) into a designated hazardous waste container.

  • Final Cleaning:

    • Clean the spill area with a suitable laboratory detergent and water.

    • Rinse the area thoroughly.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

3. Reporting:

  • Report the spill to the laboratory supervisor and the institution's EHS office, regardless of the size.

Mandatory Visualization: Spill Response Workflow

Spill_Response_Workflow spill This compound Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Risk alert->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large Spill or Airborne Powder assess->large_spill Major don_ppe Don Spill Response PPE small_spill->don_ppe contact_ehs Contact EHS Immediately large_spill->contact_ehs contain Gently Cover with Damp Absorbent Material don_ppe->contain cleanup Clean Area from Outside In contain->cleanup package_waste Package Contaminated Materials as Hazardous Waste cleanup->package_waste decontaminate Final Decontamination of the Area package_waste->decontaminate report Report Spill to Supervisor & EHS decontaminate->report end_large End contact_ehs->end_large end_small End report->end_small

Caption: Workflow for responding to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Integerrimine
Reactant of Route 2
Integerrimine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.